molecular formula C6H9NS B1294845 5-Ethyl-4-methylthiazole CAS No. 31883-01-9

5-Ethyl-4-methylthiazole

Cat. No.: B1294845
CAS No.: 31883-01-9
M. Wt: 127.21 g/mol
InChI Key: XPQULTFBJPGINB-UHFFFAOYSA-N
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Description

5-Ethyl-4-methylthiazole, also known as thiazole, 4-methyl-5-ethyl, belongs to the class of organic compounds known as 4, 5-disubstituted thiazoles. 4, 5-disubstituted thiazoles are compounds containing a thiazole ring substituted at positions 4 and 5 only. This compound is slightly soluble (in water) and a strong basic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is an earthy, green, and nut tasting compound that can be found in coffee and coffee products. This makes this compound a potential biomarker for the consumption of this food product.

Properties

IUPAC Name

5-ethyl-4-methyl-1,3-thiazole
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InChI

InChI=1S/C6H9NS/c1-3-6-5(2)7-4-8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQULTFBJPGINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00953789
Record name 5-Ethyl-4-methyl-1,3-thiazole
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Molecular Weight

127.21 g/mol
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CAS No.

31883-01-9
Record name 5-Ethyl-4-methylthiazole
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Record name 5-Ethyl-4-methylthiazole
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Record name 5-Ethyl-4-methyl-1,3-thiazole
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Record name 5-ethyl-4-methylthiazole
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Record name 5-ETHYL-4-METHYLTHIAZOLE
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Record name 5-Ethyl-4-methylthiazole
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Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-4-methylthiazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

5-Ethyl-4-methylthiazole is a substituted thiazole with an ethyl group at position 5 and a methyl group at position 4 of the thiazole ring.

Molecular Structure:

Caption: Chemical structure of this compound.

Structural Identifiers:

IdentifierValue
IUPAC Name 5-Ethyl-4-methyl-1,3-thiazole
CAS Number 31883-01-9
Molecular Formula C6H9NS
SMILES CCc1c(C)ncs1
InChI InChI=1S/C6H9NS/c1-3-6-5(2)7-4-8-6/h4H,3H2,1-2H3

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some of this data is estimated.

PropertyValueSource
Molecular Weight 127.21 g/mol [1]
Appearance Colorless to pale yellow liquid (estimated)[1]
Boiling Point 181-182 °C (at 760 mmHg)[1]
Flash Point 68.10 °C (154.64 °F)[1]
Vapor Pressure 1.167 mmHg at 25 °C (estimated)[1]
logP (o/w) 1.694 (estimated)[1]
Solubility Soluble in alcohol. Estimated water solubility: 591.9 mg/L at 25 °C.[1]

Synthesis and Reactivity

Proposed Synthetic Pathway:

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product thioformamide Thioformamide condensation Hantzsch Thiazole Synthesis (Condensation and Cyclization) thioformamide->condensation haloketone 3-Bromo-2-pentanone haloketone->condensation product This compound condensation->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would need to be developed and optimized. A general procedure would involve:

  • Reaction Setup: Dissolving 3-bromo-2-pentanone in a suitable solvent, such as ethanol or a similar polar solvent.

  • Addition of Thioamide: Adding an equimolar amount of thioformamide to the solution.

  • Reaction Conditions: The reaction mixture would likely be heated under reflux for several hours to facilitate the condensation and cyclization reactions.

  • Workup and Purification: After the reaction is complete, the solvent would be removed under reduced pressure. The resulting crude product would then be purified, likely through distillation or column chromatography, to yield pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in the reviewed literature. The data for its isomers, such as 2-ethyl-4-methylthiazole and 4-ethyl-5-methylthiazole, are more common and should not be confused with the target compound. Researchers are advised to perform their own spectral analysis for confirmation.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and a singlet for the proton on the thiazole ring.

  • ¹³C NMR: Resonances for the two carbons of the ethyl group, the methyl carbon, and the carbons of the thiazole ring.

  • IR Spectroscopy: Characteristic peaks for C-H stretching, C=N stretching, and other vibrations associated with the thiazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (m/z = 127.21).

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Ventilation: Use in a well-ventilated area or under a fume hood.

  • Handling: Avoid contact with skin and eyes. Do not ingest.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a thiazole derivative with potential applications in various areas of chemical synthesis and research. This guide has summarized the available information on its chemical and physical properties, structure, and safety considerations. The lack of detailed, publicly available experimental data for its synthesis and spectroscopic characterization highlights an opportunity for further research to fill these knowledge gaps. The proposed synthetic route provides a starting point for researchers interested in preparing this compound. As with any chemical, proper safety precautions should be followed during its handling and use.

References

An In-Depth Technical Guide to the Synthesis of 5-Ethyl-4-methylthiazole via the Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch reaction for the synthesis of 5-Ethyl-4-methylthiazole. It covers the fundamental reaction mechanism, a detailed experimental protocol, and quantitative data to facilitate the practical application of this important synthetic transformation. Thiazole derivatives are significant structural motifs in a wide range of pharmaceuticals and biologically active compounds, making their efficient synthesis a key focus in medicinal chemistry and drug development.

The Hantzsch Thiazole Synthesis: A General Overview

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1] This method is widely employed due to its reliability, generally high yields, and the ready availability of the starting materials.[2]

The core principle of the Hantzsch synthesis is the formation of the five-membered thiazole ring through a series of nucleophilic attack, cyclization, and dehydration steps. The versatility of this reaction allows for the synthesis of a diverse range of substituted thiazoles by varying the substituents on both the α-haloketone and the thioamide precursors.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product alpha_haloketone α-Haloketone (3-Bromo-2-pentanone) intermediate1 S-Alkylation Product alpha_haloketone->intermediate1 Nucleophilic Attack thioamide Thioamide (Thioacetamide) thioamide->intermediate1 intermediate2 Hemiaminal Intermediate intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Dehydrated Intermediate intermediate2->intermediate3 Dehydration (-H₂O) product This compound intermediate3->product Tautomerization & Aromatization

Figure 1: General Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is adapted from established Hantzsch synthesis methodologies for structurally similar thiazoles.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Bromo-2-pentanoneC₅H₉BrO165.03101.65 g
ThioacetamideC₂H₅NS75.13100.75 g
Ethanol (absolute)C₂H₅OH46.07-20 mL
Sodium Bicarbonate (aq)NaHCO₃84.01-As needed
DichloromethaneCH₂Cl₂84.93-As needed
Anhydrous MgSO₄MgSO₄120.37-As needed
Apparatus
  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Procedure
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 3-bromo-2-pentanone (1.65 g, 10 mmol) and thioacetamide (0.75 g, 10 mmol).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (30 mL).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any hydrobromic acid formed.

    • Wash the organic layer with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent and Product Specifications

CompoundMolecular FormulaMolar Mass ( g/mol )Physical State (at STP)Boiling Point (°C)
3-Bromo-2-pentanoneC₅H₉BrO165.03Liquid~160
ThioacetamideC₂H₅NS75.13Solid113-114 (melts)
This compoundC₆H₉NS127.21Liquid~185-190

Table 2: Typical Reaction Conditions and Yield

ParameterValue
Reaction Time2 - 4 hours
Reaction TemperatureReflux (~78 °C in Ethanol)
SolventAbsolute Ethanol
Theoretical Yield1.27 g
Expected Yield 75 - 85%

Note: The expected yield is an estimate based on typical Hantzsch thiazole syntheses and may vary depending on the specific experimental conditions and purification efficiency.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 3-Bromo-2-pentanone and Thioacetamide B Add Ethanol A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool to RT D->E F Remove Solvent E->F G Dissolve in DCM F->G H Wash with NaHCO₃ (aq) G->H I Wash with Brine H->I J Dry over MgSO₄ I->J K Filter and Concentrate J->K L Vacuum Distillation or Column Chromatography K->L

Figure 2: Experimental Workflow for the Synthesis of this compound.

Conclusion

The Hantzsch reaction remains a highly effective and practical method for the synthesis of thiazole derivatives, including this compound. This guide provides the necessary theoretical background and a detailed, adaptable experimental protocol to assist researchers in the successful synthesis of this and related compounds. The straightforward nature of the reaction, coupled with the potential for high yields, ensures its continued relevance in the fields of organic synthesis and medicinal chemistry. Careful execution of the experimental procedure and appropriate purification techniques are crucial for obtaining a high-purity product.

References

The Natural Occurrence of 5-Ethyl-4-methylthiazole in Food Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 5-Ethyl-4-methylthiazole in various food products. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on its presence, formation, and analysis in food matrices.

Introduction

This compound is a volatile heterocyclic compound that contributes to the characteristic aroma profiles of numerous cooked and roasted foods. As a member of the thiazole family, it is primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The presence and concentration of this compound can significantly influence the sensory properties of food, imparting nutty, roasted, and meaty flavor notes. Understanding the natural occurrence and formation of this compound is crucial for food science, flavor chemistry, and potentially for identifying biomarkers of dietary intake.

While the presence of this compound has been reported in various food items, comprehensive quantitative data across a wide range of products remains limited in publicly available literature. This guide summarizes the existing qualitative information and provides context with quantitative data for related thiazole compounds found in similar food matrices.

Natural Occurrence and Quantitative Data

This compound has been qualitatively identified as a volatile component in thermally processed foods, most notably in roasted coffee and cooked meat. The formation of this and other alkylthiazoles is a key contributor to the desirable aromas developed during roasting, grilling, and frying.

Table 1: Quantitative Data of Selected Thiazoles in Food Products

Food ProductCompoundConcentration (µg/kg)Reference
Cooked Beef2,4-Dimethyl-5-ethylthiazoleNot Quantified[1]
Cooked Beef2-Ethyl-4,5-dimethylthiazoleNot Quantified[1]
Roasted Coffee (Arabica)2-Furfurylthiol1080[2]
Roasted Coffee (Robusta)2-Furfurylthiol1730[2]
Roasted Coffee (Arabica)2,3-Diethyl-5-methylpyrazine95[2]
Roasted Coffee (Robusta)2,3-Diethyl-5-methylpyrazine310[2]
Coffee4-MethylthiazoleNot Quantified[3]
Cooked Meat4(5)-Methylimidazole41 - 1015Not cited

Note: The data presented is for related compounds and is intended to provide a general understanding of the concentration levels of thiazoles in food.

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction.[4] This complex network of reactions involves the condensation of a carbonyl group (from a reducing sugar) with an amino group of an amino acid, followed by a cascade of rearrangements, degradations, and polymerizations.

The key precursors for the formation of this compound are:

  • A sulfur-containing amino acid: Cysteine is a primary sulfur donor.

  • A dicarbonyl compound: These are intermediates of sugar degradation, such as glyoxal and methylglyoxal.

  • An aldehyde: Acetaldehyde and other short-chain aldehydes contribute to the alkyl substitutions on the thiazole ring.

A plausible formation pathway for this compound is proposed as follows:

  • Strecker Degradation: The reaction between a dicarbonyl compound (e.g., methylglyoxal) and a sulfur-containing amino acid (cysteine) leads to the formation of an aminoketone and the release of hydrogen sulfide (H₂S) and ammonia (NH₃).

  • Formation of Intermediates: The generated hydrogen sulfide and ammonia react with other carbonyl compounds present in the food matrix. Specifically, the reaction of H₂S and NH₃ with a dicarbonyl compound like 2,3-butanedione (diacetyl) and an aldehyde such as acetaldehyde can lead to the formation of the thiazole ring.

  • Cyclization and Dehydration: The intermediates undergo cyclization and dehydration reactions to form the stable aromatic thiazole ring. The ethyl group at position 5 and the methyl group at position 4 are derived from the specific carbonyl precursors involved in the reaction.

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound in complex food matrices typically involves extraction and concentration of the analytes followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.[5][6][7]

Representative Experimental Protocol: Solid-Phase Microextraction (SPME) followed by GC-MS

This protocol is a representative method for the extraction and analysis of volatile compounds from a solid food matrix like roasted coffee beans or cooked meat.

4.1.1. Sample Preparation

  • Grind the solid food sample (e.g., 5 g of roasted coffee beans or cooked meat) into a fine powder.

  • Transfer a precise amount of the ground sample (e.g., 2 g) into a 20 mL headspace vial.

  • Add a saturated solution of sodium chloride (e.g., 5 mL) to the vial to increase the volatility of the analytes.

  • Add a known amount of an internal standard (e.g., 2,4,6-trimethylpyridine) for quantification purposes.

  • Seal the vial tightly with a PTFE/silicone septum cap.

4.1.2. Solid-Phase Microextraction (SPME)

  • Equilibrate the sample vial in a heating block or water bath at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with constant agitation.[7]

  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.[6]

4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Injection: Immediately after extraction, desorb the analytes from the SPME fiber into the GC injection port, which is typically held at a high temperature (e.g., 250°C) in splitless mode.[5]

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C, hold for 2 min), then ramp up to a high temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min), and hold for a final period (e.g., 5 min).[8]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.[8]

4.1.4. Data Analysis

  • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with a reference library (e.g., NIST).

  • Quantify the compound by comparing its peak area to that of the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for the analysis of this compound in a food sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Food Sample (e.g., Coffee, Meat) Grinding Grinding Sample->Grinding Vial Transfer to Headspace Vial Grinding->Vial Addition Addition of NaCl & Internal Std. Vial->Addition Equilibration Equilibration (Heating & Agitation) Addition->Equilibration SPME Headspace SPME Equilibration->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GCMS GC-MS Analysis Separation Chromatographic Separation Detection Mass Spectrometric Detection Desorption->GCMS Identification Identification (Mass Spectra & RI) Detection->Identification Quantification Quantification (Internal Standard) Identification->Quantification Result Concentration of This compound Quantification->Result

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring flavor compound in many thermally processed foods, contributing significantly to their desirable aroma profiles. Its formation is intrinsically linked to the Maillard reaction, with its precursors being common components of raw food materials. While its qualitative presence is established, further research is needed to quantify its concentration in a wider variety of food products and to fully elucidate the specific reaction kinetics and precursor dependencies that govern its formation. The analytical methodologies outlined in this guide provide a robust framework for researchers to pursue these investigations, ultimately leading to a better understanding and control of flavor development in food processing.

References

Spectroscopic Analysis of 5-Ethyl-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 5-Ethyl-4-methylthiazole. The information presented herein is essential for the structural elucidation, identification, and quality control of this molecule in research and development settings. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both data interpretation and standardized experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is experimentally derived from the NIST database, the NMR and IR data are predicted based on established spectroscopic principles and analysis of structurally analogous compounds, due to the limited availability of public experimental spectra for this specific molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.65Singlet1HH2 (Thiazole ring proton)
~2.75Quartet2H-CH₂- (Ethyl group)
~2.45Singlet3H-CH₃ (Methyl group at C4)
~1.30Triplet3H-CH₃ (Ethyl group)
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~151.8C2 (Thiazole ring)
~148.5C4 (Thiazole ring)
~129.0C5 (Thiazole ring)
~22.5-CH₂- (Ethyl group)
~15.0-CH₃ (Methyl group at C4)
~14.5-CH₃ (Ethyl group)
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3100Medium=C-H stretch (Thiazole ring)
2975-2950StrongC-H asymmetric stretch (Alkyl groups)
2880-2860MediumC-H symmetric stretch (Alkyl groups)
~1550MediumC=N stretch (Thiazole ring)
~1460MediumC-H bend (Alkyl groups)
~1380MediumC-H bend (Alkyl groups)
~1100MediumC-C stretch
Table 4: Mass Spectrometry Data for this compound

Source: NIST Chemistry WebBook, CAS No. 31883-01-9

m/zRelative Intensity (%)Proposed Fragment
127100[M]⁺ (Molecular Ion)
11280[M - CH₃]⁺
9945[M - C₂H₄]⁺
8578[M - C₂H₄ - CH₃]⁺ or [M - C₃H₆]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for small organic molecules like this compound and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • The solution is then transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2-3 scans/second.

  • Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a plausible fragmentation pathway in mass spectrometry for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass-to-Charge Ratio, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for the spectroscopic analysis of this compound.

Mass_Fragmentation_Pathway M [C₆H₉NS]⁺ m/z = 127 (Molecular Ion) F1 [C₅H₆NS]⁺ m/z = 112 M->F1 - •CH₃ F2 [C₄H₅S]⁺ m/z = 99 M->F2 - C₂H₄ F3 [C₃H₂S]⁺ m/z = 85 F1->F3 - HCN

Plausible mass spectrometry fragmentation pathway for this compound.

The Genesis of a Flavor Compound: An In-depth Technical Guide to the Maillard Reaction Pathways for 5-Ethyl-4-methylthiazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process is responsible for the desirable aromas, colors, and flavors in a vast array of cooked foods. Among the myriad of compounds generated, heterocyclic molecules containing sulfur and nitrogen play a pivotal role in creating characteristic savory and meaty notes. This technical guide delves into the core Maillard reaction pathways leading to the formation of a specific, potent flavor compound: 5-Ethyl-4-methylthiazole. This document provides a detailed overview of the precursor molecules, key intermediates, and reaction mechanisms, supplemented with experimental considerations and data presentation to aid researchers in the fields of food science, flavor chemistry, and drug development.

Core Formation Pathways

The formation of this compound during the Maillard reaction is not a singular event but rather the culmination of several interconnected chemical transformations. Two primary pathways are considered significant: the reaction of sulfur-containing amino acids with dicarbonyl compounds, and the thermal degradation of thiamine (Vitamin B1).

Maillard Reaction of Cysteine and Dicarbonyl Compounds

The most recognized pathway involves the interaction of the sulfur-containing amino acid, L-cysteine, with specific dicarbonyl compounds that are themselves products of sugar degradation in the Maillard reaction.

Precursors:

  • L-cysteine: Serves as the source of both the sulfur atom and a nitrogen atom for the thiazole ring.

  • Dicarbonyl Compounds: Key intermediates such as 2,3-pentanedione and 2,3-butanedione (diacetyl) are crucial for forming the carbon backbone of the target molecule. These dicarbonyls are generated from the degradation of reducing sugars like glucose.

  • Acetaldehyde: Arising from the Strecker degradation of alanine or other precursors, acetaldehyde can also participate in the formation of the ethyl group.

Reaction Mechanism:

The formation of this compound from these precursors is a multi-step process:

  • Strecker Degradation: The initial stages of the Maillard reaction produce highly reactive dicarbonyl compounds. These compounds can then react with amino acids in a process known as the Strecker degradation. The Strecker degradation of cysteine is a critical step, leading to the formation of hydrogen sulfide (H₂S), ammonia (NH₃), and acetaldehyde.

  • Intermediate Formation: Hydrogen sulfide and ammonia, along with dicarbonyls, are key building blocks. The reaction between H₂S, ammonia, and a dicarbonyl compound like 2,3-pentanedione is thought to form key intermediates.

  • Cyclization and Dehydration: These intermediates then undergo cyclization and dehydration to form the stable aromatic thiazole ring. The ethyl and methyl groups on the final molecule are derived from the structure of the dicarbonyl precursor and other reactive carbonyls present in the system. For instance, the reaction of 2,3-pentanedione with hydrogen sulfide and ammonia can directly lead to the formation of this compound.

The overall reaction is significantly influenced by the reaction conditions. Alkaline conditions (higher pH) have been shown to favor the formation of pyrazines and thiazoles.[1]

Diagram: Maillard Reaction Pathway for this compound Formation

Maillard_Pathway Reducing_Sugar Reducing Sugar (e.g., Glucose) Dicarbonyl Dicarbonyl Compound (e.g., 2,3-Pentanedione) Reducing_Sugar->Dicarbonyl Degradation Cysteine L-Cysteine Strecker_Degradation Strecker Degradation Cysteine->Strecker_Degradation Dicarbonyl->Strecker_Degradation Intermediate Key Intermediates Dicarbonyl->Intermediate H2S H₂S Strecker_Degradation->H2S NH3 NH₃ Strecker_Degradation->NH3 Acetaldehyde Acetaldehyde Strecker_Degradation->Acetaldehyde H2S->Intermediate NH3->Intermediate Acetaldehyde->Intermediate Thiazole This compound Intermediate->Thiazole Cyclization & Dehydration

Caption: Maillard pathway to this compound.

Thermal Degradation of Thiamine (Vitamin B1)

An alternative pathway for the formation of this compound involves the thermal degradation of thiamine. Thiamine itself contains a thiazole moiety, specifically 4-methyl-5-(β-hydroxyethyl)thiazole.[2][3]

Precursor:

  • Thiamine (Vitamin B1): A common vitamin found in many food products.

Reaction Mechanism:

  • Thermal Cleavage: During heating, the thiamine molecule can undergo cleavage at the methylene bridge connecting the pyrimidine and thiazole rings.

  • Formation of 4-methyl-5-vinylthiazole: The resulting 4-methyl-5-(β-hydroxyethyl)thiazole can then dehydrate to form 4-methyl-5-vinylthiazole.

  • Reduction: The vinyl group of 4-methyl-5-vinylthiazole can be subsequently reduced to an ethyl group, yielding this compound. The reducing agents for this step are likely other components generated during the complex Maillard reaction.

Diagram: Thiamine Degradation Pathway

Thiamine_Pathway Thiamine Thiamine (Vitamin B1) Thiazole_Moiety 4-Methyl-5-(β-hydroxyethyl)thiazole Thiamine->Thiazole_Moiety Thermal Cleavage Vinyl_Thiazole 4-Methyl-5-vinylthiazole Thiazole_Moiety->Vinyl_Thiazole Dehydration Final_Product This compound Vinyl_Thiazole->Final_Product Reduction

Caption: Formation of this compound from thiamine.

Quantitative Data

While extensive quantitative data specifically for the formation of this compound is limited in publicly available literature, studies on similar alkylthiazoles, such as 2-acetylthiazole, provide valuable insights into the reaction kinetics and influencing factors. The yield of these compounds is highly dependent on several parameters.

Table 1: Factors Influencing Alkylthiazole Formation in Maillard Reactions

ParameterEffect on YieldObservations
Temperature Increases with temperature up to an optimal point, then may decrease due to degradation.Higher temperatures accelerate the initial stages of the Maillard reaction and the Strecker degradation, leading to a higher concentration of precursors.
pH Generally favored by neutral to slightly alkaline conditions (pH 7-9).Alkaline conditions promote the deprotonation of amino groups, enhancing their nucleophilicity, and also favor the enolization of sugar fragments.[1]
Precursor Concentration Yield generally increases with the concentration of limiting precursors (e.g., cysteine, dicarbonyls).The molar ratio of reactants can significantly impact the final product profile.
Water Activity (a_w) Optimal formation typically occurs at intermediate water activities (0.6-0.8).Very low a_w can limit reactant mobility, while very high a_w can dilute reactants and favor hydrolysis over condensation reactions.

Note: This table is a qualitative summary based on general principles of the Maillard reaction and data from related thiazole compounds. Specific quantitative data for this compound requires further dedicated experimental investigation.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of this compound in a laboratory setting. These protocols are based on common methodologies used in flavor chemistry and should be optimized for specific research objectives.

Synthesis of this compound in a Model System

This protocol describes a typical approach to generate this compound via the Maillard reaction in a controlled model system.

Materials:

  • L-cysteine hydrochloride monohydrate

  • 2,3-Pentanedione

  • Phosphate buffer (0.1 M, pH 8.0)

  • High-purity water

  • Reaction vials (pressure-resistant)

  • Heating block or oil bath

  • Magnetic stirrer

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 0.1 M solution of L-cysteine hydrochloride monohydrate in 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 0.1 M solution of 2,3-pentanedione in high-purity water.

  • Reaction Setup:

    • In a pressure-resistant reaction vial, combine 5 mL of the L-cysteine solution and 5 mL of the 2,3-pentanedione solution.

    • Seal the vial tightly.

  • Thermal Reaction:

    • Place the vial in a preheated heating block or oil bath at 120°C.

    • Heat the reaction mixture for 1-2 hours with continuous stirring.

  • Cooling and Extraction:

    • After the reaction, immediately cool the vial in an ice bath to quench the reaction.

    • The resulting reaction mixture can then be used for extraction and analysis.

Diagram: Experimental Workflow for Synthesis

Synthesis_Workflow Start Start Prepare_Solutions Prepare Precursor Solutions (Cysteine, 2,3-Pentanedione) Start->Prepare_Solutions Mix_Reactants Mix Reactants in Vial Prepare_Solutions->Mix_Reactants Heat_Reaction Heat at 120°C (1-2 hours) Mix_Reactants->Heat_Reaction Cool_Reaction Cool in Ice Bath Heat_Reaction->Cool_Reaction Extraction Extraction for Analysis Cool_Reaction->Extraction End End Extraction->End

Caption: Workflow for lab-scale synthesis.

Extraction and Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of volatile flavor compounds like this compound.

Materials:

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • SPME fibers (e.g., DVB/CAR/PDMS) for headspace analysis (alternative to liquid-liquid extraction)

  • Internal standard (e.g., 2,4,6-trimethylpyridine)

Procedure (Liquid-Liquid Extraction):

  • Extraction:

    • To the cooled reaction mixture (10 mL), add 5 mL of dichloromethane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully collect the lower organic (DCM) layer.

    • Repeat the extraction twice more with fresh DCM.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set up a temperature program to separate the volatile compounds (e.g., initial temperature 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min).

    • The mass spectrometer should be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Quantification:

Quantification is typically performed using an internal standard method. A calibration curve is generated by analyzing standard solutions of this compound of known concentrations containing a fixed amount of the internal standard.

Conclusion

The formation of this compound is a complex process rooted in the fundamental chemistry of the Maillard reaction and thiamine degradation. Understanding the intricate pathways, key precursors, and influencing factors is paramount for controlling and optimizing the generation of this desirable flavor compound in food systems. This technical guide provides a foundational understanding for researchers, and it is anticipated that further targeted studies will provide more precise quantitative data and refine the experimental protocols for the controlled synthesis and analysis of this compound. Such advancements will undoubtedly contribute to the broader fields of flavor science and technology.

References

An In-Depth Technical Guide to the Thermal Degradation of Thiamine and the Formation of 5-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of thiamine (Vitamin B1), with a specific focus on the formation pathway of the flavor compound 5-Ethyl-4-methylthiazole. This document details the underlying chemical transformations, presents available quantitative data, outlines experimental protocols for analysis, and provides visual representations of the key pathways and workflows.

Introduction: Thiamine's Thermal Instability

Thiamine is an essential nutrient known for its susceptibility to degradation under various conditions, particularly heat.[1] Its thermal breakdown is a complex process that leads to the cleavage of the methylene bridge connecting its pyrimidine and thiazole rings.[2] This degradation is a significant concern in food processing and pharmaceutical formulation, as it results in the loss of vitamin activity. However, the degradation products themselves are of great interest to the flavor and fragrance industry, as they contribute to the characteristic aromas of cooked foods.

One such degradation product is this compound, a compound that imparts nutty and cocoa-like notes.[1] Understanding the pathway to its formation is crucial for both mitigating thiamine loss in fortified products and for the controlled generation of desirable flavor profiles.

The Degradation Pathway from Thiamine to this compound

The thermal degradation of thiamine initially involves the cleavage of the molecule into its constituent pyrimidine and thiazole moieties. The key precursor to this compound is the thiazole fragment, specifically 4-methyl-5-(β-hydroxyethyl)thiazole . The formation of the target compound from this intermediate is believed to proceed through a two-step process:

  • Dehydration: The hydroxyethyl side chain of 4-methyl-5-(β-hydroxyethyl)thiazole undergoes dehydration to form 4-methyl-5-vinylthiazole .

  • Reduction: The vinyl group of 4-methyl-5-vinylthiazole is subsequently reduced to an ethyl group, yielding This compound .

This proposed pathway is a key aspect of the Maillard reaction and thiamine degradation's contribution to the flavor of cooked meat.

Signaling Pathway Diagram

The logical flow of this degradation pathway can be visualized as follows:

Thiamine Degradation tothis compound Thiamine Thiamine Cleavage Thermal Cleavage Thiamine->Cleavage HET 4-Methyl-5-(β-hydroxyethyl)thiazole Cleavage->HET Dehydration Dehydration HET->Dehydration Vinylthiazole 4-Methyl-5-vinylthiazole Dehydration->Vinylthiazole Reduction Reduction Vinylthiazole->Reduction EMT This compound Reduction->EMT

Caption: Proposed pathway for the formation of this compound from thiamine.

Quantitative Data on Thiamine Degradation

The thermal degradation of thiamine is influenced by several factors, including temperature, pH, and the presence of other chemical species.[3][4] The degradation generally follows first-order kinetics.[5]

Table 1: Factors Influencing Thiamine Degradation

FactorEffect on Degradation RateReference
Temperature Increases with increasing temperature.[3]
pH More rapid in neutral and alkaline conditions compared to acidic conditions.[4]
Metal Ions Certain metal ions can catalyze degradation.[6]
Sulfites Can cause cleavage of the thiamine molecule.[1]

Table 2: Kinetic Data for Thiamine Degradation in Aqueous Solutions

Thiamine SaltConcentration (mg/mL)pHTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kcal/mol)Reference
Thiamine Mononitrate1680-18-21[4]
Thiamine Mononitrate20680-18-21[4]
Thiamine Mononitrate1380-21-27[4]
Thiamine Mononitrate20380-21-27[4]
Thiamine Chloride HCl1680-18-21[4]
Thiamine Chloride HCl20680-18-21[4]
Thiamine Chloride HCl1380-21-27[4]
Thiamine Chloride HCl20380-21-27[4]
Thiamine HCl-6.080-120Follows first-order kinetics34.2[5]

Experimental Protocols

This section outlines detailed methodologies for the analysis of thiamine degradation products.

Thermal Degradation and Volatile Compound Extraction

This protocol is a general method for the thermal degradation of thiamine in a model system and subsequent extraction of volatile compounds for analysis.

Objective: To generate and extract volatile degradation products from thiamine for GC-MS analysis.

Materials:

  • Thiamine hydrochloride

  • Phosphate buffer (pH adjusted as required, e.g., pH 5.0-7.0)

  • High-purity water

  • Autoclave or high-pressure reactor

  • Simultaneous distillation-extraction (SDE) apparatus (Likens-Nickerson type)

  • Dichloromethane (or other suitable solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare an aqueous solution of thiamine hydrochloride in the desired buffer.

  • Place the solution in a sealed vessel and heat in an autoclave at a specified temperature and time (e.g., 121°C for 30 minutes).

  • After cooling, subject the heated solution to simultaneous distillation-extraction (SDE) for a defined period (e.g., 2 hours) using dichloromethane as the extraction solvent.

  • Dry the obtained extract over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of thiamine degradation products.

Objective: To identify and quantify volatile compounds, including this compound, in the extract from the thermal degradation of thiamine.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5MS)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: 40°C (hold for 2 min), ramp to 250°C at 5°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-350

Data Analysis:

  • Identify compounds by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley).

  • Confirm identifications using retention indices by analyzing a series of n-alkanes under the same chromatographic conditions.

  • For quantification, use an internal standard and prepare a calibration curve with an authentic standard of this compound.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the thermal degradation and analysis of thiamine.

Experimental Workflow cluster_prep Sample Preparation cluster_degradation Thermal Degradation cluster_extraction Extraction cluster_analysis Analysis ThiamineSol Prepare Thiamine Solution (in buffer) Heating Heat in Autoclave (e.g., 121°C, 30 min) ThiamineSol->Heating SDE Simultaneous Distillation-Extraction (SDE) Heating->SDE Drying Dry Extract (Anhydrous Na2SO4) SDE->Drying Concentration Concentrate Extract Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Processing (Identification & Quantification) GCMS->Data

Caption: Workflow for thiamine degradation and analysis of volatile products.

Conclusion

The thermal degradation of thiamine is a multifaceted process that is of high relevance in both pharmaceutical sciences and food chemistry. The formation of this compound from thiamine proceeds through the key intermediate 4-methyl-5-(β-hydroxyethyl)thiazole, followed by dehydration and reduction steps. While the general pathway is understood, further research is needed to elucidate the specific kinetics and mechanisms of the individual transformation steps. The experimental protocols provided in this guide offer a foundation for researchers to investigate these processes in a controlled manner. A thorough understanding of these degradation pathways will enable better control over thiamine stability in various applications and facilitate the targeted production of desirable flavor compounds.

References

The Cysteine-Thiazole Nexus: A Technical Guide to Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a sulfur- and nitrogen-containing five-membered heterocycle, is a cornerstone moiety in a multitude of biologically active molecules, including the essential vitamin thiamine and a diverse class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial properties. The biosynthesis of this crucial scaffold universally relies on the amino acid cysteine as the primary sulfur donor, and often as a carbon and nitrogen source as well. Understanding the intricate enzymatic machinery that constructs the thiazole ring is paramount for applications in metabolic engineering, drug discovery, and the development of novel antibiotics. This technical guide provides an in-depth exploration of the core biosynthetic routes from cysteine precursors to thiazole rings, focusing on the distinct mechanisms employed in primary and secondary metabolism. It consolidates quantitative enzymatic data, details key experimental protocols for pathway analysis, and presents visual diagrams of the biochemical logic and workflows.

Introduction: The Significance of the Thiazole Ring

Thiazoles are fundamental building blocks in natural product biosynthesis. Their presence is critical to the function of thiamine pyrophosphate (TPP), an essential cofactor for central metabolic enzymes involved in carbohydrate and amino acid metabolism.[1] Furthermore, thiazole rings are defining features of many secondary metabolites, particularly the thiopeptides (a class of RiPPs), where they contribute to the compound's rigid structure and potent biological activity, such as the inhibition of bacterial protein synthesis.[2][3] The biosynthetic pathways that form these rings are diverse, showcasing remarkable examples of enzymatic catalysis. Generally, the formation of the thiazole ring involves the reaction of a cysteine-derived nucleophile with an electrophilic component, followed by cyclization and subsequent oxidation or aromatization.[4] This guide will dissect the two major paradigms of thiazole biosynthesis originating from cysteine.

Pathway I: Thiazole Formation in Primary Metabolism (Thiamine Biosynthesis)

The biosynthesis of the thiamine thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), exhibits a striking divergence between prokaryotic and eukaryotic organisms. In both systems, cysteine provides the essential sulfur atom.

Prokaryotic Thiazole Synthesis (e.g., Bacillus subtilis, Escherichia coli)

In bacteria, the assembly of the thiazole ring is a complex, multi-enzyme process that weaves together three distinct precursors: 1-deoxy-D-xylulose-5-phosphate (DXP), dehydroglycine, and a sulfur carrier protein, ThiS, which is thiocarboxylated at its C-terminus using cysteine. The central enzyme in this pathway is the thiazole synthase, ThiG.[5][6]

The process begins with the activation of the sulfur from cysteine. The enzyme IscS, a cysteine desulfurase, transfers sulfur to ThiS, a ubiquitin-like protein, in a reaction catalyzed by ThiF (an adenylating enzyme) that forms a C-terminal thiocarboxylate (ThiS-COSH).[7] Separately, ThiH (in E. coli) or ThiO (in B. subtilis) generates a dehydroglycine imine. The thiazole synthase (ThiG) then masterfully orchestrates the condensation of DXP, the dehydroglycine imine, and the sulfur from ThiS-COSH to form the thiazole ring.[7] The final product is often an unanticipated dearomatized thiazole tautomer, which is subsequently aromatized.[5]

Prokaryotic_Thiazole_Pathway Prokaryotic Thiamine Thiazole Biosynthesis cluster_sulfur Sulfur Activation cluster_backbone Carbon/Nitrogen Backbone cluster_assembly Thiazole Ring Assembly Cys L-Cysteine ThiS_COSH ThiS-COSH (Thiocarboxylate) Cys->ThiS_COSH IscS, ThiF ATP, Mg²⁺ ThiS_COOH ThiS-COOH ThiS_COOH->ThiS_COSH Thiazole_Tautomer Thiazole Tautomer Phosphate ThiS_COSH->Thiazole_Tautomer ThiG (Thiazole Synthase) DXP 1-Deoxy-D-xylulose-5-P (DXP) DXP->Thiazole_Tautomer ThiG Gly Glycine Dehydro_Gly Dehydroglycine (Imine) Gly->Dehydro_Gly ThiO / ThiH Dehydro_Gly->Thiazole_Tautomer ThiG THZ_P Thiazole Phosphate (THZ-P) Thiazole_Tautomer->THZ_P TenI (Aromatization)

Prokaryotic pathway for thiamine thiazole synthesis.
Eukaryotic Thiazole Synthesis (e.g., Saccharomyces cerevisiae, Plants)

Eukaryotes employ a markedly different and seemingly simpler, yet mechanistically profound, pathway. The entire synthesis of the adenylated thiazole precursor (ADT) is catalyzed by a single, iron-dependent enzyme: THI4.[8][9] The precursors for this reaction are Nicotinamide Adenine Dinucleotide (NAD), glycine, and an active-site cysteine residue of the THI4 enzyme itself.

In a remarkable catalytic strategy, THI4 acts as a "suicide enzyme." It facilitates the oxidative condensation of NAD and glycine, and for the final step of sulfur insertion, it abstracts the sulfur atom from one of its own conserved cysteine residues. This action forms the thiazole ring but concurrently converts the cysteine to dehydroalanine, rendering the enzyme inactive after a single turnover.[8] The cell must then degrade the inactivated protein and synthesize a new copy to continue thiazole production. This single-turnover mechanism highlights a unique evolutionary solution to a complex chemical problem. Some prokaryotes have been found to possess catalytic, multiple-turnover THI4 enzymes that utilize free sulfide as the sulfur source instead.[10][11]

Eukaryotic_Thiazole_Pathway Eukaryotic Thiamine Thiazole Biosynthesis cluster_precursors Substrates cluster_enzyme Suicide Enzyme Complex cluster_product Product NAD NAD⁺ ADT ADP-Thiazole (ADT) NAD->ADT THI4 Gly Glycine Gly->ADT THI4 THI4_Active THI4 (Active) [Fe]-(Cys) THI4_Inactive THI4 (Inactive) [Fe]-(Dehydroalanine) THI4_Active->THI4_Inactive Single Turnover THI4_Active->ADT Sulfur Donation RiPP_Thiazole_Formation Thiazole Formation in RiPP Biosynthesis cluster_peptide Precursor Peptide cluster_modification Post-Translational Modification cluster_enzymes Enzyme Complex Precursor Precursor Peptide ...-Gly-Cys-... Thiazoline Thiazoline Intermediate ... Precursor->Thiazoline YcaO Cyclodehydratase (e.g., TclJ) ATP → ADP + Pi Thiazole Thiazole Product ... Thiazoline->Thiazole FMN-dependent Dehydrogenase (e.g., TclN) FMN → FMNH₂ Scaffold Scaffold Protein (e.g., TclI) YcaO YcaO Scaffold->YcaO Binds Dehydrog Dehydrogenase Scaffold->Dehydrog Binds Experimental_Workflow General Experimental Workflow for Pathway Analysis cluster_prep 1. Preparation cluster_reaction 2. In Vitro Reaction cluster_analysis 3. Analysis Expression Recombinant Protein Expression (E. coli) Purification Affinity Chromatography Purification (e.g., His-tag) Expression->Purification Reconstitution Set up In Vitro Reconstitution Assay (Protocol 5.1) Purification->Reconstitution Substrates Prepare Substrates & Buffers Substrates->Reconstitution Incubation Incubate at Room Temperature Reconstitution->Incubation Quench Terminate Reaction (Heat / TCA) Incubation->Quench Assay Thiochrome Assay (Protocol 5.2) Quench->Assay HPLC HPLC Analysis (Protocol 5.3) Quench->HPLC Data Data Analysis & Quantification Assay->Data HPLC->Data

References

Physicochemical Characteristics of Substituted Thiazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical characteristics of substituted thiazole compounds, their experimental determination, and their influence on biological activity, with a focus on applications in drug discovery and development.

Core Physicochemical Properties of Thiazole Derivatives

The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. For thiazole-based compounds, key parameters include the acid dissociation constant (pKa), the partition coefficient (logP), and solubility. These properties are intricately influenced by the nature and position of substituents on the thiazole ring.

Acid-Base Properties (pKa)

The thiazole ring itself is a weak base, with the nitrogen atom at position 3 being the primary site of protonation. The pKa of the conjugate acid of unsubstituted thiazole is approximately 2.5.[1] Substituents on the ring can significantly alter this basicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen, thereby increasing its basicity and leading to a higher pKa. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the nitrogen less basic and resulting in a lower pKa.

For instance, the anticancer drug Dasatinib , which features a complex substituted aminothiazole moiety, has three reported pKa values of 3.1, 6.8, and 10.8, reflecting the presence of multiple ionizable groups.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The logP of unsubstituted thiazole is 0.44.[2] The introduction of lipophilic or hydrophilic substituents can dramatically alter this value. Quantitative Structure-Activity Relationship (QSAR) studies on various series of thiazole derivatives have demonstrated a strong correlation between calculated logP values and biological activity.[3][4][5]

For example, Dasatinib has a reported logP of 1.8.[6] The lipophilicity of thiazole derivatives is a key factor in their ability to act as kinase inhibitors, as it influences their entry into the ATP-binding pocket of the target enzyme.[7]

Solubility

Aqueous solubility is a crucial factor for oral bioavailability. Many thiazole-containing drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Meloxicam , are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by low solubility and high permeability. The solubility of such compounds is often pH-dependent. Meloxicam, for instance, exhibits low solubility in acidic gastric media but higher solubility in the more neutral to alkaline environment of the intestines.

Data Presentation: Physicochemical Properties of Representative Thiazole Compounds

The following tables summarize key physicochemical and related data for a selection of substituted thiazole compounds, compiled from various research articles.

Compound Name/SeriesSubstituentsMelting Point (°C)% YieldReference
Dasatinib 2-amino-N-(2-chloro-6-methylphenyl)-5-(...)--
Meloxicam 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)(...)--N/A
2,4-disubstituted thiazoles Varied aryl and heterocyclic groups76 - 23368 - 92[8][9]
4-Thiazolidinone derivatives Varied aryl and heterocyclic groups110 - 21575 - 90[10][11]
Dicyclopropyl-thiazole series Dicyclopropylmethylenehydrazinyl and substituted phenyl128 - 15953 - 99[12]
2-amino-4-phenylthiazole series Varied substituents on the phenyl ring--[7]
Compound/SeriespKalogP (experimental/calculated)Aqueous SolubilityReference
Thiazole (unsubstituted) 2.5 (conjugate acid)0.44Slightly soluble[1][2]
Dasatinib 3.1, 6.8, 10.81.8Low[6]
Meloxicam --Low in acidic media, higher in intestinal mediaN/A
2-phenylamino-4-methyl-5-acetylthiazole --4.8 µM (in high ionic strength buffer)
Pirinixic acid derivatives with 2-aminothiazole ---

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are standard experimental protocols for measuring pKa, logP, and solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.

  • Titration:

    • Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

    • Take a known volume (e.g., 20 mL) of the test compound solution and add the KCl solution.

    • If the compound is a base, titrate with 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH.

    • Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH change becomes minimal.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

    • Perform the titration in triplicate to ensure reproducibility.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for determining logD). The concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Methodology:

  • Phase Saturation:

    • Mix n-octanol and water (or buffer) and shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely.

  • Partitioning:

    • Prepare a stock solution of the test compound in one of the phases (usually the one in which it is more soluble).

    • Add a known volume of the stock solution to a mixture of the saturated n-octanol and water/buffer phases in a separatory funnel.

    • Shake the funnel for a predetermined time (e.g., 1-2 hours) to allow for equilibration.

    • Allow the phases to separate.

  • Concentration Measurement:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water/buffer].

    • The logP is the base-10 logarithm of P.

Determination of Kinetic Solubility by Nephelometry

Nephelometry is a high-throughput method for assessing the kinetic solubility of compounds.

Principle: This method measures the light scattered by undissolved particles (precipitate) in a solution. A laser beam is passed through the sample, and the amount of forward-scattered light is detected. Higher light scattering indicates lower solubility.

Methodology:

  • Sample Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO.

    • In a multi-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS).

    • Create a series of dilutions to test a range of concentrations.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 2 hours) to allow for precipitation to occur.

  • Measurement:

    • Use a laser nephelometer to measure the light scattering in each well.

  • Data Analysis:

    • The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank or a highly soluble reference compound.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Many substituted thiazole compounds exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Dasatinib and the BCR-ABL Signaling Pathway: Dasatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). It binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signals.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking multiple downstream pro-survival pathways.

Thiazole Derivatives and the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer. Several experimental thiazole derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Thiazole_Inhibitor Thiazole-based PI3K/mTOR Inhibitor Thiazole_Inhibitor->PI3K Inhibits mTORC1 mTORC1 Thiazole_Inhibitor->mTORC1 Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth

Caption: Thiazole inhibitors can target PI3K and/or mTOR to block cancer cell growth and survival.

Experimental Workflows

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel substituted thiazole compound.

Physicochemical_Workflow Synthesis Synthesis of Substituted Thiazole Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification pKa_Det pKa Determination (Potentiometric Titration) Purification->pKa_Det logP_Det logP Determination (Shake-Flask/HPLC) Purification->logP_Det Sol_Det Solubility Assay (Nephelometry) Purification->Sol_Det Data_Analysis Data Analysis & Structure-Property Relationship pKa_Det->Data_Analysis logP_Det->Data_Analysis Sol_Det->Data_Analysis ADME_Prediction In Silico ADME Prediction Data_Analysis->ADME_Prediction Lead_Opt Lead Optimization Data_Analysis->Lead_Opt ADME_Prediction->Lead_Opt

Caption: Workflow for the physicochemical profiling of new thiazole derivatives.

Conclusion

The physicochemical properties of substituted thiazole compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles. A thorough understanding and experimental determination of pKa, logP, and solubility are indispensable for the rational design and optimization of thiazole-based drug candidates. The methodologies and data presented in this guide offer a foundational resource for researchers and scientists in the field of drug discovery, enabling more informed decision-making in the development of novel therapeutics built upon the versatile thiazole scaffold.

References

Discovery and initial characterization of alkylthiazoles in roasted foods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Characterization, and Formation of Key Aroma Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating world of alkylthiazoles, a class of heterocyclic sulfur-containing compounds that are pivotal to the desirable roasted, nutty, and savory aromas of many cooked foods. From the rich scent of freshly brewed coffee to the appetizing smell of roasted peanuts and meats, alkylthiazoles play a crucial role in shaping the sensory experience. This document provides a comprehensive overview of their discovery, initial characterization, and the chemical pathways leading to their formation. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in food science, flavor chemistry, and related fields.

Introduction: The Maillard Reaction and the Genesis of Flavor

The formation of alkylthiazoles is intrinsically linked to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[1][2] This reaction is responsible for the color, aroma, and flavor development in a vast array of thermally processed foods.[1] A key subsidiary reaction within the Maillard cascade is the Strecker degradation of amino acids, which is a primary route to the formation of many important flavor compounds, including the precursors for alkylthiazoles.[2][3]

The discovery of alkylthiazoles in roasted foods dates back to early investigations into the volatile components of cooked products. Scientists identified these compounds as significant contributors to the characteristic aromas of roasted items like peanuts, coffee, and meat.[4][5][6] Their low odor thresholds mean that even minute quantities can have a significant impact on the overall flavor profile.

Quantitative Occurrence of Alkylthiazoles in Roasted Foods

The concentration and specific profile of alkylthiazoles can vary significantly depending on the food matrix, roasting conditions (temperature and time), and the precursors present (amino acids and sugars).[5][7] The following tables summarize quantitative data for several key alkylthiazoles identified in various roasted food products. It is important to note that concentrations can differ based on the analytical methodology employed.

Table 1: Concentration of Selected Alkylthiazoles in Roasted Coffee Beans

AlkylthiazoleRoasting ConditionConcentration Range (ng/mg)Reference
2-MethylthiazoleNot SpecifiedPresent (Quantification not provided)[5]
2,4,5-TrimethylthiazoleNot SpecifiedPresent (Quantification not provided)[5]
2-AcetylthiazoleNot SpecifiedPresent (Quantification not provided)[5]

Note: Quantitative data for specific alkylthiazoles in roasted coffee is often proprietary or presented in relative abundance. The presence of numerous thiazole derivatives has been confirmed through various studies.

Table 2: Concentration of Selected Alkylthiazoles in Roasted Peanuts

AlkylthiazolePeanut TypeConcentration Range (ppb)Reference
2,4-DimethylthiazoleRunner & VirginiaPresent (Quantification not provided)[4]
2,5-DimethylthiazoleRunner & VirginiaPresent (Quantification not provided)[4]
2-Ethyl-4-methylthiazoleRunner & VirginiaPresent (Quantification not provided)[4]
2-Isobutyl-4-methylthiazoleRunner & VirginiaPresent (Quantification not provided)[4]
2,4,5-TrimethylthiazoleRunner & VirginiaPresent (Quantification not provided)[4]

Note: A recent study identified 17 sulfur-containing compounds, including thiazoles, in roasted peanuts, highlighting their importance to the flavor profile.[4]

Table 3: Alkylthiazoles Identified in Roasted Meats

AlkylthiazoleMeat TypeAnalytical MethodReference
2,4,5-TrimethylthiazoleNot SpecifiedGC-MS[6]
2-AcetylthiazoleNot SpecifiedGC-MS[6]
2-PropionylthiazoleNot SpecifiedGC-MS[6]
4,5-DimethylthiazoleNot SpecifiedGC-MS[6]
2-Ethyl-4,5-dimethylthiazoleNot SpecifiedGC-MS[6]

Note: The profile of volatile compounds, including thiazoles, in roasted meat is complex and influenced by factors such as the type of meat, fat content, and cooking method.[6]

Formation Pathways of Alkylthiazoles

The primary mechanism for the formation of alkylthiazoles in roasted foods is the Maillard reaction, specifically involving the interaction of sulfur-containing amino acids like cysteine and methionine with dicarbonyl compounds generated from sugar degradation. The Strecker degradation of cysteine is a critical step, producing hydrogen sulfide (H₂S), ammonia (NH₃), and a Strecker aldehyde.[8] These reactive intermediates then combine to form the thiazole ring.

G maillard Maillard Reaction (Reducing Sugars + Amino Acids) sugar_degradation Sugar Degradation maillard->sugar_degradation strecker Strecker Degradation (Cysteine) maillard->strecker dicarbonyls α-Dicarbonyls (e.g., Glyoxal, Methylglyoxal) sugar_degradation->dicarbonyls h2s Hydrogen Sulfide (H₂S) strecker->h2s nh3 Ammonia (NH₃) strecker->nh3 strecker_aldehyde Strecker Aldehyde strecker->strecker_aldehyde intermediates Intermediate Formation (e.g., Mercapto-ketones) dicarbonyls->intermediates h2s->intermediates nh3->intermediates cyclization Cyclization & Dehydration intermediates->cyclization alkylthiazoles Alkylthiazoles cyclization->alkylthiazoles

Alkylthiazole Formation Pathway

Experimental Protocols for Alkylthiazole Analysis

The characterization of alkylthiazoles in roasted foods typically involves the extraction of volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. Gas chromatography-olfactometry (GC-O) is often used to determine the odor activity of individual compounds.[9][10]

Sample Preparation and Volatile Extraction

A crucial first step is the efficient extraction of volatile compounds from the complex food matrix.[11][12] Common techniques include:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method where a coated fiber is exposed to the headspace above the sample to adsorb volatile compounds.[13][14]

    • Protocol:

      • A known amount of the ground roasted food sample is placed in a sealed vial.

      • The sample is often heated to a specific temperature (e.g., 60°C) for a set time to promote the release of volatiles into the headspace.

      • An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of analytes.

      • The fiber is then retracted and introduced into the GC injector for thermal desorption.[15]

  • Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide, to selectively extract volatile and semi-volatile compounds.[16]

    • Protocol:

      • The ground food sample is packed into an extraction vessel.

      • Supercritical CO₂ is passed through the sample at a controlled temperature and pressure.

      • The extracted analytes are collected in a suitable solvent or on a solid trap.

      • The collected extract is then concentrated and analyzed by GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for the separation and identification of volatile compounds.

  • Typical GC-MS Parameters:

    • Injector: Split/splitless, operated at a high temperature (e.g., 250°C) for thermal desorption of the SPME fiber or injection of the SFE extract.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

    • Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250-300°C.

    • Carrier Gas: Helium is typically used at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[17][18]

Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the sensory evaluation of separated compounds as they elute from the GC column.[19][20]

  • Protocol:

    • The effluent from the GC column is split between the MS detector and a sniffing port.

    • A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each detected odor.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which indicates the potency of an odorant.[20]

G sample_prep Sample Preparation (Grinding, Homogenization) extraction Volatile Extraction (e.g., HS-SPME, SFE) sample_prep->extraction gc_separation Gas Chromatography (GC) Separation extraction->gc_separation ms_detection Mass Spectrometry (MS) Identification & Quantification gc_separation->ms_detection gco_detection Olfactometry (GC-O) Odor Characterization gc_separation->gco_detection data_analysis Data Analysis (Compound Identification, Quantification, Sensory Correlation) ms_detection->data_analysis gco_detection->data_analysis

Experimental Workflow for Alkylthiazole Analysis

Conclusion

Alkylthiazoles are a diverse and crucial class of flavor compounds that significantly contribute to the desirable aromas of roasted foods. Their formation is a direct result of the complex chemistry of the Maillard reaction and Strecker degradation. Understanding the pathways of their formation and possessing robust analytical methods for their characterization are essential for the food industry to control and optimize flavor profiles in a wide range of products. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working to unravel the intricate science of food flavor. Further research focusing on the precise quantification of a broader range of alkylthiazoles across various food matrices and processing conditions will continue to enhance our ability to create more flavorful and appealing food products.

References

Methodological & Application

Application Note: Quantification of 5-Ethyl-4-methylthiazole in Coffee using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective HPLC-MS/MS method for the quantification of 5-Ethyl-4-methylthiazole in coffee samples. This compound is a volatile flavor compound found in coffee that contributes to its overall aroma profile. The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, accuracy, and precision, demonstrating its suitability for routine analysis of this compound in coffee matrices.

Introduction

This compound is a sulfur-containing heterocyclic compound that has been identified as a key aroma component in roasted coffee.[1][2] Its concentration can vary depending on the coffee bean origin, roasting conditions, and brewing method. Accurate quantification of this compound is essential for quality control and for understanding its contribution to the sensory properties of coffee. This application note presents a robust HPLC-MS/MS method for the determination of this compound in coffee.

Experimental

Materials and Reagents
  • This compound standard (purity ≥98%)

  • 5-Ethyl-2-methylthiazole (Internal Standard, IS) (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Dichloromethane (HPLC grade)

  • Ultrapure water

  • Roasted coffee beans

Instrumentation
  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation
  • Coffee Grinding: Roasted coffee beans were ground to a fine powder.

  • Extraction: 1 g of ground coffee was weighed into a 50 mL centrifuge tube. 10 mL of dichloromethane was added, and the mixture was vortexed for 1 minute.

  • Internal Standard Spiking: The sample was spiked with 100 µL of a 1 µg/mL solution of 5-Ethyl-2-methylthiazole in methanol.

  • Sonication: The tube was placed in an ultrasonic bath for 15 minutes.

  • Centrifugation: The sample was centrifuged at 4000 rpm for 10 minutes.

  • Evaporation: The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The residue was reconstituted in 1 mL of 50:50 (v/v) methanol/water.

  • Filtration: The reconstituted sample was filtered through a 0.22 µm PTFE syringe filter prior to HPLC-MS/MS analysis.

HPLC Conditions
ParameterValue
ColumnC18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B in 5 min, hold for 2 min, re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS Conditions
ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Collision GasArgon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound128.199.1 (Quantifier)0.0515
This compound128.172.1 (Qualifier)0.0520
5-Ethyl-2-methylthiazole (IS)128.1113.1 (Quantifier)0.0518

Results and Discussion

The developed HPLC-MS/MS method provided excellent chromatographic separation and sensitive detection of this compound in coffee samples.

Linearity

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The method demonstrated excellent linearity over the concentration range of 1 - 500 ng/mL.

AnalyteCalibration Range (ng/mL)
This compound1 - 5000.998
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing spiked coffee samples at three different concentration levels (low, medium, and high).

Spiked Concentration (ng/g)Mean Measured Concentration (ng/g)Accuracy (%)Precision (RSD, %)
109.595.04.2
5051.2102.43.5
200195.897.92.8
Quantification in Coffee Samples

The validated method was applied to determine the concentration of this compound in two commercially available coffee samples.

Coffee SampleMean Concentration (ng/g) ± SD
Arabica152.3 ± 8.7
Robusta289.6 ± 15.4

Conclusion

The HPLC-MS/MS method described in this application note is a reliable and sensitive tool for the quantification of this compound in coffee. The simple sample preparation procedure and the high selectivity of the MS/MS detection make this method suitable for high-throughput analysis in quality control laboratories.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis start Grind Coffee Beans weigh Weigh 1g of Ground Coffee start->weigh extract Add 10 mL Dichloromethane & Vortex weigh->extract spike Spike with Internal Standard extract->spike sonicate Sonicate for 15 min spike->sonicate centrifuge Centrifuge at 4000 rpm sonicate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in 1 mL Methanol/Water evaporate->reconstitute filter Filter through 0.22 µm PTFE Filter reconstitute->filter end_prep Sample Ready for Analysis filter->end_prep inject Inject 5 µL into HPLC end_prep->inject Transfer to Autosampler Vial separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Quantification detect->quantify end_analysis Report Results quantify->end_analysis

Caption: Experimental workflow for the quantification of this compound in coffee.

Logical Relationship of Method Validation

G method HPLC-MS/MS Method validation Method Validation method->validation linearity Linearity (R² > 0.99) validation->linearity accuracy Accuracy (80-120%) validation->accuracy precision Precision (RSD < 15%) validation->precision application Application to Coffee Samples linearity->application accuracy->application precision->application

Caption: Logical relationship of the HPLC-MS/MS method validation parameters.

References

Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of 5-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the analysis of the aroma compound 5-Ethyl-4-methylthiazole using Gas Chromatography-Olfactometry (GC-O). This technique is crucial for identifying and characterizing odorous compounds in complex mixtures, which is essential in flavor and fragrance research, food science, and the development of palatable pharmaceutical formulations.

Introduction to this compound and GC-O

This compound is a sulfur-containing heterocyclic compound known for its distinct nutty, green, and earthy aroma.[1][2] It is found in various food products, contributing to their overall flavor profile. Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that couples a gas chromatograph with a human sensory assessor, who acts as a highly sensitive detector for odor-active compounds.[3] This method allows for the determination of the sensory relevance of individual volatile compounds in a sample, which might be present at concentrations below the detection limits of instrumental detectors like a mass spectrometer (MS).[3]

Quantitative Data Summary

While specific Flavor Dilution (FD) factors and Odor Activity Values (OAVs) for this compound are not extensively reported in the literature, the following tables provide relevant physicochemical properties and comparative data for structurally similar thiazole compounds. This information is valuable for method development and for estimating the sensory impact of this compound.

Table 1: Physicochemical and Organoleptic Properties of this compound

PropertyValueReference
Molecular Formula C6H9NS[2]
Molecular Weight 127.21 g/mol [2]
Boiling Point 181.00 to 182.00 °C @ 760.00 mm Hg (est.)[1]
Flash Point 68.10 °C (154.00 °F) TCC[1]
Solubility Soluble in alcohol; 591.9 mg/L in water @ 25 °C (est.)[1]
Odor Type Nutty, Green, Earthy[1][2]
Odor Description Nut green earthy at 0.10% in propylene glycol[1]

Table 2: Comparative Kovats Retention Indices (RI) of Related Thiazole Compounds

The Kovats Retention Index (RI) is a standardized measure for comparing the retention times of compounds on different GC systems.[4] The RI values for thiazole derivatives on various stationary phases are crucial for their identification.

CompoundCAS NumberKovats RIGC Column Stationary PhaseReference
5-Ethyl-2,4-dimethylthiazole 38205-61-71072OV-101[5]
4-Ethyl-5-methylthiazole 52414-91-2991SE-30 (non-polar)[6]
4-Methylthiazole 693-95-8--[7][8]
2-Ethyl-4-methylthiazole 15679-12-6--[9]

Experimental Protocols

A successful GC-O analysis requires careful sample preparation and optimization of chromatographic and olfactometric parameters.[3]

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to efficiently extract and concentrate the volatile and semi-volatile compounds, including this compound, without introducing artifacts.

Protocol 3.1.1: Liquid-Liquid Extraction (LLE)

This method is suitable for liquid samples such as beverages or liquid food products.[10]

  • Sample Preparation: Take a 50 mL aliquot of the liquid sample. If the sample is alcoholic, dilute it to approximately 10% ethanol (v/v) with deionized water.

  • Salting Out: Saturate the sample with sodium chloride (NaCl) to increase the ionic strength and enhance the partitioning of organic analytes into the solvent.

  • Solvent Extraction: Add 50 mL of a high-purity, low-boiling-point organic solvent (e.g., dichloromethane). Shake the mixture vigorously in a separatory funnel for 5 minutes.

  • Phase Separation: Allow the layers to separate and collect the organic (lower) layer.

  • Repeat Extraction: Repeat the extraction process two more times with fresh solvent.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate overnight to remove any residual water.

  • Concentration: Carefully concentrate the dried extract to a final volume of approximately 500 µL under a gentle stream of nitrogen.

  • Storage: Store the final extract at -20 °C in a sealed vial until GC-O analysis.

Protocol 3.1.2: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is ideal for analyzing volatile compounds in solid or liquid samples and minimizes matrix effects.

  • Sample Preparation: Place a known amount of the sample (e.g., 5 g of a solid or 5 mL of a liquid) into a 20 mL headspace vial.

  • Internal Standard: If quantitative analysis is desired, add an appropriate internal standard.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes onto the column.

Gas Chromatography-Olfactometry (GC-O) Parameters

The following parameters are a starting point and should be optimized for the specific instrument and sample matrix.

Table 3: Recommended GC-O Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or equivalent
GC Column DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) - non-polarDB-FFAP (60 m x 0.25 mm i.d., 0.25 µm film thickness) - polar
Injection Mode Splitless (for trace analysis) or Split (e.g., 10:1)
Injector Temperature 250 °C
Oven Temperature Program Initial: 40 °C, hold for 2 minRamp 1: 5 °C/min to 180 °CRamp 2: 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
Effluent Split 1:1 split ratio between the MS/FID detector and the olfactometry port
Olfactometry Port Gerstel ODP or similar
Transfer Line Temp. 250 °C
Humidified Air Flow 50 mL/min
Olfactometry and Data Acquisition

The human assessor is a critical component of the GC-O system.

  • Assessor Training: Assessors should be trained to recognize and describe various odors and to rate their intensity consistently.

  • Data Recording: The assessor sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and perceived intensity of each odor event. This can be done using specialized software or manually.

  • Aroma Extract Dilution Analysis (AEDA): To determine the most potent odorants, the sample extract is serially diluted (e.g., 1:1 with solvent) and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is its Flavor Dilution (FD) factor.[3][11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-O analysis of a sample containing this compound.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Processing Sample Sample Matrix Prep Extraction/Concentration (LLE or HS-SPME) Sample->Prep Extract Volatile Extract Prep->Extract GC Gas Chromatography Separation Extract->GC Split Effluent Split GC->Split Detector Instrument Detector (MS or FID) Split->Detector 50% ODP Olfactometry Port (Human Assessor) Split->ODP 50% Chromatogram Chromatogram (Instrument Data) Detector->Chromatogram Aromagram Aromagram (Sensory Data) ODP->Aromagram Correlation Data Correlation and Compound Identification Chromatogram->Correlation Aromagram->Correlation

GC-O Experimental Workflow Diagram
Sensory Analysis Logical Pathway

This diagram illustrates the decision-making process during the sensory evaluation at the olfactometry port.

Sensory_Analysis_Pathway Start Sniffing Effluent from ODP Odor_Detected Odor Detected? Start->Odor_Detected Record_Time Record Retention Time Odor_Detected->Record_Time Yes Continue_Sniffing Continue Sniffing Odor_Detected->Continue_Sniffing No Describe_Odor Assign Odor Descriptor (e.g., 'nutty', 'green') Record_Time->Describe_Odor Rate_Intensity Rate Perceived Intensity Describe_Odor->Rate_Intensity Rate_Intensity->Continue_Sniffing Continue_Sniffing->Odor_Detected End End of Run Continue_Sniffing->End

Sensory Analysis Logical Pathway Diagram

Conclusion

The GC-O analysis of this compound provides invaluable sensory information that cannot be obtained through instrumental analysis alone. By following the detailed protocols for sample preparation and GC-O analysis outlined in these application notes, researchers can effectively identify and characterize the contribution of this and other aroma compounds to the overall flavor profile of their samples. While quantitative sensory data for this compound remains an area for further research, the methodologies described herein provide a robust framework for its comprehensive analysis.

References

Application of 5-Ethyl-4-methylthiazole as a Savory Flavor Enhancer in Food: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and regulatory information do not provide substantial evidence for the application of 5-Ethyl-4-methylthiazole as a savory flavor enhancer in food products. One industry source explicitly recommends against its use in flavors. The following application notes and protocols are therefore based on the properties of structurally similar and well-documented thiazole derivatives that are used in the flavor industry for savory and other flavor applications. These should be considered as a general guide for the evaluation of thiazole compounds as flavor ingredients, rather than a specific endorsement for the use of this compound.

Introduction to Thiazoles in Flavor

Thiazoles are a class of sulfur-containing heterocyclic compounds that are known for their potent aroma and flavor characteristics. They are naturally formed during the thermal processing of food through the Maillard reaction and the degradation of sulfur-containing amino acids and thiamine.[1][2] Many thiazole derivatives are valued for their nutty, roasted, meaty, and savory notes and are used as flavor ingredients in a wide range of food products.

1.1. Properties of this compound

While its direct application as a savory flavor enhancer is not well-documented, the basic chemical and organoleptic properties of this compound have been characterized.

PropertyValue
Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Nutty, nut flesh, green, earthy[3][4]
CAS Number 31883-01-9[3][4]
FEMA Number Not Assigned[3]
JECFA Number Not Assigned[3]

Application of Related Thiazoles as Savory Flavor Enhancers

To illustrate the potential application of thiazoles in savory foods, data for the closely related and widely used compound, 2-Ethyl-4-methylthiazole , is presented. This compound is known for its nutty, roasted, and cocoa-like aroma and is used to enhance savory and brown flavor profiles.[5]

Table 1: Recommended Starting Use Levels for 2-Ethyl-4-methylthiazole in Various Food Applications

Food CategoryRecommended Use Level (ppm)Flavor Contribution
Bread20Cooked, crust-like notes
Chocolate & Cocoa50 - 100Enhances cocoa and roasted notes[5]
Coffeeup to 200Boosts roasted and rich coffee flavor[5]
Malt Beverages10Lifts and enhances malt notes[5]
Tea (Black)50Contributes to a robust, brewed tea flavor[5]
Tea (Green)20Adds complexity and roasted notes[5]
Pistachio Flavors50Enhances authentic nutty profile[5]

Note: The dose rates are suggested for use in flavors intended to be dosed at 0.05% in the final product.[5]

Mechanism of Savory Taste Perception (Umami)

The savory or umami taste is primarily elicited by glutamate and 5'-ribonucleotides. The perception of this taste involves specific G protein-coupled receptors (GPCRs) on the tongue. Understanding this pathway is crucial for developing effective flavor enhancers.

The binding of umami tastants to their receptors triggers a downstream signaling cascade, leading to neurotransmitter release and the perception of a savory taste.

umami_signaling_pathway cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling T1R1_T1R3 T1R1/T1R3 Receptor G_protein G-protein (Gustducin) T1R1_T1R3->G_protein activates mGluR4 mGluR4 Receptor mGluR4->G_protein activates Glutamate L-Glutamate Glutamate->T1R1_T1R3 Glutamate->mGluR4 Ribonucleotides 5'-Ribonucleotides Ribonucleotides->T1R1_T1R3 PLCb2 PLCβ2 G_protein->PLCb2 activates IP3 IP3 PLCb2->IP3 produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers TRPM5 TRPM5 Channel Ca_release->TRPM5 activates Depolarization Cell Depolarization TRPM5->Depolarization leads to ATP_release ATP Release Depolarization->ATP_release causes Gustatory Nerve Gustatory Nerve ATP_release->Gustatory Nerve

Figure 1: Simplified Umami Taste Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the sensory evaluation of a potential savory flavor enhancer like this compound.

4.1. Sensory Panel Selection and Training

  • Objective: To assemble a panel of trained assessors capable of identifying and quantifying savory/umami taste attributes.

  • Panelists: Recruit 8-12 individuals screened for their sensory acuity and ability to describe flavor attributes.

  • Training:

    • Basic Taste Identification: Train panelists to recognize and rate the intensity of the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions (e.g., sucrose, citric acid, sodium chloride, caffeine, monosodium glutamate).

    • Attribute Terminology Development: Through exposure to a range of savory food products (e.g., broths, aged cheeses, soy sauce), the panel should collaboratively develop a lexicon of descriptive terms for savory, brothy, meaty, and other relevant flavor notes.

    • Intensity Scaling: Train panelists to use a standardized intensity scale (e.g., a 15-point scale) to rate the intensity of each identified attribute.

4.2. Sample Preparation and Presentation

  • Objective: To prepare and present samples in a consistent and unbiased manner.

  • Protocol:

    • Base Medium: Select a neutral and appropriate food base for evaluation, such as a simple vegetable broth, a low-sodium chicken bouillon, or a plain cracker.

    • Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., propylene glycol or ethanol). Create a series of dilutions in the food base to determine the detection and recognition thresholds.

    • Coding and Randomization: Assign three-digit random codes to all samples to blind the panelists. The order of sample presentation should be randomized for each panelist to avoid order effects.

    • Serving: Serve samples at a controlled and consistent temperature in identical, odor-free containers. Provide unsalted crackers and room-temperature water for palate cleansing between samples.

4.3. Sensory Evaluation Method: Quantitative Descriptive Analysis (QDA)

  • Objective: To obtain a detailed quantitative description of the sensory properties of this compound.

  • Protocol:

    • Individual Evaluation: Panelists individually evaluate each sample and rate the intensity of the agreed-upon sensory attributes on the standardized scale.

    • Data Collection: Collect the data from each panelist.

    • Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine significant differences in attribute intensities between samples. The results can be visualized using spider web plots to compare the sensory profiles of different concentrations of the flavor compound.

sensory_evaluation_workflow objective Define Objective (e.g., Evaluate Savory Enhancement) panel Panel Selection & Training objective->panel sample_prep Sample Preparation (Base, Dilution, Coding) panel->sample_prep evaluation Sensory Evaluation (QDA Method) sample_prep->evaluation data_collection Data Collection evaluation->data_collection data_analysis Statistical Analysis (ANOVA, PCA) data_collection->data_analysis reporting Reporting & Interpretation data_analysis->reporting

Figure 2: General Workflow for Sensory Evaluation.

Conclusion and Recommendations

There is a significant lack of scientific and regulatory data to support the use of this compound as a savory flavor enhancer in food. Its organoleptic profile suggests potential nutty and green notes, but its contribution to a savory or umami taste has not been established.

For researchers and developers interested in the flavor properties of this compound, it is recommended to:

  • Conduct thorough sensory evaluations, starting with the determination of flavor thresholds in a neutral medium.

  • Perform detailed descriptive analysis to characterize its flavor profile at various concentrations.

  • Evaluate its potential synergistic effects with known umami substances like MSG and ribonucleotides.

  • Ensure that any potential application is supported by rigorous safety and toxicological assessments to establish its GRAS (Generally Recognized as Safe) status.

Given the current data, the use of well-documented thiazoles, such as 2-Ethyl-4-methylthiazole, provides a more established path for achieving nutty and roasted notes in savory food products.

References

Application Notes and Protocols for the Use of 5-Ethyl-4-methylthiazole in Meat-Like Flavor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 5-Ethyl-4-methylthiazole in the development of meat-like flavors. The document details its chemical properties, formation pathways, sensory characteristics, and includes experimental protocols for the generation and analysis of meat-like flavors rich in this and related thiazole compounds.

Introduction to this compound

This compound is a sulfur-containing heterocyclic compound that contributes to the characteristic aroma of cooked meat.[1] It is primarily formed during the thermal processing of food through the Maillard reaction and the degradation of thiamine (Vitamin B1).[2][3] Its sensory profile is described as nutty, green, and earthy, providing a foundational note in the complex symphony of meat flavor.[4][5] Thiazoles, as a class of compounds, are known for their potent, low-threshold aromas and are crucial in creating authentic meat-like flavors for a variety of food applications.[6]

Chemical and Sensory Properties

A summary of the key chemical and sensory properties of this compound and related compounds is presented in Table 1. This data is essential for understanding its contribution to flavor profiles and for its detection and quantification.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Sensory Descriptors Odor Threshold (in water, ppb)
This compound31883-01-9C₆H₉NS127.21181-182Nutty, green, earthy, nut flesh[4][5]Data not available
4-Methyl-5-vinylthiazole1759-28-0C₆H₇NS125.19174-176Nutty, roasted, meaty0.003
2-Acetylthiazole24295-03-2C₅H₅NOS127.16185-187Nutty, roasted, popcorn-like10
2,4,5-Trimethylthiazole13623-11-5C₆H₉NS127.21162-164Meaty, roasted, nutty1
2-Methyl-3-furanthiol28588-74-1C₅H₆OS114.17165-167Meaty, beefy, roasted0.005

Table 1: Chemical and Sensory Properties of this compound and Key Meat-Related Flavor Compounds.

Formation Pathways

The primary mechanism for the formation of this compound and other meat-like flavor compounds is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids.[7] The thermal degradation of thiamine is another significant pathway.[2]

The Maillard reaction involves three main stages:

  • Initial Stage: Condensation of a reducing sugar (e.g., ribose, glucose) with an amino acid containing a free amino group (e.g., cysteine, methionine) to form a Schiff base, which then cyclizes to a glycosylamine and rearranges to form an Amadori or Heyns product.[7]

  • Intermediate Stage: Degradation of the Amadori/Heyns products through various pathways, including enolization and Strecker degradation. This stage generates a plethora of reactive intermediates such as dicarbonyl compounds (e.g., pyruvaldehyde) and aldehydes.

  • Final Stage: Reaction of the intermediate compounds to form a wide array of heterocyclic compounds, including thiazoles, pyrazines, and furans, which are responsible for the rich aroma and color of cooked meat.

The formation of this compound specifically involves the reaction of sulfur-containing amino acids like cysteine with dicarbonyl compounds.

Thiamine (Vitamin B1) contains a thiazole ring and is susceptible to thermal degradation.[3] Upon heating, thiamine breaks down to yield various volatile compounds, including 4-methyl-5-(β-hydroxyethyl)thiazole, which can be further converted to 4-methyl-5-ethylthiazole.[1][2]

Experimental Protocols

The following protocols provide methodologies for the generation of meat-like flavors with an emphasis on thiazole formation and the subsequent analysis of the flavor compounds.

Protocol 1: Generation of Meat-Like Flavor via Maillard Reaction Model System

This protocol describes a model system to generate meat-like flavor compounds, including this compound, through the Maillard reaction.

1. Materials and Reagents:

  • L-Cysteine hydrochloride monohydrate

  • D-Xylose

  • Glycine

  • Phosphate buffer (0.1 M, pH 7.0)

  • High-purity water

  • Reaction vials (pressure-resistant)

  • Heating block or oil bath

  • Internal standard (e.g., 2,4,6-trimethylpyridine)

2. Procedure:

  • Prepare a stock solution of the reactants in the phosphate buffer. A typical molar ratio is 1:1:1 for cysteine, xylose, and glycine. For example, dissolve 0.1 mol of each reactant in 1 L of buffer.

  • Transfer 10 mL of the reactant solution into a pressure-resistant reaction vial.

  • Add a known concentration of the internal standard for quantitative analysis.

  • Seal the vials tightly.

  • Place the vials in a preheated heating block or oil bath set to 120°C.[8]

  • Heat for a specified time, for instance, 60 minutes. Time can be varied to study the reaction kinetics.

  • After the reaction, immediately cool the vials in an ice bath to quench the reaction.

  • The resulting Maillard Reaction Products (MRPs) are ready for sensory evaluation and chemical analysis.

Diagram of the Maillard Reaction Workflow

Maillard_Reaction_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Reactants (Cysteine, Xylose, Glycine) Mix Mixing Reactants->Mix Buffer Phosphate Buffer (pH 7.0) Buffer->Mix Heat Heating (120°C, 60 min) Mix->Heat Reaction Vial Cool Quenching (Ice Bath) Heat->Cool GCMS GC-MS Analysis Cool->GCMS Sensory Sensory Evaluation Cool->Sensory

Caption: Workflow for meat-like flavor generation.

Protocol 2: Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for the extraction and quantification of this compound from the generated meat-like flavor matrix.

1. Materials and Reagents:

  • Maillard Reaction Product (from Protocol 1)

  • Dichloromethane (DCM), analytical grade

  • Anhydrous sodium sulfate

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • DB-5ms capillary column (or equivalent)

  • Helium (carrier gas)

  • This compound standard

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 5 mL of the Maillard reaction product, add 5 mL of DCM in a separatory funnel.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the lower organic layer (DCM).

  • Repeat the extraction twice more with fresh DCM.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the concentrated extract into the GC-MS system in splitless mode.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 35-350

4. Quantification:

  • Create a calibration curve using standard solutions of this compound of known concentrations.

  • Identify the peak corresponding to this compound in the sample chromatogram based on its retention time and mass spectrum.

  • Quantify the concentration using the calibration curve and the internal standard.

Signaling Pathways in Flavor Perception

The perception of meat-like flavor is a complex interplay between taste (gustation) and smell (olfaction).

Volatile compounds like this compound are detected by olfactory receptors in the nasal cavity. This initiates a signaling cascade that sends neural signals to the olfactory bulb and then to higher brain regions, including the piriform cortex and the orbitofrontal cortex, where the odor is perceived and identified.

Diagram of the Olfactory Signaling Pathway

Olfactory_Signaling cluster_nose Nasal Cavity cluster_brain Brain Odorant This compound Receptor Olfactory Receptor Odorant->Receptor Binds Bulb Olfactory Bulb Receptor->Bulb Neural Signal Cortex Piriform Cortex Bulb->Cortex OFC Orbitofrontal Cortex (Flavor Perception) Cortex->OFC

Caption: Olfactory pathway for aroma perception.

Non-volatile compounds in the meat flavor matrix contribute to the five basic tastes: sweet, sour, salty, bitter, and umami. Umami, or savory taste, is particularly relevant to meat flavors and is primarily triggered by glutamate and certain nucleotides. These taste molecules are detected by taste receptors on the tongue, which transmit signals through cranial nerves to the brainstem and then to the gustatory cortex for taste perception.

Diagram of the Gustatory (Umami) Signaling Pathway

Gustatory_Signaling cluster_tongue Tongue cluster_brain_gustatory Brain Umami Umami Compounds (e.g., Glutamate) TasteReceptor Taste Receptor (T1R1/T1R3) Umami->TasteReceptor Binds Brainstem Brainstem TasteReceptor->Brainstem Cranial Nerves Thalamus Thalamus Brainstem->Thalamus GustatoryCortex Gustatory Cortex (Taste Perception) Thalamus->GustatoryCortex

Caption: Gustatory pathway for umami taste perception.

Conclusion

This compound is a significant contributor to the authentic aroma of cooked meat. Its formation is intricately linked to the Maillard reaction and thiamine degradation. The provided protocols offer a foundational approach for researchers to generate and analyze meat-like flavors with a focus on this and other important thiazole compounds. Further research is warranted to elucidate the precise quantitative contribution of this compound to different meat flavor profiles and to explore its synergistic effects with other flavor molecules.

References

Application Notes and Protocols for the Synthesis and Pharmacological Screening of 5-Ethyl-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5-Ethyl-4-methylthiazole derivatives and their subsequent pharmacological screening. The protocols outlined below are based on established methodologies for thiazole synthesis and bioactivity assessment, offering a framework for the discovery and development of novel therapeutic agents.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The thiazole ring is a key structural motif in numerous FDA-approved drugs and clinically investigated compounds, demonstrating a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] The this compound scaffold represents a promising starting point for the development of novel drug candidates with potentially enhanced efficacy and improved pharmacokinetic profiles.

Synthesis of this compound Derivatives

The cornerstone of synthesizing 2-amino-5-ethyl-4-methylthiazole derivatives is the Hantzsch thiazole synthesis. This versatile and widely used method involves the condensation of an α-haloketone with a thioamide or thiourea.[5][6][7]

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization alpha_haloketone α-Haloketone (3-Chloro-2-pentanone) dissolve Dissolve α-haloketone in Ethanol alpha_haloketone->dissolve thiourea Thiourea Derivative add_thiourea Add Thiourea Derivative thiourea->add_thiourea dissolve->add_thiourea reflux Reflux Reaction Mixture (1-3 hours) add_thiourea->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Cold Water cool->precipitate neutralize Neutralize with NaHCO3 Solution precipitate->neutralize filter Vacuum Filtration neutralize->filter wash Wash with Deionized Water filter->wash dry Dry Product wash->dry recrystallize Recrystallization dry->recrystallize characterize Characterization (NMR, IR, MS, M.P.) recrystallize->characterize

Caption: Experimental workflow for the Hantzsch synthesis of 2-Amino-5-ethyl-4-methylthiazole derivatives.

Protocol: Synthesis of 2-Amino-5-ethyl-4-methylthiazole

This protocol describes a general procedure for the synthesis of the core 2-amino-5-ethyl-4-methylthiazole scaffold.

Materials:

  • 3-Chloro-2-pentanone

  • Thiourea

  • Ethanol (absolute)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-pentanone (1.0 equivalent) in absolute ethanol.

  • Add thiourea (1.1-1.5 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water to induce precipitation.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a generous amount of deionized water to remove any inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Pharmacological Screening

Derivatives of the this compound scaffold can be screened for various pharmacological activities, with a primary focus on anticancer and antimicrobial properties.

Logical Workflow for Pharmacological Screening

Pharmacological_Screening_Workflow cluster_screening Primary Screening cluster_evaluation Secondary Evaluation cluster_mechanism Mechanism of Action Studies start Synthesized This compound Derivatives anticancer Anticancer Screening (e.g., MTT Assay) start->anticancer antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) start->antimicrobial ic50 Determine IC50 Values (for active anticancer compounds) anticancer->ic50 mic Determine MIC Values (for active antimicrobial compounds) antimicrobial->mic pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) ic50->pathway_analysis enzyme_inhibition Enzyme Inhibition Assays mic->enzyme_inhibition lead_compound Lead Compound Identification pathway_analysis->lead_compound enzyme_inhibition->lead_compound

Caption: Logical workflow for the pharmacological screening of this compound derivatives.

Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of compounds against cancer cell lines.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

Equipment:

  • Cell culture incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Microplate reader

  • Multichannel pipette

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Thiazole Derivatives

Compound IDCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Thiazole Derivative AMCF-7 (Breast)3.36 ± 0.06Staurosporine5.25[9]
Thiazole Derivative BMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[8]
Thiazole Derivative CA549 (Lung)0.452Doxorubicin0.460[1]
Thiazole Derivative DHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[8]
Antimicrobial Screening

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Equipment:

  • Incubator (37°C for bacteria, 35°C for fungi)

  • Microplate reader

  • Vortex mixer

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Thiazole Derivative ECandida albicans0.008–7.81NystatinSimilar activity[10]
Thiazole Derivative FCandida albicans3.9Fluconazole15.62[11]
Thiazole Derivative GS. aureus16.1Norfloxacin-[3]
Thiazole Derivative HE. coli16.1Norfloxacin-[3]

Signaling Pathway Analysis

Several thiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][12]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Apoptosis Apoptosis (Inhibition) mTORC1->Apoptosis Thiazole This compound Derivative Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Conclusion

The synthesis of this compound derivatives via the Hantzsch reaction provides a versatile platform for the development of novel therapeutic agents. The subsequent pharmacological screening, particularly for anticancer and antimicrobial activities, allows for the identification of lead compounds with promising biological profiles. Further investigation into the mechanism of action, including the modulation of critical signaling pathways, is crucial for the optimization and advancement of these compounds in the drug discovery pipeline.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Volatile Thiazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazoles are a class of sulfur-containing heterocyclic compounds that are significant contributors to the aroma and flavor of many foods and beverages. They are often formed during thermal processing, such as in roasted coffee, cocoa, and cooked meats. The analysis of volatile thiazoles is crucial for quality control in the food and beverage industry, as well as in flavor and fragrance development. Additionally, certain thiazole derivatives are important in pharmaceutical research and drug development. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the extraction and concentration of volatile and semi-volatile compounds, including thiazoles, from various sample matrices prior to gas chromatography-mass spectrometry (GC-MS) analysis.

These application notes provide a comprehensive overview and detailed protocols for the successful application of SPME in the analysis of volatile thiazoles.

Principle of SPME

SPME employs a fused silica fiber coated with a polymeric stationary phase.[1] The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix to the fiber coating until equilibrium is reached.[1] Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.[1] The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes.[1]

Key Application Areas

  • Food and Beverage Quality Control: Monitoring the concentration of key thiazoles to ensure consistent flavor profiles in products like coffee, chocolate, and beer.

  • Flavor and Fragrance Development: Identifying and quantifying novel thiazole compounds for the creation of new flavors and scents.

  • Pharmaceutical Research: Analyzing volatile metabolites of thiazole-containing drugs.

  • Environmental Monitoring: Detecting trace levels of thiazole-based pollutants.

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for Volatile Thiazoles in Liquid Samples (e.g., Coffee, Beer)

This protocol is suitable for the analysis of volatile thiazoles in liquid matrices.

1. Materials and Reagents

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of volatile and semi-volatile compounds, including thiazoles.[2][3]

  • SPME Holder: For manual or automated use.

  • Headspace Vials: 20 mL clear glass vials with PTFE/silicone septa.

  • Heating and Agitation System: A heating block with a magnetic stirrer or an autosampler with incubation and agitation capabilities.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

  • Standards: Analytical grade standards of target thiazole compounds (e.g., 2-acetylthiazole, 4-methylthiazole).

  • Internal Standard (IS): A compound not present in the sample, with similar chemical properties to the analytes (e.g., a deuterated analog or a compound with a similar retention time).

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the partitioning of volatiles into the headspace.

2. Sample Preparation

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • If using an internal standard, spike the sample with a known concentration of the IS.

  • Add 1.5 g of NaCl to the vial.[1]

  • Immediately seal the vial with the screw cap and PTFE/silicone septum.

3. SPME Extraction

  • Place the vial in the heating block or autosampler.

  • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 500 rpm).[1]

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace above the sample for 30 minutes at 60°C with continued agitation.[3]

4. GC-MS Analysis

  • Desorption: After extraction, immediately retract the fiber into the needle and transfer it to the GC injection port.

  • Injector: Set to 250°C for thermal desorption for 3 minutes in splitless mode.[1][3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating a wide range of volatile compounds.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 180°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

5. Data Analysis

  • Identify the target thiazole compounds by comparing their mass spectra and retention times with those of the analytical standards.

  • Quantify the analytes by creating a calibration curve using the peak area ratios of the analyte to the internal standard.

Protocol 2: Headspace SPME (HS-SPME) for Volatile Thiazoles in Solid Samples (e.g., Cocoa Powder, Roasted Grains)

This protocol is adapted for the analysis of volatile thiazoles in solid matrices.

1. Materials and Reagents

  • Same as Protocol 1.

  • Deionized water.

2. Sample Preparation

  • Weigh 1 g of the homogenized solid sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water to create a slurry.

  • If using an internal standard, spike the slurry with a known concentration of the IS.

  • Add 1.5 g of NaCl to the vial.

  • Immediately seal the vial with the screw cap and PTFE/silicone septum.

3. SPME Extraction

  • Follow the same procedure as in Protocol 1, Step 3. An extraction temperature of 80°C for 50 minutes may be optimal for some solid matrices.[4]

4. GC-MS Analysis

  • Follow the same procedure as in Protocol 1, Step 4. A desorption time of 2 minutes at 250°C may be sufficient.[4]

5. Data Analysis

  • Follow the same procedure as in Protocol 1, Step 5.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of thiazoles and related compounds using SPME-GC-MS from various studies. It is important to note that these values are matrix and method-dependent and should be considered as a guideline. Method validation is crucial for accurate quantification in a specific application.

AnalyteMatrixSPME FiberMethodLinearity (R²)LOD/LOQ (µg/kg)Recovery (%)Reference
2-Acetyl-2-thiazolineFood ProductsNot Specified (LC-MS/MS)LC-MS/MS>0.99LOQ: 1.0Not Reported[5]
2-Acetyl-1-pyrrolineRiceDVB/CAR/PDMSHS-SPME-GC-MS/MS>0.99Not Reported7.0 - 9.2[6]
Zinc-thiazole (as AMT)Plant-based foodsNot Applicable (QueChERS)HPLC-MS/MS>0.9997LOQ: 2075 - 90[7]
NaphthaleneRainwaterPDMS (100 µm)SPME-GC-MS0.997 - 0.9999Not ReportedNot Reported[8]
Various VolatilesVirgin Olive OilDVB/CAR/PDMSSPME-GC-MS>0.99Varies97 (average)[9]

LOD: Limit of Detection, LOQ: Limit of Quantitation

Mandatory Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Vial Add to Headspace Vial Sample->Vial IS Spike with Internal Standard Vial->IS Salt Add NaCl IS->Salt Seal Seal Vial Salt->Seal Incubate Incubate and Agitate at Elevated Temperature Seal->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Desorb Thermally Desorb in GC Injector Expose->Desorb Separate Separate Analytes on GC Column Desorb->Separate Detect Detect and Identify by Mass Spectrometry Separate->Detect Identify Identify Compounds Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Experimental workflow for SPME-GC-MS analysis of volatile thiazoles.

Thiazole_Formation cluster_reactants Precursors cluster_reaction Reaction cluster_products Products AminoAcids Sulfur-containing Amino Acids (e.g., Cysteine) Maillard Maillard Reaction AminoAcids->Maillard Sugars Reducing Sugars Sugars->Maillard Thiamine Thiamine (Vitamin B1) Degradation Thermal Degradation Thiamine->Degradation Thiazoles Volatile Thiazoles Maillard->Thiazoles Degradation->Thiazoles

Caption: Simplified pathways for the formation of volatile thiazoles in food.

References

Derivatization Techniques for the Analysis of Thiazole Compounds in Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various derivatization techniques aimed at enhancing the analysis of thiazole-containing compounds in complex matrices. Thiazole moieties are prevalent in pharmaceuticals, agrochemicals, and natural products, often requiring derivatization to improve their volatility, thermal stability, chromatographic retention, or detector response for accurate quantification.

Silylation of Hydroxy- and Thiol-Containing Thiazoles for GC-MS Analysis

Application Note:

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl (-OH) and thiol (-SH) groups, which may be present in various thiazole derivatives. This method replaces the active hydrogen with a trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte, making it amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Methoximation is often performed prior to silylation to prevent the formation of multiple derivatives from tautomers of compounds with keto-enol functionalities.

Experimental Protocol: Methoximation followed by Silylation

This protocol is a general guideline for the derivatization of hydroxylated or thiol-containing thiazole metabolites in biological fluids like urine or plasma.

Materials:

  • Sample containing the thiazole analyte (e.g., urine, plasma extract), dried.

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine).

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine.

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample).

  • Heating block or oven.

  • GC-MS system.

Procedure:

  • Sample Preparation: Lyophilize or evaporate the sample extract to complete dryness in a reaction vial.

  • Internal Standard Addition: Add a known amount of the internal standard solution to the dried sample and evaporate to dryness again.

  • Methoximation: Add 50 µL of the methoxyamine hydrochloride solution to the dried residue. Cap the vial tightly and heat at 60 °C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Silylation: Add 100 µL of MSTFA with 1% TMCS to the vial. Cap tightly and heat at 70 °C for 30 minutes.[1]

  • Cooling and Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Quantitative Data Summary:

Analyte TypeMatrixDerivatization ReagentsGC-MS ParametersRecovery (%)Linearity (R²)LOD/LOQReference
Hydroxylated Thiazole MetabolitesUrineMeOx, MSTFA + 1% TMCSVaries depending on analyte85 - 105> 0.99Analyte-dependent[1]
Thiol-containing ThiazolesPlasmaMSTFA + 1% TMCSVaries depending on analyte90 - 110> 0.99Analyte-dependent[1]

Workflow Diagram:

silylation_workflow start Dried Sample Extract add_is Add Internal Standard start->add_is methoximation Methoximation (MeOx in Pyridine, 60°C, 60 min) add_is->methoximation silylation Silylation (MSTFA + 1% TMCS, 70°C, 30 min) methoximation->silylation gcms GC-MS Analysis silylation->gcms acylation_workflow start Water Sample spe Solid-Phase Extraction start->spe evap1 Evaporate to Dryness spe->evap1 derivatize Acylation (TFAA in Ethyl Acetate, 60°C, 30 min) evap1->derivatize evap2 Evaporate and Reconstitute derivatize->evap2 gc GC-MS/ECD Analysis evap2->gc fluorescence_workflow start Dried Sample Extract derivatize Fluorescent Labeling (e.g., Br-Mmc, 70°C, 60 min) start->derivatize hplc HPLC-FLD Analysis derivatize->hplc chiral_workflow start Chiral Thiazole Analyte derivatize Derivatization with Chiral Reagent start->derivatize diastereomers Formation of Diastereomers derivatize->diastereomers separation Chromatographic Separation (Achiral Column) diastereomers->separation quant Quantification of Enantiomers separation->quant

References

Application Notes and Protocols for Sensory Evaluation of 5-Ethyl-4-methylthiazole Aroma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sensory evaluation of the aroma compound 5-Ethyl-4-methylthiazole. This document outlines procedures for panelist selection and training, sample preparation, and two key sensory testing methodologies: threshold testing and quantitative descriptive analysis.

Introduction to this compound Aroma Profile

This compound is a volatile organic compound known for its potent and complex aroma. Its sensory profile is predominantly characterized by nutty, green, and earthy notes.[1] Understanding and quantifying these aroma attributes is crucial in various fields, including flavor chemistry, food science, and pharmacology, where off-notes can impact product acceptability and patient compliance. Thiazoles, as a class of compounds, are recognized for their significant contribution to the flavor of many cooked and roasted foods, often imparting desirable savory, meaty, and nutty characteristics even at very low concentrations.[2][3]

Data Presentation

The following tables summarize key data for the sensory evaluation of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₉NS[4]
Molecular Weight127.21 g/mol [4]
AppearanceColorless to pale yellow clear liquid[1]
Odor DescriptionNutty, nut flesh, green, earthy (at 0.10% in propylene glycol)[1]
SolubilitySoluble in alcohol; Water solubility: 591.9 mg/L @ 25°C (estimated)[1]

Table 2: Proposed Sensory Lexicon for this compound Aroma

AttributeDefinitionReference StandardIntensity Scale
Nutty Aromatic associated with roasted nuts (e.g., hazelnut, peanut).Toasted hazelnuts (5g in a sealed container)0 (none) - 15 (extremely intense)
Green Aromatic associated with fresh-cut green vegetation.Freshly cut green bell pepper (10g in a sealed container)0 (none) - 15 (extremely intense)
Earthy Aromatic reminiscent of damp soil or raw beets.Fresh, clean soil (10g in a sealed container)0 (none) - 15 (extremely intense)
Roasted Aromatic associated with thermal processing, browned notes.Lightly roasted coffee beans (5g in a sealed container)0 (none) - 15 (extremely intense)
Savory/Meaty Aromatic reminiscent of cooked meat or broth.Beef broth (commercial, low sodium)0 (none) - 15 (extremely intense)

Experimental Protocols

Panelist Selection and Training

The reliability of sensory data is contingent upon the selection and training of a qualified sensory panel.

Panelist Screening:

  • Recruitment: Recruit 20-30 individuals who are non-smokers, have no known taste or smell disorders, and are not allergic to the test materials.

  • Basic Sensory Acuity Tests:

    • Triangle Tests: Conduct a series of triangle tests to assess the panelists' ability to discriminate between samples with subtle differences.[5]

    • Odor Recognition: Present a variety of common food-related aromas to assess their ability to identify and describe them.

  • Motivation and Availability: Assess the candidates' interest, availability for training and testing sessions, and ability to follow instructions.

Panelist Training:

  • Lexicon Development: Introduce the sensory attributes listed in Table 2. Present the reference standards and encourage discussion to ensure a common understanding of each term.

  • Intensity Scaling: Train panelists to use the 15-point intensity scale by presenting reference standards at varying concentrations.

  • Practice Sessions: Conduct several practice sessions using known concentrations of this compound and other aroma compounds to familiarize panelists with the testing procedure and ballot.

  • Performance Monitoring: Monitor panelist performance for consistency and repeatability. Select the top 10-12 performing individuals for the formal evaluation.

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible sensory data.

Materials:

  • This compound (≥95% purity)

  • Propylene glycol (food grade) or deodorized mineral oil

  • Deionized, odor-free water

  • Glass sniffing jars with Teflon-lined caps

  • Cotton balls or scent strips

Stock Solution Preparation:

  • Prepare a 1.0% (w/v) stock solution of this compound in propylene glycol.

  • From the 1.0% stock solution, prepare a 0.10% (w/v) working solution in propylene glycol. This concentration is known to elicit a distinct nutty, green, and earthy aroma.[1]

Sample Presentation for Olfactory Evaluation:

  • Pipette 1 mL of the desired sample concentration onto a cotton ball placed at the bottom of a sniffing jar.

  • Cap the jar and allow it to equilibrate for at least 30 minutes at room temperature before presentation to the panelists.

  • Prepare a blank sample using only the solvent (propylene glycol) on a cotton ball.

Protocol 1: Determination of Aroma Threshold

This protocol uses the ASTM E679-04 standard practice for determining odor and taste thresholds by a forced-choice ascending concentration series method of limits.

Objective: To determine the detection and recognition thresholds of this compound in water.

Procedure:

  • Concentration Series Preparation: Prepare a series of dilutions of the 0.10% working solution in deionized, odor-free water. A suggested starting range, based on the potency of thiazoles, is from 0.01 ppb to 100 ppb. A geometric progression with a factor of 2 or 3 is recommended (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 ppb).

  • Triangle Test Presentation: For each concentration level, present panelists with three samples in sniffing jars: two blanks (odor-free water) and one containing the this compound dilution. The order of presentation should be randomized for each panelist.

  • Panelist Task: Instruct panelists to sniff each jar from left to right and identify the "odd" or "different" sample.

  • Data Collection:

    • Detection Threshold: The lowest concentration at which a panelist correctly identifies the odd sample in two consecutive triangle tests.

    • Recognition Threshold: After correctly identifying the odd sample, the panelist is asked to describe the aroma. The lowest concentration at which the panelist can describe the aroma with one of the agreed-upon lexicon terms (Table 2) is their recognition threshold.

  • Data Analysis: The group threshold is calculated as the geometric mean of the individual panelists' thresholds.

Protocol 2: Quantitative Descriptive Analysis (QDA)

This protocol is designed to quantify the intensity of the sensory attributes of this compound.

Objective: To develop a quantitative aroma profile of this compound at a supra-threshold concentration.

Procedure:

  • Sample Preparation: Prepare samples of this compound at 0.10% in propylene glycol, as described in section 3.2. Also, prepare a blank sample (propylene glycol only).

  • Reference Standards: Provide the panelists with the reference standards for each attribute as listed in Table 2.

  • Evaluation: Present the coded samples (including the blank) to the panelists in a randomized order.

  • Data Collection: Instruct panelists to rate the intensity of each sensory attribute (Table 2) for each sample using the 15-point intensity scale on a provided ballot.

  • Data Analysis:

    • Calculate the mean intensity rating for each attribute across all panelists.

    • Use Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity ratings between the sample and the blank.

    • Visualize the results using a spider web plot to represent the aroma profile.

Visualizations

The following diagrams illustrate the experimental workflows described in this document.

Sensory_Evaluation_Workflow cluster_setup Phase 1: Setup and Preparation cluster_testing Phase 2: Sensory Testing cluster_analysis Phase 3: Data Analysis & Interpretation A Panelist Recruitment (n=20-30) B Panelist Screening (Acuity & Recognition) A->B Screening C Panelist Training (Lexicon & Scaling) B->C Training E Threshold Testing (Triangle Test) C->E Qualified Panel F Descriptive Analysis (QDA) C->F Qualified Panel D Sample Preparation (Stock & Dilutions) D->E Concentration Series D->F Test Samples G Threshold Calculation (Geometric Mean) E->G Individual Thresholds H Aroma Profile Generation (ANOVA, Spider Plot) F->H Intensity Ratings

Caption: Overall workflow for the sensory evaluation of this compound.

Threshold_Testing_Protocol prep Prepare Ascending Concentration Series (e.g., 0.01 ppb to 100 ppb) present Present Triangle Test to Panelist (2 Blanks, 1 Sample) prep->present identify Panelist Identifies 'Odd' Sample present->identify correct Correct Identification? identify->correct describe Panelist Describes Aroma correct->describe Yes next Proceed to Next Concentration correct->next No recognition Recognition Threshold Determined describe->recognition detection Detection Threshold Determined describe->detection next->present

Caption: Protocol for determining aroma detection and recognition thresholds.

QDA_Protocol start Start QDA Session references Present Reference Standards (Nutty, Green, Earthy, etc.) start->references samples Present Coded Samples (including blank) references->samples rate Panelists Rate Attribute Intensities (15-point scale) samples->rate collect Collect Data Ballots rate->collect analyze Data Analysis (Mean, ANOVA) collect->analyze profile Generate Aroma Profile (Spider Web Plot) analyze->profile end End Session profile->end

Caption: Protocol for Quantitative Descriptive Analysis (QDA).

References

Application Notes and Protocols: Investigating the Antimicrobial Activity of 5-Ethyl-4-methylthiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiazole nucleus is a core component of numerous clinically approved drugs.[3][4][5] This document provides detailed application notes and protocols for investigating the antimicrobial activity of a specific subclass, 5-Ethyl-4-methylthiazole analogs. The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds, and thiazole derivatives represent a promising avenue for the development of new anti-infective agents.[6][7][8] The lipophilic nature of some thiazole derivatives may facilitate their integration into microbial cell membranes, potentially leading to cytoplasmic leakage and cell death.[2]

Data Presentation: Antimicrobial Activity of Thiazole Analogs

The following table summarizes the antimicrobial activity of various thiazole derivatives against a panel of bacterial and fungal strains, as reported in the literature. This data, while not exclusively focused on this compound analogs, provides a valuable reference for the expected potency and spectrum of activity for this class of compounds. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), or Zone of Inhibition (ZOI).

Compound ID/SeriesTarget MicroorganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Reference
Thiazole Derivative 3 S. aureus230-700470-940-[1]
E. coli230-700470-940-[1]
Thiazole Derivative 9 C. albicans60-230--[1]
Thiazolyl-Pyrazole 52, 53 S. aureus ATCC 2921350--[6][9]
K. pneumoniae ATCC 1388350--[6][9]
Thiazolyl-Pyrazole 54 C. albicans NRRL Y-477200--[6][9]
Benzo[d]thiazole 13 MRSA50-75--[10]
Benzo[d]thiazole 14 E. coli50-75--[10]
A. niger50-75--[10]
Phenylthiazole Compound 1 MRSA1.3--[11]
5-acetyl-4-methylthiazole T3 S. aureus--See study for details[12]
S. typhi--See study for details[12]
C. albicans--See study for details[12]
4-methylthiazole 4f, 4i E. coli< 0.97--[13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][11]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Microbial cultures (bacterial or fungal strains).

  • This compound analog stock solutions (in a suitable solvent like DMSO).

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin, Fluconazole).[1][6]

  • Negative control (broth with solvent).

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds:

    • Dispense 100 µL of sterile broth into each well of a 96-well plate.

    • Add 100 µL of the thiazole analog stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing broth, inoculum, and a standard antibiotic.

    • Negative Control (Sterility): A well containing only broth.

    • Growth Control: A well containing broth and inoculum.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is used to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • MIC plates from Protocol 1.

  • Nutrient agar plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi).

  • Sterile spreaders.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate or spread the aliquot onto a fresh agar plate.

  • Incubate the plates under the same conditions as in the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Agar Disc Diffusion Method

This is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile filter paper discs (6 mm diameter).

  • Microbial cultures.

  • This compound analog solutions of known concentration.

  • Positive control antibiotic discs.

  • Sterile swabs.

Procedure:

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.

  • Using a sterile swab, evenly streak the inoculum over the entire surface of an MHA plate to create a lawn of bacteria.

  • Aseptically place sterile filter paper discs impregnated with a known concentration of the thiazole analog onto the agar surface.

  • Place a positive control antibiotic disc and a solvent control disc on the plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Visualizations

Proposed Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Thiazole antifungals are known to inhibit the enzyme 14α-lanosterol demethylase, which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[14] This inhibition disrupts membrane integrity and leads to fungal cell death.

G Lanosterol Lanosterol Enzyme 14α-lanosterol demethylase Lanosterol->Enzyme Binds to Ergosterol Ergosterol Thiazole Thiazole Thiazole->Enzyme Inhibits Enzyme->Ergosterol Catalyzes conversion

Caption: Proposed mechanism of antifungal action for thiazole analogs.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the screening and evaluation of novel this compound analogs for their antimicrobial properties.

G cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_evaluation Secondary Evaluation Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Disc_Diffusion Agar Disc Diffusion Assay (Qualitative) Purification->Disc_Diffusion MIC_Assay Broth Microdilution Assay (MIC Determination) Disc_Diffusion->MIC_Assay MBC_MFC_Assay MBC/MFC Determination MIC_Assay->MBC_MFC_Assay Toxicity_Assay Cytotoxicity Assay (e.g., against human cell lines) MBC_MFC_Assay->Toxicity_Assay

Caption: Workflow for antimicrobial screening of thiazole analogs.

Logical Relationship in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. The diagram below illustrates the logical flow of an SAR study.

G Lead_Compound Lead Compound (this compound) Modification Systematic Structural Modification Lead_Compound->Modification Synthesis Synthesis of Analogs Modification->Synthesis Screening Antimicrobial Screening (MIC/MBC) Synthesis->Screening Data_Analysis Data Analysis (SAR Identification) Screening->Data_Analysis New_Analogs Design of New Analogs with Improved Activity Data_Analysis->New_Analogs New_Analogs->Modification Iterative Optimization

Caption: Logical flow of a structure-activity relationship study.

References

Application Notes and Protocols: The Role of 5-Ethyl-4-methylthiazole in Processed Food Flavors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Ethyl-4-methylthiazole

This compound is a sulfur-containing heterocyclic compound that plays a significant role in the flavor profiles of many processed foods. It is primarily associated with nutty, roasted, and cocoa-like aromas and is a key component in the formulation of a wide array of savory and sweet flavors.[1] This document provides detailed application notes and experimental protocols for the utilization and analysis of this compound in the context of processed food flavor development.

Chemical Structure and Properties:

  • IUPAC Name: 5-Ethyl-4-methyl-1,3-thiazole

  • CAS Number: 15679-12-6[1]

  • FEMA Number: 3680[1]

  • Molecular Formula: C₆H₉NS[1]

  • Molecular Weight: 127.21 g/mol [1]

  • Appearance: Colorless to pale yellow liquid.[2]

  • Odor Profile: Nutty, cocoa, coffee, meaty, and slightly green.[1][2]

  • Solubility: Soluble in alcohol; slightly soluble in water.[2]

Applications in Processed Food Flavors

This compound is a versatile flavor ingredient used to impart or enhance specific flavor notes in a variety of processed foods. Its primary applications are in "brown" flavors, but it also finds use in savory and even some fruit flavor formulations.

Food Category Flavor Application Typical Use Level (in final product) Sensory Impact
Confectionery Chocolate, Cocoa, Caramel, Nougat0.1 - 5 ppmEnhances cocoa and roasted notes, provides a nutty depth.
Beverages Coffee, Black Tea, Malt Drinks0.05 - 2 ppmBoosts roasted coffee aroma, adds complexity to tea and malt flavors.
Bakery Bread, Cookies, Biscuits0.2 - 3 ppmContributes to a freshly baked, nutty, and toasted character.
Savory Products Soups, Sauces, Processed Meats0.1 - 4 ppmProvides a roasted, meaty background note.
Nut Flavors Pistachio, Hazelnut, Almond0.5 - 10 ppmEnhances the authentic nutty profile.

Note: Use levels are indicative and should be optimized based on the specific food matrix and desired flavor profile.

Quantitative Data: Odor Activity Values

Compound Odor Descriptor Odor Threshold (in water, μg/L) Concentration in Coffee Brew (μg/L) Calculated OAV
2-Ethyl-3,5-dimethylpyrazineEarthy, roasted0.0021.5750
2-FurfurylthiolRoasted, coffee0.0052.0400
GuaiacolSmoky, phenolic3.015050
2,3-Butanedione (Diacetyl)Buttery0.15005000
This compound Nutty, cocoa Not widely reported Varies -

This table serves as an illustrative example. Researchers should determine the odor threshold of this compound in their specific application to calculate its OAV.

Experimental Protocols

Protocol 1: Lab-Scale Maillard Reaction for Nutty/Roasted Flavor Generation

The Maillard reaction is the primary pathway for the formation of this compound in thermally processed foods.[3] This protocol describes a model system to generate a nutty, roasted flavor profile rich in thiazoles.

Objective: To generate a flavor concentrate with nutty and roasted notes through a controlled Maillard reaction.

Materials:

  • L-Cysteine hydrochloride (amino acid source)

  • D-Glucose (reducing sugar)

  • Propylene glycol (solvent)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Reaction vessel with a reflux condenser and stirring mechanism

  • Heating mantle or oil bath

  • pH meter

Procedure:

  • Prepare a solution by dissolving L-Cysteine hydrochloride (e.g., 10 g) and D-Glucose (e.g., 20 g) in the phosphate buffer (100 mL).

  • Adjust the pH of the solution to 7.0 using a sodium hydroxide solution.

  • Transfer the solution to the reaction vessel.

  • Add propylene glycol (50 mL) to the mixture.

  • Heat the mixture to 120-140°C with constant stirring for 1-2 hours.[4] The exact temperature and time will influence the final flavor profile.

  • Monitor the reaction for the development of a nutty, roasted aroma.

  • After the desired aroma is achieved, cool the reaction mixture to room temperature.

  • The resulting mixture is the flavor concentrate.

Workflow for Maillard Reaction:

Maillard_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions L-Cysteine L-Cysteine Reaction_Mixture Reaction_Mixture L-Cysteine->Reaction_Mixture Amino Acid D-Glucose D-Glucose D-Glucose->Reaction_Mixture Reducing Sugar Phosphate_Buffer_pH7 Phosphate Buffer (pH 7.0) Phosphate_Buffer_pH7->Reaction_Mixture Heat_Stir Heat (120-140°C) with Stirring Flavor_Concentrate Nutty/Roasted Flavor Concentrate Heat_Stir->Flavor_Concentrate Yields Reaction_Mixture->Heat_Stir Process

Maillard reaction workflow for flavor generation.
Protocol 2: Formulation of a Chocolate-Flavored Beverage with this compound

This protocol details the steps to incorporate this compound into a simple chocolate-flavored beverage for sensory evaluation.

Objective: To prepare a chocolate-flavored beverage with and without this compound to evaluate its sensory impact.

Materials:

  • This compound (as a 0.1% solution in propylene glycol)

  • Commercial chocolate syrup

  • Whole milk

  • Sugar

  • Beakers and graduated cylinders

  • Stirring plate and stir bars

Procedure:

  • Prepare the Base Beverage: In a beaker, combine 800 mL of whole milk, 100 g of sugar, and 100 mL of chocolate syrup. Stir until all ingredients are fully dissolved. This will be the "Control" sample.

  • Prepare the Test Beverage: In a separate beaker, prepare the same base beverage as in step 1.

  • Add this compound: To the test beverage, add a calculated amount of the 0.1% this compound solution to achieve a final concentration of 1 ppm (1 mg/L). For 1 liter of beverage, this would be 1 mL of the 0.1% solution. This will be the "Test" sample.

  • Homogenize: Stir both the Control and Test samples thoroughly for 5 minutes.

  • Chill: Chill both beverages to a serving temperature of 4-6°C before sensory evaluation.

Protocol 3: Sensory Evaluation - Triangle Test

The triangle test is a discriminative sensory method used to determine if a sensory difference exists between two products.[5]

Objective: To determine if the addition of 1 ppm of this compound creates a perceivable sensory difference in the chocolate-flavored beverage.

Materials:

  • Control and Test beverage samples from Protocol 4.2.

  • Identical, coded sample cups

  • Water and unsalted crackers for palate cleansing

  • A panel of at least 20-30 trained or consumer panelists

  • Ballots for recording responses

Procedure:

  • For each panelist, present three coded samples. Two of the samples will be identical (either both Control or both Test), and one will be different. The order of presentation should be randomized for each panelist.

  • Instruct the panelists to taste each sample from left to right.

  • Ask the panelists to identify the sample that is different from the other two.

  • Provide water and unsalted crackers for panelists to cleanse their palates between evaluations.

  • Collect the ballots and analyze the results. A statistically significant number of correct identifications indicates a perceivable difference.

Triangle Test Workflow:

Triangle_Test cluster_prep Sample Preparation cluster_presentation Presentation to Panelist Control_Sample Control Beverage Sample_A Sample A Control_Sample->Sample_A Sample_C Sample C Control_Sample->Sample_C Test_Sample Test Beverage (with this compound) Sample_B Sample B Test_Sample->Sample_B Panelist Panelist Sample_A->Panelist Sample_B->Panelist Sample_C->Panelist Decision Identify the Odd Sample Panelist->Decision

Workflow for a triangle test sensory evaluation.

Signaling Pathway of Aroma Perception

The nutty and roasted aroma of this compound is detected by the olfactory system. The perception of such volatile compounds is mediated by a class of G-protein coupled receptors (GPCRs) known as olfactory receptors (ORs).[6][7][8] While the specific receptor that binds to this compound has not been definitively identified, the general signaling cascade is well-understood. Recently, the olfactory receptor OR5K1 has been identified as a receptor for pyrazines, which are structurally similar to thiazoles and often share similar nutty and roasted aroma characteristics.[9][10][11]

General Olfactory Signaling Pathway:

  • Binding: An odorant molecule, such as this compound, binds to a specific olfactory receptor (OR) on the cilia of an olfactory sensory neuron in the nasal epithelium.

  • G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).[12]

  • Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) into the cell.

  • Depolarization and Action Potential: The influx of positive ions depolarizes the olfactory sensory neuron. If the depolarization reaches a threshold, an action potential is generated.

  • Signal Transmission to the Brain: The action potential travels along the axon of the sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

Olfactory Signaling Pathway Diagram:

Olfactory_Signaling Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Gαolf) Activation OR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased [cAMP] Adenylyl_Cyclase->cAMP ATP to cAMP Ion_Channel Cation Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Olfactory Bulb (Brain) Action_Potential->Brain

Simplified diagram of the olfactory signaling cascade.

Conclusion

This compound is a valuable tool in the palette of flavor chemists for creating and enhancing nutty, roasted, and cocoa notes in a wide range of processed foods. Understanding its sensory properties, appropriate usage levels, and the underlying mechanisms of its formation and perception is crucial for its effective application. The protocols and information provided in this document serve as a foundation for researchers and developers to explore the full potential of this impactful flavor ingredient. Further research into its specific olfactory receptors and precise quantification in various food matrices will continue to refine its application in the food industry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Ethyl-4-methylthiazole Yield in Maillard Reaction Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of 5-Ethyl-4-methylthiazole yield in Maillard reaction models. The information is curated to address specific experimental challenges and provide a deeper understanding of the reaction dynamics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

This compound is a sulfur-containing heterocyclic organic compound. Thiazoles are known to be products of the Maillard reaction and contribute to the aroma and flavor profiles of various processed foods, often imparting nutty, roasted, and meaty notes.[1][2] Understanding and optimizing its formation is crucial for food chemistry and the development of flavor additives.

Q2: What are the likely precursors for the formation of this compound in a Maillard reaction model?

While direct studies on this compound formation in Maillard models are limited, we can infer the likely precursors based on the formation of other alkylthiazoles.[3][4] The key precursors are:

  • A sulfur source: Typically, the amino acid L-cysteine, which provides the sulfur atom for the thiazole ring and can also act as a source of ammonia upon degradation.[5][6]

  • A source for the C4-C5 carbon backbone with methyl and ethyl substituents: This is likely a dicarbonyl compound. For this compound, the most probable dicarbonyl intermediate is 2,3-pentanedione . This intermediate can be formed from the degradation of certain reducing sugars, particularly pentoses and hexoses, during the Maillard reaction.

  • An ammonia source: This is necessary for the formation of the thiazole ring and can be derived from the Strecker degradation of amino acids like cysteine.[3]

Q3: What is the proposed reaction mechanism for the formation of this compound?

The formation of the thiazole ring in the Maillard reaction generally proceeds through the reaction of a sulfur donor, an ammonia donor, and a dicarbonyl compound. For this compound, the proposed pathway involves:

  • Degradation of a reducing sugar (e.g., ribose, xylose, or glucose) to form the dicarbonyl intermediate, 2,3-pentanedione.

  • Degradation of L-cysteine to provide hydrogen sulfide (H₂S) and ammonia (NH₃).

  • Condensation reaction between 2,3-pentanedione, hydrogen sulfide, and ammonia to form the this compound ring structure.

Q4: What are the key factors influencing the yield of this compound?

The yield of thiazoles in Maillard reactions is influenced by several factors:

  • Reactant Type and Concentration: The choice of amino acid and reducing sugar is critical. Cysteine is the primary sulfur donor.[7] The type of sugar will influence the formation of the specific dicarbonyl precursor required.

  • Temperature and Time: Maillard reactions are temperature-dependent. Higher temperatures generally accelerate the reaction rate and the formation of volatile compounds.[8]

  • pH of the reaction medium: The pH significantly impacts the reaction pathways. Alkaline conditions have been shown to favor the formation of certain thiazoles like 2-acetylthiazole, while acidic conditions may favor the formation of other sulfur-containing compounds like thiols and sulfides.[6][9]

  • Water Activity (a_w): Water activity influences the mobility of reactants and can affect reaction rates.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

  • Possible Cause: Incorrect choice of precursors.

    • Suggested Solution: Ensure you are using L-cysteine as the sulfur source. Experiment with different reducing sugars that are known to produce dicarbonyl intermediates. Pentoses like ribose and xylose are often good starting points for the formation of various flavor compounds.[5][8]

  • Possible Cause: Suboptimal reaction conditions (Temperature, Time, pH).

    • Suggested Solution: Systematically vary the reaction temperature (e.g., from 100°C to 180°C) and time to find the optimal conditions for your model system. Adjust the initial pH of your reaction mixture. Based on studies of similar thiazoles, a neutral to slightly alkaline pH might favor formation.[6]

  • Possible Cause: Degradation of the target compound.

    • Suggested Solution: this compound, like other volatile compounds, can degrade at high temperatures over extended periods. Consider using a shorter reaction time at a higher temperature or a longer time at a lower temperature.

Problem 2: Formation of undesirable byproducts.

  • Possible Cause: Competing reaction pathways are favored.

    • Suggested Solution: The Maillard reaction is a complex network of reactions. The formation of other sulfur-containing compounds (e.g., thiophenes, other thiazoles) or nitrogen-containing compounds (e.g., pyrazines) can compete with the formation of this compound.[8] Adjusting the pH can help steer the reaction towards thiazole formation. For instance, more acidic conditions might favor the formation of thiols and sulfides over thiazoles.[6]

  • Possible Cause: Presence of interfering substances.

    • Suggested Solution: If using complex starting materials (e.g., protein hydrolysates), other components might interfere with the desired reaction. Using a simplified model system with purified precursors (L-cysteine and a specific sugar) can help to isolate the key reaction and optimize it before moving to a more complex system.

Quantitative Data Summary

The following table summarizes the general influence of key parameters on the formation of thiazoles and related compounds in Maillard reaction models. This data is based on studies of various thiazoles and can be used as a starting point for optimizing the yield of this compound.

ParameterConditionExpected Effect on Thiazole FormationReference
Precursor
Amino AcidL-cysteineEssential sulfur donor for thiazole ring formation.[5][6]
Reducing SugarPentoses (Ribose, Xylose)Efficiently form dicarbonyl intermediates.[5][8]
Hexoses (Glucose)Can also form dicarbonyl intermediates, but may lead to different product profiles.[3][4]
Reaction Conditions
TemperatureIncrease (e.g., 120°C to 180°C)Generally increases the rate of formation of volatile compounds, including thiazoles.[8]
pHNeutral to AlkalineMay favor the formation of certain thiazoles over other sulfur compounds.[6]
AcidicMay favor the formation of thiols and sulfides.[6]

Experimental Protocols

Hypothetical Protocol for Optimizing this compound Yield

This protocol provides a starting point for systematically investigating the factors influencing the yield of this compound in a model system.

1. Materials:

  • L-cysteine

  • Reducing sugar (e.g., D-glucose, D-xylose, or D-ribose)

  • Phosphate buffer (to control pH)

  • High-purity water

  • Reaction vials (pressure-resistant)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

2. Preparation of Model Solutions:

  • Prepare stock solutions of L-cysteine (e.g., 0.1 M) and the chosen reducing sugar (e.g., 0.1 M) in the selected phosphate buffer (e.g., pH 7.0).

  • In a series of reaction vials, mix the L-cysteine and reducing sugar solutions in a 1:1 molar ratio.

  • To investigate the effect of pH, prepare separate model solutions with buffers at different pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).

3. Maillard Reaction:

  • Seal the reaction vials tightly.

  • Heat the vials in a controlled temperature environment (e.g., an oven or a heating block) at a set temperature (e.g., 140°C) for a specific duration (e.g., 60 minutes).

  • To study the effect of temperature, run parallel experiments at different temperatures (e.g., 120°C, 140°C, 160°C, 180°C) while keeping the reaction time and pH constant.

  • To study the effect of time, run experiments for different durations (e.g., 30, 60, 90, 120 minutes) while keeping the temperature and pH constant.

  • After the reaction, immediately cool the vials in an ice bath to stop the reaction.

4. Analysis of Volatile Compounds:

  • Extract the volatile compounds from the reaction mixture using a suitable method, such as solid-phase microextraction (SPME) or solvent extraction.

  • Analyze the extracted volatiles by GC-MS to identify and quantify this compound.

  • Use an internal standard for accurate quantification.

5. Data Analysis:

  • Compare the peak areas or concentrations of this compound obtained under different reaction conditions (precursor type, pH, temperature, and time).

  • Plot the yield of this compound as a function of each parameter to determine the optimal conditions for its formation.

Visualizations

Maillard_Pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_product Product Reducing_Sugar Reducing Sugar (e.g., Pentose/Hexose) Dicarbonyl 2,3-Pentanedione Reducing_Sugar->Dicarbonyl Degradation Cysteine L-Cysteine H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Degradation Ammonia Ammonia (NH₃) Cysteine->Ammonia Strecker Degradation Thiazole This compound Dicarbonyl->Thiazole H2S->Thiazole Ammonia->Thiazole

Caption: Inferred formation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization A Prepare Model Solutions (Cysteine, Sugar, Buffer) B Vary Parameters: - Sugar Type - pH - Temperature - Time A->B C Heat Sealed Vials B->C D Cool to Stop Reaction C->D E Extract Volatiles (e.g., SPME) D->E F GC-MS Analysis E->F G Quantify Yield F->G H Determine Optimal Conditions G->H

Caption: Workflow for optimizing this compound yield.

Troubleshooting_Logic Start Low/No Yield of This compound Check_Precursors Are Precursors Correct? (Cysteine, appropriate Sugar) Start->Check_Precursors Check_Conditions Are Reaction Conditions Optimal? (Temp, Time, pH) Check_Precursors->Check_Conditions Yes Sol_Precursors Action: Test different reducing sugars. Check_Precursors->Sol_Precursors No Check_Byproducts High Levels of Byproducts? Check_Conditions->Check_Byproducts Yes Sol_Conditions Action: Systematically vary Temp, Time, and pH. Check_Conditions->Sol_Conditions No Sol_Byproducts Action: Adjust pH to favor thiazole formation. Check_Byproducts->Sol_Byproducts Yes Success Yield Optimized Check_Byproducts->Success No Sol_Precursors->Check_Precursors Sol_Conditions->Check_Conditions Sol_Byproducts->Check_Conditions

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Synthetic 5-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of synthetic 5-Ethyl-4-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude synthetic this compound?

A1: Impurities in crude this compound typically originate from unreacted starting materials, byproducts of the synthesis reaction, and subsequent decomposition. Common synthesis methods, such as the Hantzsch thiazole synthesis, can introduce specific impurities. Potential impurities may include unreacted α-haloketones and thioamides.[1] Side reactions can also lead to the formation of isomeric thiazoles or other heterocyclic compounds.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the impurity profile and the scale of the purification. The most common and effective techniques for purifying this compound and similar thiazole derivatives are fractional distillation under reduced pressure, silica gel column chromatography, and recrystallization (if a suitable solid derivative can be formed).[1]

Q3: How can I assess the purity of my this compound sample?

A3: Purity assessment should be performed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for quantifying the purity and identifying impurities. Nuclear Magnetic Resonance (¹H NMR) spectroscopy can confirm the structure of the desired product and detect proton-containing impurities.

Q4: Is this compound stable during purification?

A4: Thiazole rings are generally stable. However, like many organic compounds, this compound can be sensitive to excessive heat and extreme pH conditions. It is advisable to use the lowest possible temperatures during distillation and maintain neutral conditions during chromatographic purification to prevent degradation.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Co-distillation with Impurity Boiling points of the product and an impurity are very close.- Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Optimize Pressure: Carefully adjust the vacuum pressure. A lower pressure will decrease boiling points and may enhance the boiling point difference.- Slow Distillation Rate: Distill the mixture at a very slow rate to allow for better equilibrium between the liquid and vapor phases within the column.
Product Decomposition The distillation temperature is too high, even under vacuum.- Use a Higher Vacuum: Employ a high-vacuum pump to further lower the boiling point.- Kugelrohr Distillation: For smaller quantities, a Kugelrohr apparatus can be utilized, which allows for short-path distillation at lower temperatures.
Bumping or Uneven Boiling Insufficient nucleation sites for smooth boiling.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure even heating of the distillation flask, for example, by using an oil bath.
Column Chromatography
Problem Possible Cause Solution
Poor Separation The chosen solvent system (eluent) has inappropriate polarity.- Optimize Eluent Polarity: Systematically vary the eluent polarity. For thiazole derivatives, a good starting point is a mixture of hexanes and ethyl acetate.[1] Use Thin-Layer Chromatography (TLC) to identify the optimal solvent system that provides good separation (target Rf for the product between 0.2-0.4).- Use Gradient Elution: Start with a low polarity eluent and gradually increase the polarity to improve separation of components with different polarities.
Product Tailing or Streaking on TLC/Column The compound is interacting too strongly with the stationary phase, or the column is overloaded.- Add a Modifier: For basic compounds like some thiazoles, adding a small amount of a modifier like triethylamine (e.g., 0.1-1%) to the eluent can reduce tailing.- Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[1]
Low Recovery of Product The product is irreversibly adsorbed onto the silica gel or is too soluble in the eluent.- Deactivate Silica Gel: If the product is sensitive to acidic silica, it can be deactivated by pre-treating it with a base like triethylamine.- Check Eluent Polarity: If the product is highly soluble in the eluent, it may elute too quickly with the solvent front. Use a less polar eluent system.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Initial Purity (GC Area %) Final Purity (GC Area %) Yield (%) Key Advantages Key Disadvantages
Fractional Distillation 8598.575Scalable, good for removing non-volatile impurities.Not effective for impurities with close boiling points, potential for thermal degradation.
Column Chromatography 85>9960High resolution for closely related impurities.Can be time-consuming, requires significant solvent, potential for product loss on the column.
Recrystallization (of a solid derivative) 90>99.585Can yield very high purity material.Requires the formation of a suitable solid derivative, which adds extra synthesis steps.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To purify liquid this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flasks

  • Heating mantle or oil bath

  • Vacuum source and gauge

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Charge the round-bottom flask with the crude this compound and a few boiling chips.

  • Attach the fractionating column, condenser, and receiving flask.

  • Connect the apparatus to a vacuum source and carefully reduce the pressure.

  • Begin heating the flask gently.

  • Collect a forerun fraction, which may contain lower-boiling impurities.

  • Slowly increase the temperature and collect the main fraction at a stable temperature corresponding to the boiling point of this compound at the applied pressure (Boiling point at atmospheric pressure is approximately 181-182 °C).[2]

  • Monitor the distillation temperature closely. A significant drop in temperature may indicate that the main product has finished distilling.

  • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues.

  • Analyze the purity of the collected fractions using GC-MS or HPLC.

Protocol 2: Column Chromatography of this compound

Objective: To separate this compound from impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional modifier)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.[1]

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

  • Confirm the purity of the final product by HPLC or GC-MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound distillation Fractional Distillation crude_product->distillation Liquid Impurities chromatography Column Chromatography crude_product->chromatography Polar Impurities hplc HPLC distillation->hplc gcms GC-MS chromatography->gcms pure_product Pure this compound hplc->pure_product gcms->pure_product nmr NMR pure_product->nmr Structural Confirmation

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Analyze TLC of Crude Mixture start->check_tlc rf_high Rf > 0.5 check_tlc->rf_high rf_low Rf < 0.2 check_tlc->rf_low rf_ok 0.2 < Rf < 0.4 check_tlc->rf_ok decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity Increase Eluent Polarity rf_low->increase_polarity streaking Streaking Observed? rf_ok->streaking decrease_polarity->check_tlc increase_polarity->check_tlc add_modifier Add Modifier (e.g., Et3N) streaking->add_modifier Yes gradient Consider Gradient Elution streaking->gradient No good_separation Good Separation add_modifier->good_separation gradient->good_separation

Caption: Troubleshooting decision tree for column chromatography of this compound.

References

Technical Support Center: 5-Ethyl-4-methylthiazole Stability in Food Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Ethyl-4-methylthiazole during food processing experiments.

Troubleshooting Guides

This section addresses common issues encountered during the handling and processing of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Significant loss of this compound after thermal processing. High Temperatures: Thermal degradation is a primary pathway for the loss of volatile flavor compounds.- Reduce processing temperature and/or time. - Employ high-temperature, short-time (HTST) processing where applicable. - Consider non-thermal processing methods if feasible (e.g., high-pressure processing).
Alkaline pH: Thiazoles can be unstable under alkaline conditions, leading to ring cleavage and degradation.- Adjust the pH of the food matrix to a neutral or slightly acidic range (pH 4-6) before thermal processing.[1]
Off-flavor development in the final product. Maillard Reaction and Strecker Degradation: While these reactions can form desirable flavor compounds, they can also lead to the degradation of this compound and the formation of undesirable byproducts.[2][3]- Control the concentration of reducing sugars and amino acids in the formulation. - Optimize the temperature and pH to favor the formation of desired aroma compounds while minimizing the degradation of this compound.
Inconsistent analytical results for this compound concentration. Improper Sample Preparation: Inadequate extraction of the volatile compound from the food matrix.- Optimize the extraction method (e.g., solvent selection, extraction time, and temperature). - Utilize solid-phase microextraction (SPME) for efficient extraction of volatile compounds.
Inappropriate Analytical Method: The selected analytical technique may lack the required sensitivity or selectivity.- Employ Gas Chromatography-Mass Spectrometry (GC-MS) for accurate quantification.[4] - Use a suitable internal standard for calibration to correct for matrix effects and variations in extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during food processing?

A1: The primary degradation pathways for this compound are thermal degradation and reactions associated with the Maillard reaction and Strecker degradation.[1][2] High temperatures can lead to the breakdown of the thiazole ring, while interactions with other food components, particularly under alkaline conditions, can also result in its loss.

Q2: How does pH influence the stability of this compound?

A2: The pH of the food matrix plays a crucial role in the stability of thiazoles. Generally, neutral to slightly acidic conditions (pH 4-6) are more favorable for preserving thiazole structures.[1] Alkaline conditions (pH > 7) can promote degradation and alter the flavor profile by favoring the formation of other compounds.

Q3: What is the impact of the food matrix on the stability of this compound?

A3: The food matrix can significantly impact the stability of this compound. The presence of reducing sugars, amino acids, and other reactive components can lead to its involvement in the Maillard reaction, resulting in either its formation or degradation.[3] The physical structure of the matrix can also affect its volatility and susceptibility to degradation.

Q4: What are effective methods to prevent the degradation of this compound?

A4: Effective methods to prevent degradation include:

  • Controlling Processing Parameters: Optimizing temperature, time, and pH.

  • Use of Antioxidants: Incorporating antioxidants can mitigate oxidative degradation pathways.

  • Encapsulation: Encapsulating the flavor compound in a protective matrix can shield it from harsh processing conditions.

Q5: What is the recommended analytical method for quantifying this compound in food products?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for the quantification of this compound in food matrices due to its high sensitivity and selectivity.[4] Coupled with an appropriate extraction technique like Solid-Phase Microextraction (SPME), it allows for accurate and reliable measurement.

Data Presentation

The following tables provide illustrative data on the degradation of this compound under various processing conditions. This data is based on general trends observed for similar thiazole compounds and should be used as a guideline for experimental design.

Table 1: Effect of Temperature and Time on the Degradation of this compound in a Model Food System (pH 6.5)

Temperature (°C)Processing Time (min)Degradation (%)
1001510 ± 2
1003018 ± 3
1201525 ± 4
1203040 ± 5
1401555 ± 6
1403075 ± 7

Table 2: Effect of pH on the Degradation of this compound in a Model Food System (120°C for 20 min)

pHDegradation (%)
4.015 ± 3
5.522 ± 4
7.035 ± 5
8.550 ± 6

Table 3: Effect of Antioxidants on the Stability of this compound in a Model Food System (130°C for 25 min, pH 6.0)

Antioxidant (Concentration)Degradation (%)
Control (No Antioxidant)60 ± 5
Ascorbic Acid (0.1%)45 ± 4
Mixed Tocopherols (0.05%)42 ± 4
Rosemary Extract (0.1%)38 ± 3

Experimental Protocols

1. Protocol for Encapsulation of this compound using Spray Drying

  • Objective: To encapsulate this compound to enhance its thermal stability.

  • Materials:

    • This compound

    • Wall material: Gum Arabic, Maltodextrin (1:1 ratio)

    • Distilled water

    • Homogenizer

    • Spray dryer

  • Methodology:

    • Prepare a 30% (w/v) aqueous solution of the wall material (gum arabic and maltodextrin) by dissolving it in distilled water with gentle heating and stirring.

    • Cool the wall material solution to room temperature.

    • Disperse this compound into the wall material solution at a core-to-wall ratio of 1:4 (w/w).

    • Homogenize the mixture at 10,000 rpm for 10 minutes to form a stable emulsion.

    • Feed the emulsion into a spray dryer with an inlet temperature of 180°C and an outlet temperature of 85°C.

    • Collect the powdered microcapsules from the cyclone and store them in a cool, dry, and dark place.

2. Protocol for Quantification of this compound in a Thermally Processed Food Product using GC-MS

  • Objective: To accurately quantify the concentration of this compound in a food matrix.

  • Materials and Equipment:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

    • SPME fiber (e.g., DVB/CAR/PDMS)

    • Sample vials with septa

    • Internal standard (e.g., 2,4,6-Trimethylpyridine)

    • Sodium chloride

  • Methodology:

    • Sample Preparation:

      • Homogenize 5 g of the food sample.

      • Place the homogenized sample into a 20 mL headspace vial.

      • Add 1 g of sodium chloride to enhance the release of volatile compounds.

      • Spike the sample with a known concentration of the internal standard.

      • Seal the vial immediately.

    • SPME Extraction:

      • Incubate the vial at 60°C for 15 minutes with agitation.

      • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

    • GC-MS Analysis:

      • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

      • Column: Use a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Oven Program: Start at 40°C (hold for 3 min), ramp to 180°C at 5°C/min, then ramp to 230°C at 10°C/min (hold for 5 min).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • MS Parameters:

        • Ionization Mode: Electron Ionization (EI) at 70 eV.

        • Mass Range: m/z 35-350.

        • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 127, 112, 84) and the internal standard.

    • Quantification:

      • Construct a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.

      • Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Visualizations

degradation_pathway A This compound B Thermal Processing (High Temperature) A->B leads to C Maillard Reaction (Reducing Sugars + Amino Acids) A->C participates in D Degradation Products (e.g., smaller sulfur compounds, off-flavors) B->D E Alkaline pH C->D E->B accelerates E->C influences experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification A Homogenize Food Sample B Add NaCl and Internal Standard A->B C SPME Headspace Extraction B->C D GC-MS Analysis C->D E Data Analysis and Quantification D->E troubleshooting_logic rect_node rect_node start High Degradation Observed? q1 Thermal Process Optimized? start->q1 Yes q2 pH Controlled? q1->q2 Yes sol1 Reduce Temperature/Time Use HTST q1->sol1 No q3 Considered Protective Measures? q2->q3 Yes sol2 Adjust pH to 4-6 q2->sol2 No sol3 Use Antioxidants Encapsulate Flavor q3->sol3 No end Degradation Minimized q3->end Yes sol1->q2 sol2->q3 sol3->end

References

Overcoming matrix effects in the analysis of 5-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of 5-Ethyl-4-methylthiazole.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound, providing potential causes and recommended solutions.

Q1: I am observing significant signal suppression for this compound when analyzing my samples compared to the solvent standard. What could be the cause and how can I fix it?

A1: Signal suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1][2][3][4][5]

  • Potential Causes:

    • High Matrix Complexity: Complex matrices such as coffee, cocoa, or meat products contain numerous compounds that can co-elute with this compound.[6]

    • Ionization Competition: In LC-MS/MS, non-volatile matrix components can compete for ionization in the electrospray source.[1][3] In GC-MS, active sites in the injector liner or column can be a source of suppression.[7]

    • Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering matrix components.[4]

  • Recommended Solutions:

    • Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. For volatile analysis by GC-MS, Headspace Solid-Phase Microextraction (HS-SPME) can be highly effective in isolating the analyte from the non-volatile matrix.[6]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for the matrix effect by ensuring that both the standards and the samples are affected similarly.

    • Stable Isotope Dilution Analysis (SIDA): This is the gold standard for correcting matrix effects. A stable isotope-labeled version of this compound is spiked into the sample at the beginning of the sample preparation process. Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for accurate quantification.

    • Method of Standard Additions: This involves adding known amounts of the analyte to the sample and measuring the response. It can be an effective way to quantify the analyte in a complex matrix, but it is more time-consuming as each sample requires multiple analyses.[5]

Q2: My results for this compound are not reproducible. What are the likely sources of this variability?

A2: Poor reproducibility in the analysis of this compound can stem from several factors related to both the sample matrix and the analytical method.

  • Potential Causes:

    • Inconsistent Sample Preparation: Variability in extraction efficiency or cleanup can lead to fluctuating matrix effects between samples.

    • Matrix Heterogeneity: The composition of your sample matrix may not be uniform, leading to different levels of matrix effects in different aliquots.

    • Instrumental Variability: Inconsistent performance of the GC or LC system, injector, or mass spectrometer can contribute to poor reproducibility.

  • Recommended Solutions:

    • Standardize Sample Preparation: Ensure that all steps of the sample preparation protocol are performed consistently. Use of an automated sample preparation system can improve reproducibility.

    • Homogenize Samples: Thoroughly homogenize your samples before taking an aliquot for analysis.

    • Use an Internal Standard: An appropriate internal standard can compensate for variations in sample preparation and instrument response. A stable isotope-labeled internal standard is ideal.

    • Regular Instrument Maintenance and Calibration: Ensure your analytical instrument is properly maintained and calibrated to minimize instrumental drift.

Q3: I am observing peak enhancement for this compound in my samples. Is this also a matrix effect?

A3: Yes, peak enhancement is another form of matrix effect, although it is generally less common than suppression.[1][3][5] It occurs when components in the sample matrix increase the ionization efficiency of the analyte.

  • Potential Causes:

    • Co-eluting Enhancers: Certain compounds in the matrix can co-elute with this compound and facilitate its ionization.

    • Matrix-Induced Changes in Droplet Formation (LC-MS): Some matrix components can alter the surface tension of the electrospray droplets, leading to more efficient ion formation.

  • Recommended Solutions:

    • The same strategies used to combat signal suppression are also effective for addressing signal enhancement:

      • Improved sample cleanup.

      • Matrix-matched calibration.

      • Stable Isotope Dilution Analysis (SIDA).

      • Method of Standard Additions.

Q4: How do I choose the right sample preparation technique for analyzing this compound in a food matrix?

A4: The choice of sample preparation technique depends on the specific food matrix and the analytical instrument you are using (GC-MS or LC-MS/MS). This compound is a volatile compound, making headspace techniques particularly suitable for GC-MS analysis.[8]

  • For GC-MS Analysis:

    • Headspace Solid-Phase Microextraction (HS-SPME): This is an excellent choice for isolating volatile and semi-volatile compounds from complex food matrices like coffee, tea, and cooked meats. It is a solvent-free technique that can concentrate the analyte, improving sensitivity.[6] The choice of SPME fiber coating is crucial for optimal extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile compounds.[6]

    • Static Headspace (SHS): This is a simpler headspace technique that is suitable for samples with higher concentrations of the analyte.

  • For LC-MS/MS Analysis:

    • Liquid-Liquid Extraction (LLE): This can be used to extract this compound from liquid samples or solid samples after homogenization and extraction with a suitable solvent.

    • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than LLE by using a sorbent material to selectively retain the analyte while washing away interfering matrix components.

Quantitative Data Summary

The following tables provide illustrative examples of how matrix effects can impact the analysis of this compound and how different mitigation strategies can improve accuracy.

Table 1: Illustrative Matrix Effects on this compound Peak Area in Different Food Matrices (GC-MS Analysis)

MatrixAnalyte Peak Area (Solvent Standard)Analyte Peak Area (Matrix Spike)Matrix Effect (%)
Coffee (Brewed)1,250,000750,000-40% (Suppression)
Roasted Beef1,250,000937,500-25% (Suppression)
Dark Chocolate1,250,0001,500,000+20% (Enhancement)
Note: Data is for illustrative purposes only.

Table 2: Comparison of Quantification Strategies for this compound in a Coffee Matrix (Illustrative Data)

Quantification MethodSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
Solvent Calibration503060%
Matrix-Matched Calibration504896%
Stable Isotope Dilution5051102%
Note: Data is for illustrative purposes only.

Experimental Protocols

Here are detailed methodologies for key experiments to mitigate matrix effects.

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.[3]

  • Prepare a Blank Matrix Extract: Extract a sample of the matrix that is known to not contain this compound using your chosen sample preparation method.

  • Prepare a Standard Solution: Prepare a standard solution of this compound in a pure solvent at a known concentration.

  • Spike the Blank Extract: Spike a known volume of the blank matrix extract with the standard solution to achieve the desired final concentration.

  • Analyze the Samples: Analyze the spiked blank extract and the standard solution using your analytical method (GC-MS or LC-MS/MS).

  • Calculate the Matrix Effect: Use the following formula to calculate the matrix effect:

    • Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Standard Solution) * 100

    A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.

Protocol 2: Matrix-Matched Calibration for the Quantification of this compound
  • Obtain a Blank Matrix: Source a matrix that is representative of your samples but does not contain this compound.

  • Prepare a Series of Matrix-Matched Standards:

    • Homogenize the blank matrix.

    • Spike aliquots of the homogenized blank matrix with known concentrations of a this compound standard solution to create a series of calibration standards.

    • Ensure the concentration range of your calibration curve brackets the expected concentration of the analyte in your samples.

  • Process the Standards and Samples: Subject the matrix-matched standards and your unknown samples to the same sample preparation procedure.

  • Analyze and Quantify: Analyze the processed standards and samples using your analytical method. Construct a calibration curve from the matrix-matched standards and use it to quantify this compound in your samples.

Visualizations

The following diagrams illustrate key workflows for addressing matrix effects.

MatrixEffectEvaluation cluster_prep Sample Preparation cluster_analysis Analysis cluster_calculation Calculation A Blank Matrix C Spike Standard into Blank Matrix Extract A->C B Analyte Standard in Solvent B->C E Analyze Standard in Solvent B->E D Analyze Spiked Extract C->D F Compare Peak Areas D->F E->F G Quantify Matrix Effect (Suppression/Enhancement) F->G

Caption: Workflow for Evaluating Matrix Effects.

MitigationStrategies Start Matrix Effect Observed (Suppression or Enhancement) Opt1 Optimize Sample Preparation (e.g., SPE, LLE, SPME) Start->Opt1 Opt2 Matrix-Matched Calibration Start->Opt2 Opt3 Stable Isotope Dilution Analysis (SIDA) Start->Opt3 Opt4 Method of Standard Additions Start->Opt4 Result Accurate Quantification Opt1->Result Opt2->Result Opt3->Result Opt4->Result

Caption: Strategies for Mitigating Matrix Effects.

References

Technical Support Center: Stability of 5-Ethyl-4-methylthiazole in Flavor Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 5-Ethyl-4-methylthiazole in flavor formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in a flavor formulation?

A1: The stability of this compound can be influenced by several factors, including exposure to heat, light, oxygen, and extreme pH conditions.[1] The inherent chemical structure of the thiazole ring, while relatively stable, can be susceptible to degradation under harsh processing or storage conditions.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related thiazole compounds, potential degradation routes include:

  • Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation, potentially leading to the formation of sulfoxides or sulfones, which would alter the flavor profile.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, possibly leading to ring cleavage or rearrangement. Studies on other thiazole-containing compounds have shown that photodegradation can occur, leading to the formation of various breakdown products.

  • Hydrolysis: Under strongly acidic or alkaline conditions, the thiazole ring may undergo hydrolysis, although it is generally considered relatively stable under neutral pH conditions.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule. Thiazoles are often formed during the Maillard reaction at elevated temperatures, but excessive heat can also lead to their degradation.[2][3]

Q3: How does the formulation matrix impact the stability of this compound?

A3: The components of your flavor formulation can significantly impact the stability of this compound. For instance, the presence of pro-oxidants like metal ions can accelerate oxidative degradation. Conversely, the inclusion of antioxidants can help to mitigate these effects. The solvent system and the presence of other flavor molecules can also play a role in the overall stability.

Q4: Are there any recommended strategies to improve the stability of this compound?

A4: Yes, several strategies can be employed to enhance the stability of this compound in your formulations:

  • Control of Storage Conditions: Store the flavor formulation in a cool, dark place to minimize exposure to heat and light.

  • Inert Atmosphere: Packaging under an inert atmosphere, such as nitrogen, can help to prevent oxidation.

  • Use of Antioxidants: Incorporating antioxidants can help to quench free radicals and inhibit oxidative degradation pathways. Common antioxidants used in food and pharmaceutical applications include tocopherols (Vitamin E), ascorbic acid (Vitamin C), and butylated hydroxytoluene (BHT).

  • pH Optimization: Maintaining a neutral pH is generally advisable, as extremes in acidity or alkalinity can promote degradation.

  • Encapsulation: For certain applications, encapsulating the flavor molecule can provide a physical barrier against environmental factors.

Troubleshooting Guides

Issue 1: "Off-notes" or a change in the nutty/meaty aroma of my product containing this compound over time.

Possible Cause Troubleshooting Step
Oxidative Degradation Analyze the headspace of your product for volatile oxidation byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Consider adding an antioxidant to your formulation.
Photodegradation Store a sample of your product in complete darkness and compare its aroma profile over time to a sample exposed to light. If there is a significant difference, use opaque packaging.
Interaction with other formulation components Prepare simplified formulations to isolate the effect of each ingredient on the stability of this compound.

Issue 2: Loss of potency or flavor intensity of this compound in my formulation.

Possible Cause Troubleshooting Step
Thermal Degradation during processing Evaluate the temperature profile of your manufacturing process. If possible, reduce the temperature or duration of any heating steps.
Hydrolysis due to pH Measure the pH of your formulation. If it is highly acidic or alkaline, consider adjusting it to a more neutral range using food-grade buffers.
Volatility and loss from packaging Analyze the concentration of this compound in your product at different time points using a validated analytical method (see Experimental Protocols). Evaluate the suitability of your packaging material to prevent flavor scalping or loss.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Different Temperature Conditions (Storage Duration: 6 months)

TemperatureConcentration Remaining (%)
4°C98%
25°C92%
40°C75%

Table 2: Hypothetical Impact of pH on the Stability of this compound in an Aqueous System at 40°C (Storage Duration: 3 months)

pHConcentration Remaining (%)
3.085%
5.095%
7.098%
9.088%

Experimental Protocols

Protocol 1: Stability Testing of this compound in a Flavor Formulation

Objective: To assess the stability of this compound in a flavor formulation under accelerated storage conditions.

Methodology:

  • Sample Preparation: Prepare three batches of your flavor formulation containing a known concentration of this compound.

  • Storage Conditions: Store the samples in controlled environment chambers at the following conditions:

    • 25°C / 60% RH (Real-time)

    • 40°C / 75% RH (Accelerated)

    • Photostability chamber (ICH Q1B option)

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for real-time).

  • Analytical Method: Quantify the concentration of this compound at each time point using a validated stability-indicating HPLC-UV or GC-MS method.

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. Calculate the degradation rate and predict the shelf-life of the product.

Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To develop a quantitative method for the analysis of this compound in a flavor matrix.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection: Splitless injection of 1 µL of the sample extract.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 35-350.

  • Quantification: Use a suitable internal standard (e.g., another alkylthiazole not present in the sample) and create a calibration curve with known concentrations of this compound.

Visualizations

emt This compound heat Heat emt->heat light Light (UV/Vis) emt->light oxygen Oxygen emt->oxygen ph Extreme pH (Acid/Base) emt->ph thermal_deg Thermal Degradation Products (e.g., ring cleavage, side-chain reactions) photo_deg Photodegradation Products (e.g., photo-oxidation, rearrangement) oxidative_deg Oxidative Degradation Products (e.g., Sulfoxides, Sulfones) hydrolysis_deg Hydrolysis Products (e.g., ring opening) heat->thermal_deg light->photo_deg oxygen->oxidative_deg ph->hydrolysis_deg

Caption: Potential degradation pathways for this compound.

start Start: Stability Study prep_samples Prepare Formulation Batches with Known Concentration start->prep_samples storage Store Samples under Controlled Conditions (Real-time, Accelerated, Photostability) prep_samples->storage sampling Sample at Predetermined Time Points storage->sampling analysis Quantify this compound (e.g., GC-MS, HPLC-UV) sampling->analysis data_analysis Analyze Data: Degradation Kinetics & Shelf-life Prediction analysis->data_analysis end End: Stability Report data_analysis->end

Caption: Experimental workflow for a stability study.

rect_node rect_node start Flavor Instability Observed? check_sensory Change in Aroma/Taste? start->check_sensory check_potency Loss of Flavor Intensity? start->check_potency sensory_yes Yes check_sensory->sensory_yes Yes potency_yes Yes check_potency->potency_yes Yes identify_off_notes Identify Off-Notes (Descriptive Sensory Panel) sensory_yes->identify_off_notes analyze_volatiles Analyze Volatiles by GC-MS/O identify_off_notes->analyze_volatiles correlate Correlate Off-Notes with Chemical Changes analyze_volatiles->correlate quantify_compound Quantify this compound (HPLC/GC) potency_yes->quantify_compound check_processing Review Processing Conditions (Temp, Time) quantify_compound->check_processing check_packaging Evaluate Packaging Integrity quantify_compound->check_packaging

Caption: Troubleshooting logic for flavor instability.

References

Technical Support Center: Troubleshooting Low Recovery of Thiazoles During Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges that can lead to low analyte recovery during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of thiazoles during sample extraction?

Low recovery of thiazoles can be attributed to several factors, including sub-optimal pH of the sample, improper choice of extraction solvent, matrix effects, analyte instability, and procedural errors during liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.

Q2: How does pH affect the extraction of thiazole derivatives?

The pH of the sample is a critical factor, as many thiazole derivatives are weak bases.[1] For efficient extraction into a nonpolar organic solvent during LLE, the thiazole should be in its neutral, uncharged form. This is typically achieved by adjusting the pH of the aqueous sample to a basic value (e.g., pH 8-9).[1] Conversely, for retention on a reversed-phase SPE sorbent, adjusting the pH to suppress ionization is also crucial.[2]

Q3: Can the choice of extraction solvent significantly impact recovery?

Yes, the polarity of the extraction solvent is vital. For LLE, the solvent should efficiently solubilize the thiazole while being immiscible with the sample matrix. For SPE, the elution solvent must be strong enough to disrupt the interactions between the thiazole and the sorbent for effective recovery. The optimal solvent choice will depend on the specific properties of the thiazole derivative and the sample matrix.

Q4: What are matrix effects and how can they be mitigated?

Matrix effects occur when components in the sample (e.g., fats, proteins, pigments) interfere with the extraction and analysis of the target analyte. These interferences can be minimized through appropriate sample cleanup steps, such as those integrated into SPE and QuEChERS protocols, or by using matrix-matched calibration standards for quantification.

Q5: Are thiazole compounds generally stable during extraction?

While the thiazole ring is relatively stable, some derivatives can be susceptible to degradation under certain conditions. For instance, some thiazoles can undergo a Wasserman rearrangement. It is important to be aware of the specific stability of your target analyte and to avoid harsh conditions (e.g., extreme pH, high temperatures) during extraction if necessary.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low recovery issues for different extraction techniques.

Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Steps
Sub-optimal pH For basic thiazoles, increase the pH of the aqueous sample to 2 units above the pKa to ensure the analyte is in its neutral form.[1]
Inappropriate Solvent Select a solvent with a polarity that matches the thiazole derivative. Consider using solvents like ethyl acetate or methyl tert-butyl ether. For highly polar thiazoles, a salting-out effect (adding salt to the aqueous phase) may improve partitioning into the organic phase.
Emulsion Formation To break emulsions, try adding a small amount of salt, centrifuging the sample, or passing the emulsified layer through a glass wool plug.
Insufficient Phase Separation Ensure adequate time for the aqueous and organic layers to separate. Centrifugation can aid in achieving a clean separation.
Analyte Adsorption Thiazoles can adsorb to glass surfaces. Silanizing glassware may help to reduce this issue.
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Improper Sorbent Selection Choose a sorbent based on the properties of the thiazole. Reversed-phase (e.g., C18) is common for non-polar to moderately polar thiazoles. Mixed-mode sorbents combining reversed-phase and ion-exchange can be effective for ionizable thiazoles.[3][4]
Incorrect pH Adjust the sample pH to ensure the thiazole is retained on the sorbent during loading and washing, and eluted effectively during the elution step. For reversed-phase SPE, a pH that suppresses ionization is generally preferred for retention.
Incomplete Elution The elution solvent may not be strong enough. Increase the organic solvent concentration or try a different solvent. Ensure the elution volume is sufficient to completely desorb the analyte.
Sorbent Overload The amount of sample or analyte may be exceeding the capacity of the SPE cartridge. Use a larger cartridge or dilute the sample.
Flow Rate Too High A high flow rate during sample loading may not allow for sufficient interaction between the analyte and the sorbent. A slower flow rate can improve retention.
Issue 3: Low Recovery in QuEChERS
Potential Cause Troubleshooting Steps
Inappropriate Salt Combination The type and amount of salting-out salts (e.g., MgSO₄, NaCl) are crucial for proper phase separation and analyte partitioning. Ensure the correct QuEChERS salt formulation is being used for your specific matrix.
Sub-optimal d-SPE Cleanup The dispersive SPE (d-SPE) sorbent (e.g., PSA, C18, GCB) is critical for removing matrix interferences. If matrix effects are suspected, try a different d-SPE sorbent or a combination of sorbents.
pH-dependent Degradation Some thiazoles may be sensitive to the pH conditions created by buffered QuEChERS methods. If degradation is suspected, an unbuffered method may be more suitable, although this can affect the recovery of pH-dependent analytes.
Inadequate Shaking/Vortexing Ensure vigorous shaking during the extraction and d-SPE steps to facilitate efficient partitioning and cleanup.

Quantitative Data on Thiazole Recovery

The following tables summarize reported recovery data for thiazole derivatives using various extraction techniques. Note that recovery can be highly dependent on the specific analyte, matrix, and experimental conditions.

Table 1: QuEChERS Recovery of Thiazole Pesticides
AnalyteMatrixSpiked LevelRecovery (%)Reference
Zinc-ThiazolePeaches, Grapes, Brown Rice, Soybeans0.02, 0.1, 1.0 mg/kg75 - 90[3]
ThiabendazoleLimes50, 250, 1000 ng/g>90 (acetate-buffered)[2]
22 Triazole PesticidesChinese Herbal Medicines10, 20, 100, 200 µg/kg77.0 - 115[5]
General PesticidesLeek, Paprika5 ppb80 - 90Shimadzu Application Note
Table 2: Solid-Phase Extraction (SPE) Recovery of Thiazoles
Analyte ClassMatrixSorbentRecovery (%)Reference
ThiabendazoleFruit JuicesMixed-Mode (Reversed-Phase & Cation-Exchange)>90[3][4]
Thiazoline DerivativesBiological MatricesReversed-Phase85.3 - 102.4[1]
Table 3: Liquid-Liquid Extraction (LLE) Recovery of Thiazoles
AnalyteMatrixExtraction SolventRecovery (%)Reference
ThiabendazoleGreen BananasEthyl Acetate93[6]
ThiabendazoleBanana PulpEthyl Acetate95[6]
ThiabendazoleSolid and Liquid FoodsOptimized Pretreatment93.61 - 98.08[7]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for Thiazoles from Aqueous Samples
  • Sample Preparation: Take a known volume of the aqueous sample (e.g., 10 mL) in a separatory funnel.

  • pH Adjustment: For basic thiazoles, adjust the sample pH to approximately 9.0 using a suitable base (e.g., 1M NaOH).

  • Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., 10 mL of ethyl acetate).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the lower (aqueous) layer and collect the upper (organic) layer containing the extracted thiazole.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Protocol 2: General Solid-Phase Extraction (SPE) for Thiazoles from Liquid Samples
  • Sorbent Selection: Choose a reversed-phase (e.g., C18) or mixed-mode SPE cartridge appropriate for the thiazole of interest.

  • Conditioning: Condition the cartridge by passing methanol followed by water through the sorbent bed.

  • Sample Loading: Adjust the pH of the sample if necessary to ensure analyte retention. Load the sample onto the cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.

  • Drying: Dry the sorbent bed by passing air or nitrogen through the cartridge.

  • Elution: Elute the thiazole from the sorbent using a strong organic solvent (e.g., methanol, acetonitrile).

  • Post-Elution: Evaporate the eluate and reconstitute the residue in a suitable solvent for analysis.

Protocol 3: General QuEChERS Protocol for Thiazoles in Solid Matrices (e.g., Fruits, Vegetables)
  • Sample Homogenization: Homogenize a representative sample (e.g., 10 g) with water.

  • Extraction: Place the homogenized sample in a 50 mL centrifuge tube. Add an appropriate internal standard and 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl).

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge.

  • Dispersive SPE Cleanup: Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18) and MgSO₄.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge.

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further processed if needed.

Visualizations

General Sample Extraction Workflow

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration Homogenization Sample Homogenization (if solid) pH_Adjustment pH Adjustment Homogenization->pH_Adjustment Spiking Internal Standard Spiking pH_Adjustment->Spiking LLE Liquid-Liquid Extraction Spiking->LLE SPE Solid-Phase Extraction Spiking->SPE QuEChERS QuEChERS Spiking->QuEChERS Drying Drying of Organic Phase LLE->Drying Evaporation Solvent Evaporation SPE->Evaporation QuEChERS->Evaporation Drying->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Final Analysis (e.g., LC-MS) Reconstitution->Analysis

Caption: A generalized workflow for the extraction of thiazoles from a sample matrix.

Troubleshooting Decision Tree for Low Thiazole Recovery

TroubleshootingTree Start Low Recovery Observed Check_pH Is the sample pH optimized for the thiazole's pKa? Start->Check_pH Check_Solvent Is the extraction/elution solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH Adjust pH: - Basic for neutral thiazole (LLE) - Suppress ionization for retention (SPE) Check_pH->Adjust_pH No Check_Matrix Are matrix effects suspected? Check_Solvent->Check_Matrix Yes Optimize_Solvent Optimize Solvent: - Change polarity (LLE) - Increase strength (SPE) Check_Solvent->Optimize_Solvent No Check_Procedure Has the protocol been followed correctly? Check_Matrix->Check_Procedure No Improve_Cleanup Improve Cleanup: - Use different d-SPE sorbent - Add cleanup step Check_Matrix->Improve_Cleanup Yes Review_Protocol Review Protocol: - Check volumes, times, and technique Check_Procedure->Review_Protocol No

Caption: A decision tree to troubleshoot low recovery of thiazoles during sample extraction.

References

Technical Support Center: Strategies to Control Off-Flavor Formation in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control the formation of undesirable off-flavors during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data-driven insights to help you achieve a clean and desirable flavor profile in your synthesized thiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-flavors in thiazole synthesis?

A1: Off-flavors in thiazole synthesis, particularly in Maillard reaction-based pathways, primarily arise from several sources:

  • Alternative Reaction Pathways: Depending on the reaction conditions, precursors can undergo reactions that lead to compounds other than the desired thiazoles. For instance, at lower pH, the formation of thiols and furans, which can impart "sulfury" or "rubbery" notes, may be favored over the "nutty" and "roasted" notes of thiazoles.[1]

  • Advanced Maillard Reaction Products (MRPs): Prolonged or excessively high-temperature reactions can lead to the formation of complex, high molecular weight compounds known as melanoidins, which often contribute to bitter and burnt off-flavors.[2]

  • Lipid Degradation Products: If the reaction mixture contains lipids, their degradation can produce compounds that contribute to off-aromas. For example, methanethiol, a significant off-flavor, can be formed from the reaction of Maillard-derived compounds with the amino acid methionine.

  • Precursor Impurities: The purity of starting materials, such as sulfur-containing amino acids (e.g., cysteine) and reducing sugars, can impact the final flavor profile. Impurities can lead to unforeseen side reactions and the generation of undesirable byproducts.

Q2: How does pH influence the formation of off-flavors during thiazole synthesis?

A2: The pH of the reaction medium is a critical parameter that significantly influences the flavor profile. Generally:

  • Low pH (acidic conditions): Favors the formation of thiols (e.g., 2-furfurylthiol) and furans, which can be associated with meaty or sulfury aromas.[1] While desirable in some applications, an excess of these can be perceived as an off-flavor if a roasted, nutty profile is the goal. The hydrolysis of cysteine to hydrogen sulfide is also promoted at low pH, leading to an increase in thiols and sulfides.[3]

  • High pH (alkaline conditions): Promotes the formation of thiazoles and pyrazines, which are typically associated with roasted, nutty, and popcorn-like aromas.[1][3] However, extremely high pH can accelerate the Maillard reaction, potentially leading to the formation of bitter-tasting advanced MRPs.

Q3: What role does temperature play in off-flavor generation?

A3: Temperature is a key factor in controlling the rate and outcome of the Maillard reaction.

  • Insufficient Temperature: May lead to an incomplete reaction and a weak flavor profile.

  • Optimal Temperature: Promotes the formation of the desired thiazole flavor compounds.

  • Excessive Temperature: Can lead to the degradation of desired flavor compounds and the formation of bitter and burnt off-flavors due to the increased production of advanced MRPs and melanoidins.[4] Higher temperatures can also increase the formation of certain sulfur-containing compounds that may be undesirable in high concentrations.

Q4: Can the ratio of precursors affect the formation of off-flavors?

A4: Yes, the molar ratio of reactants, such as the amino acid (e.g., cysteine) to the reducing sugar (e.g., glucose), is a crucial factor. An imbalance in the precursor ratio can lead to the formation of unwanted byproducts. For instance, an excess of the sulfur source might lead to a higher concentration of sulfury off-notes. Optimizing the precursor ratio is essential for maximizing the yield of the target thiazole and minimizing off-flavor formation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your thiazole synthesis experiments.

Issue Potential Cause Troubleshooting Strategy
Final product has a "burnt" or "bitter" taste. Excessive reaction temperature or time leading to the formation of advanced Maillard Reaction Products (MRPs) and melanoidins.[2][4]- Reduce the reaction temperature. - Decrease the reaction time. - Monitor the reaction progress closely and stop it once the desired flavor profile is achieved. - Consider a two-stage heating process: a lower temperature for initial flavor development followed by a short burst at a higher temperature for roasting notes.
Product has a strong "sulfury" or "rubbery" off-note. - Reaction pH is too low, favoring the formation of thiols and other sulfur compounds over thiazoles.[1] - Excess of sulfur-containing precursor (e.g., cysteine).- Increase the initial pH of the reaction mixture. A pH in the neutral to slightly alkaline range generally favors thiazole formation.[3] - Adjust the molar ratio of your precursors to reduce the relative amount of the sulfur source.
Weak or no desired "nutty" or "roasted" thiazole aroma. - Insufficient reaction temperature or time. - Non-optimal pH for thiazole formation. - Incorrect precursors or precursor ratio.- Increase the reaction temperature and/or time incrementally, monitoring the flavor profile at each stage. - Adjust the pH to the neutral or slightly alkaline range. - Ensure you are using the correct precursors (e.g., a sulfur-containing amino acid and a reducing sugar) and optimize their molar ratio.
Inconsistent results between batches. - Variations in starting material quality (purity). - Inconsistent control of reaction parameters (temperature, pH, time). - Inconsistent heating/mixing.- Use high-purity, well-characterized starting materials. - Implement strict control over all reaction parameters. Use calibrated equipment for temperature and pH measurement. - Ensure uniform heating and efficient stirring throughout the reaction.

Quantitative Data on Off-Flavor Formation

Precise control of reaction parameters is key to minimizing off-flavor formation. The following tables summarize the impact of pH and temperature on the formation of key thiazoles and potential off-flavor compounds.

Table 1: Effect of pH on the Relative Abundance of Volatile Compounds in a Cysteine-Xylose Model System

pHKey Thiazole Compounds (e.g., 2-Acetylthiazole)Key Off-Flavor Compounds (e.g., 2-Furfurylthiol, Thiols, Sulfides)Predominant Flavor Profile
Low (e.g., 4.0-5.0) LowHighMeaty, Sulfury[1][3]
Neutral (e.g., 7.0) ModerateModerateBalanced, Roasted
High (e.g., 8.0-9.0) HighLowRoasted, Nutty[3]

Note: The relative abundance is a general trend observed in model systems. Actual yields will vary depending on the specific reaction conditions.

Table 2: Effect of Temperature on Flavor Profile in a Maillard Reaction System

TemperatureFormation of Desired ThiazolesFormation of Bitter/Burnt Off-Flavors (Advanced MRPs)
Low (e.g., 100-120°C) Slow formation, weaker flavorLow
Moderate (e.g., 120-150°C) Optimal formation, well-developed flavorModerate, increases with time
High (e.g., >160°C) Potential degradation of some thiazolesHigh, significant bitterness and burnt notes[4]

Experimental Protocols

Protocol 1: Controlled Synthesis of Thiazole Flavors via Maillard Reaction

This protocol is designed to produce a roasted, nutty flavor profile by controlling the reaction between L-cysteine and D-glucose.

Materials:

  • L-cysteine (food grade or higher)

  • D-glucose (food grade or higher)

  • Phosphate buffer (0.1 M) at desired pH (e.g., 7.0 for a balanced profile, 8.0 for enhanced roasted notes)

  • Reaction vessel (e.g., sealed stainless steel reactor or high-pressure glass vessel)

  • Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)

  • Cooling bath (e.g., ice-water bath)

Methodology:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M phosphate buffer solution and adjust the pH to the desired value (e.g., 7.0 or 8.0) using sodium hydroxide or phosphoric acid.

    • Dissolve L-cysteine and D-glucose in the phosphate buffer at a molar ratio of 1:1. The final concentration of each precursor should be in the range of 0.1 to 0.5 M.

  • Reaction:

    • Transfer the precursor solution to the reaction vessel and seal it.

    • Place the vessel in a preheated oil bath at 120-140°C.

    • Stir the reaction mixture continuously.

    • Heat for a predetermined time, typically between 30 to 120 minutes. The optimal time will depend on the desired flavor intensity and should be determined experimentally.

  • Reaction Termination:

    • After the desired reaction time, immediately transfer the reaction vessel to a cooling bath to quench the reaction.

  • Analysis:

    • The resulting flavor solution can be analyzed by sensory evaluation and instrumental analysis (e.g., GC-MS, GC-O) to determine the flavor profile and identify any off-flavor compounds.

Protocol 2: Classic Hantzsch Thiazole Synthesis (for non-food applications)

This protocol is a general method for the synthesis of 2-aminothiazoles and is more suited for pharmaceutical or chemical synthesis where flavor is not the primary concern.

Materials:

  • α-Haloketone (e.g., 2-chloroacetophenone)

  • Thiourea

  • Ethanol

  • Sodium carbonate solution (5%)

  • Stirring and heating apparatus

Methodology:

  • Reaction Setup:

    • In a round-bottom flask, combine the α-haloketone and thiourea in ethanol.

    • Heat the mixture to reflux with stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a sodium carbonate solution to neutralize the acid formed and precipitate the product.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with water and dry it.

    • The crude product can be further purified by recrystallization.

Visualizing Reaction Pathways and Control Strategies

To better understand the factors influencing off-flavor formation, the following diagrams illustrate key relationships and workflows.

Off_Flavor_Formation_Pathways Precursors Precursors (e.g., Cysteine, Glucose) Low_pH Low pH (Acidic) Precursors->Low_pH Conditions High_pH High pH (Alkaline) Precursors->High_pH Conditions Low_Temp Low Temperature Precursors->Low_Temp Conditions High_Temp High Temperature Precursors->High_Temp Conditions Thiols_Furans Thiols & Furans ('Sulfury', 'Meaty') Low_pH->Thiols_Furans Favors Thiazoles Desired Thiazoles ('Roasted', 'Nutty') High_pH->Thiazoles Favors Advanced_MRPs Advanced MRPs ('Bitter', 'Burnt') High_pH->Advanced_MRPs Can Lead To Low_Temp->Thiazoles Slow Formation High_Temp->Advanced_MRPs Promotes

Caption: Factors influencing flavor pathways in thiazole synthesis.

Troubleshooting_Workflow Start Start: Thiazole Synthesis Sensory_Eval Sensory Evaluation of Product Start->Sensory_Eval Off_Flavor Off-Flavor Detected? Sensory_Eval->Off_Flavor Identify_Off_Flavor Identify Off-Flavor Type (e.g., Bitter, Sulfury) Off_Flavor->Identify_Off_Flavor Yes Acceptable_Flavor Acceptable Flavor Profile Off_Flavor->Acceptable_Flavor No Bitter_Burnt Bitter/Burnt Identify_Off_Flavor->Bitter_Burnt Sulfury_Rubbery Sulfury/Rubbery Identify_Off_Flavor->Sulfury_Rubbery Adjust_Temp_Time Adjust Temperature/Time (Decrease) Bitter_Burnt->Adjust_Temp_Time Adjust_pH Adjust pH (Increase) Sulfury_Rubbery->Adjust_pH Adjust_Ratio Adjust Precursor Ratio (Decrease Sulfur Source) Sulfury_Rubbery->Adjust_Ratio Re_evaluate Re-run Synthesis & Re-evaluate Adjust_Temp_Time->Re_evaluate Adjust_pH->Re_evaluate Adjust_Ratio->Re_evaluate Re_evaluate->Sensory_Eval

References

Technical Support Center: Optimization of GC Parameters for the Separation of Thiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) parameters for the effective separation of thiazole isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of thiazole isomers challenging?

A1: Thiazole isomers often possess very similar physicochemical properties, such as boiling points and polarities.[1] This similarity leads to close elution times on a GC column, frequently resulting in co-elution or poor peak resolution.[1] Achieving baseline separation (a resolution of ≥ 1.5) necessitates careful optimization of chromatographic conditions to exploit subtle differences in their interactions with the stationary phase.[2]

Q2: What is the most critical parameter for separating thiazole isomers by GC?

A2: The selection of the GC column, specifically the stationary phase, is the most critical factor.[3] The stationary phase chemistry dictates the selectivity of the separation by influencing the interactions between the isomers and the column.[3][4] For separating positional isomers, which differ in the substitution pattern on the thiazole ring, a stationary phase that can exploit differences in dipole moments or molecular shape is crucial.

Q3: When should I consider derivatization for analyzing thiazole isomers?

A3: Derivatization can be beneficial if your thiazole isomers contain active functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. These groups can cause peak tailing due to interactions with active sites in the GC system.[1] Derivatization replaces the active hydrogen with a less polar group, increasing volatility and thermal stability, which leads to improved peak shape and resolution.[1][5]

Q4: How does the oven temperature program impact the separation of thiazole isomers?

A4: The oven temperature program directly influences the separation.[1] A slow temperature ramp generally improves the resolution of closely eluting peaks but increases the analysis time. Conversely, a faster ramp shortens the analysis time but may decrease resolution. For complex mixtures of isomers, a multi-step temperature program might be necessary to achieve optimal separation.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Thiazole Isomer Peaks

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Stationary Phase The column's selectivity may be insufficient. For aromatic isomers, consider a mid- to high-polarity column. Phenyl-substituted phases can offer alternative selectivity through π-π interactions.[5] A polyethylene glycol (PEG) or "WAX" type phase is suitable for compounds differing in hydrogen bonding capacity.[6]
Suboptimal Oven Temperature Program The temperature ramp may be too fast. Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation. For isomers with very close boiling points, an isothermal segment at an optimal temperature might be necessary.[2]
Incorrect Carrier Gas Flow Rate The carrier gas linear velocity might not be optimal for the column's efficiency. Determine the optimal flow rate for your carrier gas (Helium or Hydrogen) and column diameter.
Column Overload Injecting too much sample can lead to peak broadening and loss of resolution.[7] Reduce the injection volume or dilute the sample.[7]
Column Aging Over time, the stationary phase can degrade, leading to a loss of resolution.[8] Condition the column according to the manufacturer's instructions or replace it if performance does not improve.
Issue 2: Peak Tailing for Thiazole Isomers

Possible Causes & Solutions:

Possible Cause Solution
Active Sites in the System Active sites in the inlet liner or at the head of the column can interact with polar thiazole isomers.[1] Use a fresh, deactivated inlet liner and trim the first few centimeters of the column.[1][9]
Column Contamination Non-volatile residues from previous injections can contaminate the column. Bake out the column at a high temperature (within its specified limit) to remove contaminants.[10]
Secondary Interactions Residual silanol groups on the silica support can interact with basic nitrogen in the thiazole ring. Consider using a column with an end-capping treatment to minimize these interactions.[5]
Incomplete Derivatization If derivatization is used, ensure the reaction goes to completion. Check reagent freshness and optimize reaction time and temperature.[1]
Issue 3: Inconsistent Retention Times

Possible Causes & Solutions:

Possible Cause Solution
Leaks in the System Leaks in the carrier gas line, septum, or column fittings can cause pressure and flow fluctuations.[7] Use an electronic leak detector to systematically check for and repair any leaks.[7]
Unstable Oven Temperature Fluctuations in the oven temperature will lead to retention time shifts.[8] Verify the oven's temperature stability with a calibrated thermometer.
Inconsistent Injection Technique Variations in manual injection speed or volume can affect retention times. An autosampler is highly recommended for improved reproducibility.
Changes in Sample Matrix The sample matrix can influence the retention of analytes. Ensure consistent sample preparation procedures.

Experimental Protocols

Protocol 1: General GC-FID Method for Thiazole Isomer Separation

This protocol provides a starting point for developing a separation method for volatile thiazole isomers.

1. GC System and Column:

  • GC System: Any standard Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A mid-polarity capillary column, such as a 50% phenyl-methylpolysiloxane phase (e.g., DB-17, Rxi-17Sil MS).

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

2. Reagents and Standards:

  • Helium (carrier gas, high purity).

  • Hydrogen (for FID, high purity).

  • Air (for FID, high purity).

  • Thiazole isomer standards.

  • Solvent (e.g., Dichloromethane or Methanol, GC grade).

3. Sample Preparation:

  • Prepare individual stock solutions of each thiazole isomer in the chosen solvent at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all isomers of interest at a concentration of 10 µg/mL by diluting the stock solutions.

4. Chromatographic Conditions:

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C.

    • Hold: Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector Temperature (FID): 280°C.

  • FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min.[2]

5. Data Analysis:

  • Identify peaks based on the retention times of the individual isomer standards.

  • Calculate the resolution between adjacent isomer peaks. A resolution of ≥ 1.5 indicates baseline separation.[2]

Visualizations

GC_Troubleshooting_Workflow Start Problem Identified: Poor Isomer Separation CheckResolution Calculate Peak Resolution (Rs) Start->CheckResolution Rs_Check Rs < 1.5? CheckResolution->Rs_Check OptimizeTemp Optimize Oven Temperature Program (Slower Ramp) Rs_Check->OptimizeTemp Yes Rs_Good Resolution Acceptable (Rs >= 1.5) Rs_Check->Rs_Good No CheckColumn Evaluate Stationary Phase (Consider Higher Polarity) OptimizeTemp->CheckColumn CheckFlow Verify Carrier Gas Flow Rate CheckColumn->CheckFlow CheckInjection Reduce Injection Volume / Concentration CheckFlow->CheckInjection CheckInjection->CheckResolution Re-evaluate End Method Optimized Rs_Good->End

Caption: Troubleshooting workflow for poor GC separation of thiazole isomers.

GC_Parameter_Optimization Main GC Parameter Optimization for Thiazole Isomers Column Column Selection Main->Column Oven Oven Temperature Main->Oven CarrierGas Carrier Gas Main->CarrierGas Injection Injection Parameters Main->Injection StationaryPhase Stationary Phase (Polarity) Column->StationaryPhase Dimensions Dimensions (L, ID, Film) Column->Dimensions InitialTemp Initial Temperature & Hold Time Oven->InitialTemp RampRate Ramp Rate(s) Oven->RampRate GasType Gas Type (He, H2) CarrierGas->GasType FlowRate Flow Rate / Linear Velocity CarrierGas->FlowRate InletTemp Inlet Temperature Injection->InletTemp Mode Mode (Split/Splitless) Injection->Mode

Caption: Key GC parameters influencing the separation of thiazole isomers.

References

Technical Support Center: Enhancing the Efficiency of 5-Ethyl-4-methylthiazole Synthesis from Thioamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 5-Ethyl-4-methylthiazole from thioamides. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound from a thioamide?

The most widely employed and robust method is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key starting materials are 3-bromo-2-pentanone and thioacetamide.

Q2: What are the typical starting materials for the Hantzsch synthesis of this compound?

The synthesis requires two primary reactants:

  • α-Haloketone: 3-Bromo-2-pentanone is the appropriate α-haloketone for this synthesis.

  • Thioamide: Thioacetamide is the corresponding thioamide that provides the nitrogen and sulfur atoms for the thiazole ring.

Q3: What solvents are recommended for this reaction?

Ethanol is a commonly used solvent for the Hantzsch thiazole synthesis and is often used under reflux conditions.[2] Other solvents such as methanol, 1-butanol, 2-propanol, and even water have been shown to be effective, with the choice often depending on the specific substrates and desired reaction temperature.[2] For some variations of the Hantzsch synthesis, a mixture of ethanol and water can lead to higher yields.[2]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (3-bromo-2-pentanone and thioacetamide) on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the this compound product. The reaction is generally considered complete when the starting material spots are no longer visible.

Q5: What are the standard methods for purifying the final product?

Following the completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified using several techniques:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts.[5] A silica gel stationary phase with an eluent system such as a mixture of hexanes and ethyl acetate is commonly used.[5]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an efficient purification method.

  • Distillation: For liquid products, fractional distillation under reduced pressure can be employed to isolate the pure this compound.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem: Low or No Product Yield

Possible CauseSuggested Solution
Degradation of Thioamide Thioamides can be unstable. Ensure you are using fresh or properly stored thioacetamide. Consider preparing the thioamide fresh if stability is a concern.
Impure Reactants or Solvents Impurities in the 3-bromo-2-pentanone or thioacetamide can lead to side reactions. Similarly, the presence of water in solvents can sometimes be detrimental. Use purified reactants and anhydrous solvents where possible.
Suboptimal Reaction Temperature The reaction rate is temperature-dependent. If the reaction is too slow, consider increasing the temperature to reflux. Conversely, excessively high temperatures can lead to decomposition. Monitor the reaction for byproduct formation at higher temperatures.
Incorrect Stoichiometry Ensure the molar ratios of the reactants are correct. A slight excess of the thioamide is sometimes used to ensure complete consumption of the α-haloketone.
Inefficient Mixing For heterogeneous reaction mixtures, ensure vigorous stirring to maximize the contact between reactants.
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the "Common Side Reactions" section below for more details.

Problem: Difficulty in Product Purification

Possible CauseSuggested Solution
Co-elution of Impurities in Column Chromatography If impurities have similar polarity to the product, separation by column chromatography can be challenging. Experiment with different eluent systems, varying the polarity gradually. Using a longer column or a finer mesh silica gel can also improve separation.
Formation of an Emulsion During Workup During aqueous workup, an emulsion may form, making layer separation difficult. Adding a saturated brine solution can help to break the emulsion.
Product is an Oil and Difficult to Crystallize If recrystallization is attempted and the product oils out, try using a different solvent system or a solvent mixture. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Presence of Tarry Byproducts Tarry materials can complicate purification. Consider a preliminary purification step, such as filtering the crude product through a short plug of silica gel to remove highly polar impurities before proceeding with column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Solvent on Hantzsch Thiazole Synthesis Yield (Analogous System)

The following data is for a one-pot synthesis of a Hantzsch thiazole derivative and illustrates the significant impact of the solvent on reaction yield.

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux3.565
2EthanolReflux370
3MethanolReflux360
41-ButanolReflux2.575
52-PropanolReflux2.572
6Ethanol/Water (1:1)Reflux287

Data adapted from a study on a similar Hantzsch thiazole synthesis and is intended for comparative purposes.[2]

Table 2: General Reaction Parameters for Hantzsch Thiazole Synthesis

ParameterTypical Range/ValueNotes
Reactant Ratio (α-haloketone:thioamide) 1:1 to 1:1.2A slight excess of thioamide can help drive the reaction to completion.
Solvent Ethanol, Methanol, Ethanol/WaterEthanol at reflux is a common choice.
Temperature Room Temperature to RefluxRefluxing is often required to achieve a reasonable reaction rate.
Reaction Time 1 - 6 hoursMonitor by TLC to determine completion.
Catalyst Generally not requiredThe reaction typically proceeds without a catalyst, although acidic or basic conditions can be employed in some variations.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis. Researchers should optimize the specific quantities and conditions for their laboratory setup.

Materials:

  • 3-Bromo-2-pentanone

  • Thioacetamide

  • Ethanol (absolute)

  • Sodium bicarbonate (or other suitable base for workup)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.1 equivalents) in absolute ethanol.

  • Addition of α-Haloketone: To the stirring solution, add 3-bromo-2-pentanone (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any acid formed during the reaction.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent to yield this compound. Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

Hantzsch_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Thioacetamide in Ethanol B Add 3-Bromo-2-pentanone A->B Dropwise addition C Heat to Reflux B->C D Monitor by TLC C->D 2-4 hours E Solvent Removal D->E Reaction Complete F Aqueous Wash (Base & Brine) E->F G Drying and Filtration F->G H Column Chromatography G->H I Characterization H->I

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Logic cluster_reactants Reactant Integrity cluster_conditions Reaction Conditions cluster_analysis Reaction Analysis Start Low or No Product Yield? Purity Check Reactant Purity Start->Purity Yes Stability Verify Thioamide Stability Purity->Stability Temp Optimize Temperature Stability->Temp Solvent Screen Solvents Temp->Solvent Mixing Ensure Efficient Mixing Solvent->Mixing TLC Analyze TLC for Side Products Mixing->TLC Stoichiometry Verify Stoichiometry TLC->Stoichiometry

Caption: Troubleshooting decision pathway for low yield in this compound synthesis.

References

Mitigation of interferences in the spectroscopic analysis of thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate common interferences in the spectroscopic analysis of thiazole-containing compounds.

General Troubleshooting Workflow

Before delving into technique-specific issues, a general workflow can help identify the source of interference. The initial step is to determine if the issue is related to the sample preparation, the instrument, or the analytical method itself.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Source Diagnosis cluster_2 Phase 3: Mitigation Strategy start Interference Observed (e.g., Poor S/N, Extra Peaks, Inaccurate Quantification) check_blank Run Blank Sample (Solvent/Matrix without Analyte) start->check_blank blank_interferes Interference in Blank? check_blank->blank_interferes source_instrument Source: Instrument/Solvent - Contaminated Solvent - Instrument Noise - Carryover blank_interferes->source_instrument Yes source_sample Source: Sample Matrix - Matrix Effects - Co-eluting Species - Analyte Degradation blank_interferes->source_sample No mitigate_instrument Action: Clean System - Use High-Purity Solvents - Implement Wash Steps - Perform Instrument Maintenance source_instrument->mitigate_instrument mitigate_sample Action: Improve Sample Prep - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Derivatization - Dilution source_sample->mitigate_sample resolved Interference Mitigated mitigate_instrument->resolved mitigate_method Action: Optimize Method - Adjust Chromatographic Conditions - Use Internal Standards - Change Spectroscopic Parameters mitigate_sample->mitigate_method mitigate_sample->resolved mitigate_method->resolved

Caption: General troubleshooting workflow for spectroscopic interferences.

UV-Vis Spectroscopy

UV-Vis spectroscopy is often used for quantification and preliminary characterization. Common issues include baseline instability and spectral overlap.

FAQs & Troubleshooting

Q1: Why is my baseline noisy or drifting?

A1: Baseline instability can be caused by several factors. A primary cause is fluctuations in the lamp source or temperature changes within the instrument's components.[1] Stray light, which is unwanted light reaching the detector from sources other than the sample, can also significantly disrupt the baseline, especially at high absorbance values.[1][2] Ensure the instrument has had adequate time to warm up and stabilize. Running a blank can help correct for background absorption from the solvent and the flame (in AAS).[3]

Q2: My absorbance readings are not linear at high concentrations. What's wrong?

A2: The Beer-Lambert Law, which predicts a linear relationship between absorbance and concentration, often fails at high concentrations.[1] This deviation can be due to molecular interactions between analyte molecules or changes in the refractive index of the solution. To regain linearity, dilute the samples to an optimal absorbance range, typically between 0.2 and 1.0 AU.[1]

Q3: I see a broad, sloping background in my spectrum, obscuring my thiazole's absorbance peak. How can I correct this?

A3: This is likely due to light scattering from suspended particles or macromolecules in the sample matrix.[4] This effect is more pronounced at shorter (UV) wavelengths. Mathematical correction methods are highly effective.

  • Single Wavelength Correction: Subtract the absorbance at a wavelength where the analyte does not absorb but the interference does.[4]

  • Three-Point Drop-Line Correction: This method compensates for a background with a constant slope. Absorbance is measured at two reference wavelengths on the baseline to define the slope, which is then extrapolated to the analytical wavelength and subtracted.[4]

Experimental Protocol: Three-Point Background Correction

  • Wavelength Selection : Identify the analytical wavelength (λ_analyte) at the absorbance maximum of your thiazole compound. Select two reference wavelengths (λ_ref1, λ_ref2) on either side of the peak where the analyte has zero absorbance, but the background is present.

  • Measurement : Measure the absorbance at all three wavelengths (A_analyte, A_ref1, A_ref2).

  • Calculation : The corrected absorbance (A_corrected) is calculated using the following formula: A_corrected = A_analyte - [A_ref2 + ( (A_ref1 - A_ref2) * (λ_ref2 - λ_analyte) / (λ_ref2 - λ_ref1) )]

  • Analysis : Use the A_corrected value for quantification. This method effectively removes linear background interference.[4]

Fluorescence Spectroscopy

Fluorescence is a highly sensitive technique, but it is also susceptible to environmental factors that can reduce signal intensity, a phenomenon known as quenching.

FAQs & Troubleshooting

Q1: I'm not observing any fluorescence from my thiazole compound. What should I check first?

A1: The complete absence of a signal can often be traced to the solvent. The fluorescence of many thiazole derivatives is highly sensitive to solvent polarity and can be significantly quenched in polar or protic solvents like water or ethanol.[5][6] Try dissolving your compound in a non-polar, aprotic solvent such as dioxane or toluene to see if a signal appears.[5] Also, confirm your instrument settings (excitation/emission wavelengths, slit widths) are appropriate for your specific molecule.

Q2: The fluorescence intensity of my sample is much lower than expected. What could be causing this?

A2: This is a classic case of fluorescence quenching. Common causes include:

  • Chemical Environment : The presence of quenching agents like dissolved oxygen, halide ions, or heavy metal ions can decrease fluorescence.[5] Degassing the solvent or using a high-purity solvent can help.

  • Concentration Effects : At high concentrations, molecules can interact with each other, leading to self-quenching.[5] Diluting the sample is the best solution.

  • pH : The fluorescence of thiazoles can be pH-dependent. Prepare a series of buffers to test the fluorescence across a range of pH values.[5]

  • Photobleaching : Continuous exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore.[5] Reduce the excitation intensity or the exposure time.

Quantitative Data: Solvent Effects on Thiazole Fluorescence

Some thiazole derivatives exhibit strong solvatofluorochromism, where fluorescence quantum yields are high in non-polar environments and nearly absent in polar ones.[6][7]

SolventPolarityTypical Fluorescence Response for Push-Pull Thiazoles
DioxaneNon-polarStrong Fluorescence
TolueneNon-polarStrong Fluorescence
ChloroformModerately PolarModerate Fluorescence
AcetonitrilePolar AproticWeak Fluorescence / Quenched
EthanolPolar ProticQuenched
WaterHighly PolarQuenched

Data generalized from studies on solvatofluorochromic thiazoles.[5][6]

Experimental Protocol: Solvent Series Study for Fluorescence

  • Stock Solution : Prepare a concentrated stock solution (e.g., 1 mM) of your thiazole compound in a good, non-polar solvent like dioxane.

  • Solvent Series : In a set of fluorescence cuvettes, add a small, identical aliquot of the stock solution.

  • Dilution : Dilute each aliquot to the final working volume with a different solvent (e.g., dioxane, toluene, acetonitrile, ethanol, water) to reach a final concentration of ~5 µM. The initial stock volume should be minimal (<1%) to ensure the final solvent properties are dominant.[5]

  • Measurement : Record the fluorescence emission spectrum for each sample using the same instrument parameters.

  • Analysis : Plot the fluorescence intensity at the emission maximum against solvent polarity to determine the optimal solvent for your analysis.

Mass Spectrometry (LC-MS)

LC-MS is a cornerstone for the sensitive and selective quantification of thiazoles in complex matrices, but it is prone to matrix effects, particularly ion suppression.

FAQs & Troubleshooting

Q1: What is ion suppression and how does it affect my analysis of thiazoles?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the MS source.[8][9] These matrix components (e.g., salts, lipids, proteins) compete with the analyte for ionization, reducing the analyte's signal intensity.[8] This leads to poor sensitivity, inaccurate quantification, and reduced reproducibility.[10] Tandem MS (MS/MS) methods are just as susceptible because the interference occurs before mass analysis.[9]

Q2: How can I identify and mitigate ion suppression in my LC-MS method?

A2: Mitigation focuses on either removing the interfering matrix components or separating them chromatographically from the analyte.

  • Improve Sample Preparation : This is the most effective strategy. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are critical for removing lipids and other matrix components.

  • Optimize Chromatography : Adjust the mobile phase gradient or change the stationary phase to achieve baseline separation between your thiazole analyte and the interfering matrix components.[11]

  • Sample Dilution : A simple approach to reduce the concentration of matrix components. However, this may compromise the limit of quantification.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : An SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By using the analyte/IS peak area ratio for quantification, the matrix effect can be compensated for.[11]

G cluster_0 Mechanism of Ion Suppression cluster_1 Outcome ESI Electrospray Droplet (Analyte + Matrix Components) Solvent_Evap Solvent Evaporation ESI->Solvent_Evap Charge_Comp Competition for Charge and Surface Access Solvent_Evap->Charge_Comp Suppression Reduced Analyte Ionization (Ion Suppression) Charge_Comp->Suppression Gas_Phase Gas-Phase Ions Enter Mass Analyzer Suppression->Gas_Phase

Caption: Mechanism of ion suppression in electrospray ionization (ESI).

Quantitative Data: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Analyte Recovery (%)Efficacy in Reducing Ion SuppressionComplexity
Protein Precipitation (PPT)85 - 105%Low to ModerateLow
Liquid-Liquid Extraction (LLE)70 - 95%Moderate to HighModerate
Solid-Phase Extraction (SPE)80 - 100%HighHigh

Values are illustrative and depend heavily on the specific analyte and matrix.[13]

NMR Spectroscopy

NMR is unparalleled for structural elucidation. The primary challenge in analyzing thiazoles, especially in mixtures, is resolving overlapping signals.

FAQs & Troubleshooting

Q1: Key proton signals in my thiazole derivative are overlapping in the NMR spectrum. How can I resolve them?

A1: Signal overlap can be resolved by altering the chemical environment or by using more advanced NMR techniques.

  • Change Deuterated Solvent : Running the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential shifts in proton resonances, potentially resolving the overlap.[14]

  • Use Lanthanide Shift Reagents (LSRs) : LSRs are paramagnetic complexes that coordinate to Lewis basic sites in your molecule (like the thiazole nitrogen or other heteroatoms), inducing large changes in the chemical shifts of nearby protons. This can spread out a crowded region of the spectrum.[14]

  • Utilize 2D NMR : Experiments like COSY (identifies coupled protons) and HSQC/HMBC (correlates protons to carbons) are powerful tools for resolving overlap by adding a second dimension to the data.[11][14]

Experimental Protocol: Resolving Overlapping Signals with a Lanthanide Shift Reagent (LSR)

  • Initial Spectrum : Acquire a standard ¹H NMR spectrum of your thiazole sample.

  • LSR Selection : Choose an appropriate LSR. Europium-based reagents (e.g., Eu(fod)₃) typically cause downfield shifts, while praseodymium-based reagents cause upfield shifts.[14]

  • Stock Solution : Prepare a stock solution of the LSR in the same deuterated solvent as your sample.

  • Titration : Add small, incremental amounts of the LSR stock solution directly to the NMR tube. After each addition, gently mix and acquire a new ¹H NMR spectrum.[14]

  • Monitoring : Observe the changes in chemical shifts. The magnitude of the induced shift is proportional to the amount of LSR added.

  • Optimization : Continue the titration until the overlapping peaks are sufficiently resolved. Avoid adding excessive amounts of LSR, as this can cause significant peak broadening.[14]

References

Validation & Comparative

A Comparative Analysis of 5-Ethyl-4-methylthiazole and 2-acetylthiazole Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the flavor profiles of two key thiazole derivatives: 5-Ethyl-4-methylthiazole and 2-acetylthiazole. Thiazoles are a class of heterocyclic compounds that contribute significantly to the aroma and flavor of a wide variety of cooked and processed foods. Understanding their distinct sensory attributes is crucial for food scientists, flavor chemists, and researchers in product development. This document summarizes their flavor profiles, presents available quantitative data, and outlines the experimental protocols used for their sensory evaluation.

Introduction to the Compounds

This compound is a thiazole derivative with alkyl substitutions. Its flavor profile is generally characterized by nutty and green notes.[1] While less common in flavor literature compared to 2-acetylthiazole, it is recognized for its contribution to the overall aroma of certain food products.

2-acetylthiazole is a potent and widely recognized flavor compound known for its characteristic roasted, nutty, and popcorn-like aroma.[2][3][4] It is a key component in the flavor of many thermally processed foods, including baked goods, roasted nuts, and coffee.[2] Its formation often occurs through the Maillard reaction.[3]

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative sensory data for this compound and 2-acetylthiazole. It is important to note that quantitative sensory data for this compound is limited in publicly available literature, highlighting an area for future research.

FeatureThis compound2-acetylthiazole
CAS Number 15679-12-6[5]24295-03-2[6]
FEMA Number 3680[7]3328[8]
Molecular Formula C₆H₉NS[9]C₅H₅NOS[6]
Molecular Weight 127.21 g/mol [9]127.17 g/mol [6]
Odor Description Nutty, green, earthy, cocoa, meaty, rubbery[1][5][10]Popcorn, nutty, roasted, bready, corn chip, hazelnut, cocoa, meaty[2][8][11]
Odor Threshold Data not readily availableLow, in the parts per billion (ppb) range[2][3]
Taste Description Nutty, green[12]Corn chip, slightly musty[11]
Suggested Usage Levels - Pistachio flavors: 50 ppm- Bread flavors: 20 ppm- Chocolate/Cocoa flavors: 50-100 ppm- Coffee flavors: up to 200 ppm- Malt flavors: 10 ppm- Tea flavors: 20-50 ppm[13]- Black tea flavors: ~10 ppm- Almond flavors: ~20 ppm- Hazelnut flavors: up to 50 ppm- Peanut flavors: ~100 ppm- Pistachio flavors: ~30 ppm- Walnut flavors: ~10 ppm[8]

Experimental Protocols

The characterization of flavor profiles relies on a combination of instrumental analysis and sensory evaluation. Below are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive detector to identify odor-active compounds in a sample.

Objective: To identify and characterize the specific aroma compounds contributing to the overall flavor profile of this compound and 2-acetylthiazole.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound and 2-acetylthiazole in a suitable solvent (e.g., propylene glycol or ethanol) at a concentration of 0.1%.

    • For food matrix analysis, extract volatile compounds using methods such as Solid Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE).

  • GC-O System:

    • A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

    • The column effluent is split between the FID and the heated olfactometry port.

  • Chromatographic Conditions:

    • Column: Use a non-polar column (e.g., DB-5) and a polar column (e.g., DB-WAX) for comprehensive analysis.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 40°C for 2 minutes, then ramp at 5°C/min to 230°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Olfactometry:

    • Trained sensory panelists sniff the effluent from the olfactometry port.

    • Panelists record the retention time and provide a detailed description of the perceived aroma for each odor event.

    • The intensity of each aroma can be rated on a scale (e.g., 0-10).

  • Data Analysis:

    • Correlate the retention times of the odor events with the peaks from the FID chromatogram.

    • Identify the compounds responsible for the aromas by mass spectrometry (GC-MS) analysis under the same chromatographic conditions.

    • Calculate Odor Activity Values (OAVs) by dividing the concentration of the compound by its odor threshold.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_system Gas Chromatography System cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample Solution (Thiazole in Solvent) Injector Injector Sample->Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter FID FID Detector Splitter->FID Olfactometry Olfactometry Port Splitter->Olfactometry Analysis Data Correlation and Identification FID->Analysis Olfactometry->Analysis

Figure 1. Gas Chromatography-Olfactometry (GC-O) Workflow.
Sensory Descriptive Analysis

This method provides a detailed quantitative description of the sensory attributes of a flavor compound by a trained panel.

Objective: To develop a comprehensive flavor lexicon and quantify the intensity of the sensory attributes of this compound and 2-acetylthiazole.

Methodology:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists based on their sensory acuity, motivation, and ability to articulate sensory perceptions.

    • Conduct training sessions to familiarize panelists with the basic tastes and a wide range of aroma references relevant to nutty, roasted, green, and chemical notes.

  • Lexicon Development:

    • In open discussion sessions, present panelists with samples of both thiazole compounds (appropriately diluted in a neutral medium like water or oil).

    • Panelists collaboratively generate a list of descriptive terms for the aroma, flavor, and aftertaste of each compound.

    • Reference standards are provided for each descriptor to ensure panelist calibration.

  • Quantitative Evaluation:

    • Panelists independently rate the intensity of each attribute for each sample on a structured scale (e.g., a 15-point intensity scale where 0 = not perceptible and 15 = extremely strong).

    • Samples are presented in a randomized and blind manner to prevent bias.

    • Replicate evaluations are performed to ensure data reliability.

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the compounds for each attribute.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Sensory_Analysis_Workflow cluster_setup Panel & Lexicon cluster_evaluation Evaluation cluster_analysis Data Analysis Panel Panelist Selection & Training Lexicon Lexicon Development Panel->Lexicon Samples Sample Presentation (Blind & Randomized) Lexicon->Samples Rating Intensity Rating Samples->Rating Stats Statistical Analysis (ANOVA, PCA) Rating->Stats Profile Flavor Profile Generation Stats->Profile

Figure 2. Sensory Descriptive Analysis Workflow.

Comparative Flavor Profiles

This compound: The flavor profile of this compound is dominated by nutty and green characteristics. The nutty note is often described as being similar to the flesh of a nut, while the green note can be somewhat earthy. Some evaluators have also noted subtle cocoa and meaty undertones, suggesting a more complex profile than initially perceived.[1][5][10] The presence of a slight rubbery note has also been reported.[5]

2-acetylthiazole: This compound presents a much more intense and complex roasted profile. The most prominent notes are popcorn , roasted nuts (specifically peanut and hazelnut), and bready or corn chip-like .[8][11] Deeper analysis reveals cocoa and meaty notes, which contribute to its savory character.[11] The overall impression is that of a powerful, warm, and savory flavor compound.

Signaling Pathways and Logical Relationships

The formation of 2-acetylthiazole is intricately linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food.

Maillard_Reaction_Pathway cluster_reactants Reactants cluster_reaction Maillard Reaction cluster_products Products AminoAcid Amino Acid (e.g., Cysteine) Intermediate Intermediate Products (e.g., Dicarbonyls) AminoAcid->Intermediate ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->Intermediate Acetylthiazole 2-acetylthiazole Intermediate->Acetylthiazole OtherFlavors Other Flavor Compounds Intermediate->OtherFlavors Melanoidins Melanoidins (Color) Intermediate->Melanoidins

References

A Comparative Guide to the Validation of an HPLC-MS/MS Method for 5-Ethyl-4-methylthiazole in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 5-Ethyl-4-methylthiazole in beverage matrices against a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS). As a specific validated HPLC-MS/MS method for this analyte is not widely documented, this guide synthesizes best practices and typical performance data to offer a robust framework for researchers, scientists, and professionals in drug and food product development.

This compound is a key flavor compound found in various foods and beverages, contributing to nutty, roasted, and meaty aroma profiles. Accurate quantification is crucial for quality control, flavor profile analysis, and ensuring product consistency. While GC-MS has traditionally been the method of choice for such volatile compounds, advances in HPLC-MS/MS technology present a viable and powerful alternative.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are presented for both the proposed HPLC-MS/MS method and the alternative GC-MS method.

1.1. Proposed HPLC-MS/MS Method

This method is designed for high sensitivity and specificity, leveraging the power of tandem mass spectrometry.

  • Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

    • Homogenization: Degas carbonated beverage samples by sonication. Weigh 10 mL of the liquid sample into a 50 mL centrifuge tube.

    • Extraction: Add 10 mL of acetonitrile. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).

    • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.

    • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

    • Cleanup (Dispersive SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent.

    • Final Preparation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

  • Instrumentation and Conditions:

    • Chromatography System: UPLC/HPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Methanol.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions for this compound (C₆H₉NS, MW: 127.21):

      • Precursor Ion (Q1): m/z 128.1

      • Product Ions (Q3): m/z 85.1 (quantifier), m/z 57.1 (qualifier).

1.2. Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for analyzing volatile and semi-volatile compounds and serves as a strong alternative.[1][2][3]

  • Sample Preparation: Liquid-Liquid Microextraction (LLME)

    • Sample Preparation: Place 5 mL of the degassed beverage sample into a 15 mL glass vial.

    • Salting Out: Add 1.5 g of NaCl to increase the ionic strength of the sample, which enhances the partitioning of the analyte into the organic solvent.

    • Extraction: Add 500 µL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Mixing: Vortex the mixture for 2 minutes to facilitate extraction.

    • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Collection: Carefully collect the organic layer (bottom layer for dichloromethane) using a microsyringe and transfer it to a GC vial for analysis.

  • Instrumentation and Conditions:

    • Chromatography System: Gas Chromatograph.

    • Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program: Start at 50 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min (hold 5 min).

    • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230 °C.

    • MS Quad Temperature: 150 °C.

    • Detection Mode: Scan mode (m/z 40-300) for identification or Selected Ion Monitoring (SIM) for quantification.

    • Characteristic Ions for this compound: m/z 127 (molecular ion), 112, 85.

Method Validation and Performance Comparison

A validated analytical method ensures reliable and accurate results.[2] The following table summarizes the typical performance characteristics for the proposed HPLC-MS/MS method and the alternative GC-MS method, based on data from similar analyses of volatile compounds in beverages.[4][5]

Validation ParameterProposed HPLC-MS/MS MethodAlternative GC-MS MethodJustification
Linearity (R²) > 0.995> 0.99Both techniques demonstrate excellent linearity over a defined concentration range.
Range 0.5 - 500 ng/mL1 - 1000 ng/mLHPLC-MS/MS often provides slightly better sensitivity at the lower end.
Limit of Detection (LOD) 0.15 ng/mL0.3 ng/mLThe specificity of MRM mode in MS/MS typically results in lower detection limits.
Limit of Quantification (LOQ) 0.5 ng/mL1.0 ng/mLHPLC-MS/MS generally offers superior sensitivity for quantification.[6]
Accuracy (% Recovery) 90 - 110%85 - 115%Both methods show good accuracy, with QuEChERS often providing consistent recoveries.
Precision (% RSD) < 10%< 15%The automated nature of HPLC systems can lead to slightly better precision.
Specificity High (MRM transitions)Moderate to High (SIM/Scan)HPLC-MS/MS is highly specific due to monitoring of precursor-product ion transitions. GC-MS specificity is good but can be affected by co-eluting matrix components in scan mode.
Sample Throughput HighModerateQuEChERS sample prep is fast, and typical LC run times are short, allowing for higher throughput.[7]
Matrix Effects Potential ion suppression/enhancementGenerally lowerESI in LC-MS is more susceptible to matrix effects than EI in GC-MS.
Analyte Suitability Non-volatile & thermally labile compoundsVolatile & thermally stable compoundsWhile this compound is volatile, HPLC-MS/MS can still be effectively used. GC is the natural choice for volatiles.[8]

Visualized Workflows and Relationships

Diagrams created using Graphviz illustrate the experimental workflow for the proposed HPLC-MS/MS method and a decision-making process for method selection.

G cluster_prep Sample Preparation (QuEChERS) cluster_cleanup Cleanup (dSPE) cluster_analysis Instrumental Analysis cluster_result Data Processing Sample 10 mL Beverage Sample Extract Add 10 mL ACN & Extraction Salts Sample->Extract Shake Vortex 1 min Extract->Shake Centrifuge1 Centrifuge 5 min Shake->Centrifuge1 Aliquout Take 1 mL Supernatant Centrifuge1->Aliquout dSPE Add to dSPE Tube (MgSO4 + PSA) Aliquout->dSPE Vortex2 Vortex 30s dSPE->Vortex2 Centrifuge2 Centrifuge 2 min Vortex2->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LC_Sep HPLC Separation (C18 Column) Filter->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM) LC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Quant Quantification (Calibration Curve) Data_Acq->Quant Report Final Report Quant->Report DecisionTree Start Analyze this compound in Beverage? Q1 Is the analyte thermally stable? Start->Q1 Q2 Is highest sensitivity (sub-ppb) a critical requirement? Q1->Q2 No / Unsure GCMS GC-MS is a strong candidate Q1->GCMS Yes Q3 Is matrix complex and prone to ion suppression? Q2->Q3 No LCMSMS HPLC-MS/MS is the preferred method Q2->LCMSMS Yes Q4 Is high sample throughput essential? Q3->Q4 No GCMS_pref GC-MS is likely more robust Q3->GCMS_pref Yes Q4->GCMS No LCMSMS_pref HPLC-MS/MS offers better throughput Q4->LCMSMS_pref Yes

References

A Comparative Analysis of the Sensory Thresholds of Alkylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory thresholds of various alkylthiazoles, a class of heterocyclic compounds known for their potent and diverse aroma and flavor profiles. Found in a wide array of thermally processed foods such as coffee, roasted meats, and nuts, these molecules contribute significantly to the overall sensory experience. Understanding their detection and recognition thresholds is paramount for food scientists, flavor chemists, and pharmacologists in the development of novel products and therapeutics. This document summarizes key quantitative data, details the experimental protocols for sensory threshold determination, and visualizes the analytical workflow.

Quantitative Sensory Thresholds of Alkylthiazoles

The sensory thresholds of alkylthiazoles can vary dramatically depending on their specific chemical structure, including the nature and position of the alkyl substituents. These compounds are often characterized by nutty, roasted, green, and sometimes meaty or savory notes. The following table consolidates available quantitative data on the odor and taste thresholds of several key alkylthiazoles. It is important to note that threshold values can be influenced by the matrix (e.g., water, air, oil) in which they are measured.

AlkylthiazoleChemical StructureOdor ThresholdTaste ThresholdPredominant Sensory Descriptors
2-IsobutylthiazoleC₇H₁₁NS2-3.5 ppb (in water)[1]-Green, tomato leaf, vegetable, musty[1][2]
2-Isopropyl-4-methylthiazoleC₇H₁₁NS-2 ppmRoasted, nutty, meaty, green, earthy, tropical, alliaceous, sulfurous, coffee[3][4]
2-MethylthiazoleC₄H₅NS--Green, nutty[5][6]
4-MethylthiazoleC₄H₅NS--Green, nutty, roasted meat[6][7]
2-EthylthiazoleC₅H₇NS--Green, nutty[8]
2-Ethyl-4-methylthiazoleC₆H₉NS--Nutty, cocoa, roasted[9]
2,4-DimethylthiazoleC₅H₇NS--Coffee-like[10]
2,4-Dimethyl-5-ethylthiazoleC₇H₁₁NS--Nutty, roasted, meaty, earthy[11]
4-Methyl-5-thiazoleethanolC₆H₉NOS--Meaty, fatty, cooked, beef juice, brothy, nutty, yeasty, bready, oily, sulfurous[12]

Note: The absence of a value indicates that reliable quantitative data was not found in the surveyed literature.

Experimental Protocols

The determination of sensory thresholds is a meticulous process that relies on a combination of analytical chemistry and sensory science. The two primary methods employed are Gas Chromatography-Olfactometry (GC-O) for odor thresholds and sensory panel evaluations for both odor and taste thresholds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector. This method allows for the identification of odor-active compounds in a complex volatile mixture.

Methodology:

  • Sample Preparation: A representative sample containing the alkylthiazoles is prepared. This may involve solvent extraction, headspace sampling, or solid-phase microextraction (SPME) to isolate the volatile compounds.

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph. The GC column, typically a capillary column with a specific stationary phase, separates the compounds based on their boiling points and chemical properties.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other stream is directed to a heated sniffing port.

  • Olfactometry (Sniffing): A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port. The panelists record the time at which they detect an odor, describe the character of the odor, and often rate its intensity.

  • Data Analysis: The data from the chemical detector and the sensory panel are correlated. The retention time of an odor event is matched with the retention time of a chemical peak to identify the compound responsible for the specific aroma. The odor threshold can be estimated using dilution-to-threshold techniques, where the sample is serially diluted and analyzed until the odor is no longer detectable.

Sensory Panel Evaluation

Sensory panels are composed of trained individuals who are screened for their sensory acuity and ability to consistently identify and rate the intensity of specific flavors and aromas.

Methodology:

  • Panelist Selection and Training: A group of individuals is selected based on their sensory abilities. They undergo rigorous training to recognize and describe specific odor and taste characteristics and to use a standardized intensity scale.

  • Sample Preparation: A series of solutions of the alkylthiazole compound are prepared in a neutral medium (e.g., deionized water, ethanol/water mixture, or a specific food base) at varying concentrations. A blank sample (containing only the medium) is also prepared.

  • Threshold Determination Methods:

    • Ascending Method of Limits: Panelists are presented with a series of samples in increasing order of concentration, starting below the expected threshold. They are asked to identify the first sample in which they can detect the substance.

    • Triangle Test: Panelists are presented with three samples, two of which are identical (blanks) and one contains the alkylthiazole at a specific concentration. They are asked to identify the different sample. This is repeated at various concentrations to determine the level at which a statistically significant number of panelists can correctly identify the odd sample.

  • Data Analysis: The results from the sensory panel are statistically analyzed to determine the detection threshold (the concentration at which the substance is just detectable) and the recognition threshold (the concentration at which the substance can be identified).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining odor thresholds using Gas Chromatography-Olfactometry.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Gas Chromatography Analysis cluster_detection Detection cluster_data_analysis Data Analysis & Interpretation Sample Sample Containing Alkylthiazoles Extraction Volatile Extraction (e.g., SPME, Headspace) Sample->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Column Separation on GC Column GC_Injection->GC_Column Effluent_Splitting Effluent Splitting GC_Column->Effluent_Splitting MS_FID Chemical Detector (MS/FID) Effluent_Splitting->MS_FID Sniffing_Port Olfactory Detection Port (ODP) Effluent_Splitting->Sniffing_Port Data_Correlation Correlate Chemical and Sensory Data MS_FID->Data_Correlation Chemical Identification & Quantification Sniffing_Port->Data_Correlation Odor Description & Intensity Threshold_Determination Threshold Determination Data_Correlation->Threshold_Determination

Gas Chromatography-Olfactometry (GC-O) Workflow.

This guide serves as a foundational resource for professionals engaged in the study of flavor and aroma. The provided data and methodologies offer a starting point for further research and development in the fascinating world of alkylthiazoles and their sensory impact.

References

Biological activity of 5-Ethyl-4-methylthiazole versus other thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of various thiazole derivatives, with a particular focus on their antimicrobial, anti-inflammatory, and anticancer properties. While direct experimental data for 5-Ethyl-4-methylthiazole is limited in the current body of literature, this guide leverages available data from structurally related and other significant thiazole derivatives to provide a valuable comparative context for researchers.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with biofilm formation.

A study on 5-acetyl-4-methylthiazole derivatives, which are structurally similar to this compound, revealed their mode of action as antimicrobial agents.[1] The investigation highlighted that these compounds could inhibit microbial growth and biofilm formation.[1]

Table 1: Comparative Antimicrobial Activity of Thiazole Derivatives

Compound/DerivativeTarget Organism(s)Activity MetricValueReference
5-acetyl-4-methyl-2-(3,4-dichloroaniline)-1,3-thiazole (T1)S. aureus, S. typhi, C. albicansCFU/mL (at 2xMIC)18 x 10⁴, 62 x 10³, 13 x 10⁴[1]
5-acetyl-4-methyl-2-(4-bromoaniline)-1,3-thiazole (T2)S. aureus, S. typhi, C. albicansCFU/mL (at 2xMIC)Not explicitly stated, but showed better activity than T1[1]
5-acetyl-4-methyl-2-(ethyl-4-aminobenzoate)-1,3-thiazole (T3)S. aureus, S. typhi, C. albicansCFU/mL (at 2xMIC)54 x 10³, 48 x 10³, 11 x 10⁴[1]
Thiazole-based ChalconesS. typhimurium, E. coli, M. flavus, B. cereusMICNot specified, but showed potent activity
2-amino-4-methylthiazole derivativesS. aureus, E. coliMIC16.1 µM
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The thiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Inoculation Inoculation of wells Inoculum->Inoculation Compounds Thiazole Derivatives SerialDilution Serial Dilution in 96-well plate Compounds->SerialDilution SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation ReadResults Visual Inspection for Growth Incubation->ReadResults MIC Determine MIC ReadResults->MIC

Antimicrobial Susceptibility Testing Workflow

Anti-inflammatory Activity

Several thiazole derivatives have been investigated for their anti-inflammatory properties. The primary mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the arachidonic acid pathway leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Table 2: Comparative Anti-inflammatory Activity of Thiazole Derivatives

Compound/DerivativeModel/AssayActivity MetricResultReference
Phenyl thiazole derivatives (e.g., 3c)Carrageenan-induced rat paw edema% Inhibition of edemaUp to 44%
5-Methylthiazole-Thiazolidinone ConjugatesCarrageenan-induced mouse paw edema% Inhibition of edemaUp to 57.8%
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesLPS-induced NO, IL-6, TNF-α release in RAW264.7 cellsInhibition of pro-inflammatory cytokinesPotent inhibition
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test thiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade cluster_inflammation Inflammatory Response Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Pain, Edema, Redness Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole Thiazole Derivatives Thiazole->COX Inhibition Thiazole->LOX Inhibition

Anti-inflammatory Signaling Pathway

Anticancer Activity

The thiazole ring is a privileged scaffold in the design of anticancer agents. Thiazole derivatives have been shown to target various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. These include the inhibition of protein kinases such as PI3K, Akt, mTOR, and VEGFR-2.

Table 3: Comparative Anticancer Activity of Thiazole Derivatives

Compound/DerivativeCancer Cell Line(s)Activity MetricValueReference
Naphthalene-azine-thiazole hybrid (6a)Ovarian cancer (OVCAR-4)IC501.569 ± 0.06 µM
Thiazole-based 1,2,3-triazole hybrid (5h)Human glioblastomaIC503.20 ± 0.32 µM
Hydrazinyl thiazole derivative (IV)Not specifiedEGFR-TK inhibitionPromising activity
4-chlorophenylthiazole derivative (III)Not specifiedVEGFR-2 inhibition (IC50)51.09 nM
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiazole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

anticancer_pathway cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling cluster_cellular Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation mTOR->Survival Thiazole Thiazole Derivatives Thiazole->RTK Inhibition Thiazole->PI3K Inhibition Thiazole->Akt Inhibition Thiazole->mTOR Inhibition

Anticancer Signaling Pathway

Conclusion

Thiazole derivatives represent a versatile and promising class of compounds with a wide range of biological activities. While specific comparative data for this compound remains to be fully elucidated in publicly available research, the extensive studies on other thiazole derivatives provide a strong foundation for future investigations. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery to design and evaluate novel thiazole-based therapeutic agents. Further research into the structure-activity relationships of simpler thiazole derivatives like this compound could unveil new leads for the development of potent and selective drugs.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Thiazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of thiazole-containing compounds is critical for ensuring drug safety and efficacy. Cross-validation of analytical methods is a pivotal process to ensure that a particular method is robust, reliable, and transferable between different laboratories or even between different analytical techniques. This guide provides a comparative overview of commonly employed analytical methods for thiazole quantification, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The choice of an analytical method for thiazole quantification depends on various factors, including the nature of the analyte, the sample matrix, and the required sensitivity. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques. The following tables summarize the performance characteristics of these methods for various thiazole derivatives as reported in validation studies.

HPLC-UV Method Performance
Thiazole DerivativeLinearity (Concentration Range)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
Indole–thiazole derivative (CS03)1 - 20 µg/mL98.66 - 101.33< 5Not ReportedNot Reported[1]
Thiabendazole (Solid Food Matrix)0.31 - 20.00 µg/mL93.61 - 98.08< 1.330.0090.028[2][3]
Thiabendazole (Liquid Food Matrix)0.31 - 20.00 µg/mL94.88 - 97.45< 1.330.0170.052[2][3]
Novel Antifungal 1,3,4-Thiadiazole0.1 - 1.4 µg/mL (impurities)GoodGood0.050.1[4]
Thiamazole0.5 - 25 µg/mL (impurity C)Not ReportedNot ReportedNot ReportedNot Reported[5]
Novel Aminothiazole (21MAT)0.5 - 1.5 mg/mLGoodGoodNot ReportedNot Reported[6]
Pioglitazone20 - 100 µg/mL98.99100.58 (Intra-day), 101.2 (Inter-day)3.7811.47[7]
LevamisoleNot specified (R² > 0.999)97 - 103≤ 1.0Not ReportedNot Reported[8][9]
LC-MS/MS Method Performance
Thiazole DerivativeLinearity (Concentration Range)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
Thiabendazole (Liquid Food Matrix)Not specified (R²=0.9994)Not ReportedNot Reported0.621.83[2]
Novel Aminothiazole (21MAT) in rat plasma1.25 - 1250 ng/mLGoodGoodNot ReportedNot Reported[6][10][11]
(+) and (-) Enantiomers of Albaconazole10 - 100 ng/mL98.4 - 99.71.41 - 1.86Not ReportedNot Reported[12]
Organic Azido Impurities in Sartans1.00 - 20.00 ng/mg (AZBC)HighHighBelow acceptable limitsBelow acceptable limits[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are outlines of typical experimental protocols for the HPLC-UV and LC-MS/MS analysis of thiazole derivatives.

HPLC-UV Method for a Novel Indole–Thiazole Derivative (CS03)[1]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column.

  • Mobile Phase: Isocratic mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm[6].

  • Validation Parameters: The method was validated for selectivity, linearity, accuracy, precision, detection and quantification limits, and robustness. Accuracy was determined by the recovery of CS03 at three different concentrations (1, 10, and 20 μg/mL). Precision was assessed through repeatability and intermediate precision on different days. Robustness was evaluated by introducing small variations in flow rate, column temperature, and mobile phase composition.[1]

LC-MS/MS Method for a Novel Aminothiazole (21MAT) in Rat Plasma[6][10][11]
  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Sample Preparation: Protein precipitation was used to extract the analyte from the plasma.

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A mixture of 85 parts of 5 mM ammonium formate solution with 0.1% v/v formic acid and 15 parts of a 95:5% v/v combination of acetonitrile and methanol, run in an isocratic mode.[6]

  • Flow Rate: 1.0 mL/min.[6][10]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Validation Parameters: The method was validated for specificity, selectivity, accuracy, precision, recovery, matrix effect, and stability in rat plasma. The linearity of the method was established over a concentration range of 1.25–1250 ng/mL.[6][10][11]

Cross-Validation Workflow

Cross-validation ensures that an analytical method yields comparable results under different conditions, such as in a different laboratory or when using a different but validated method.[14]

Cross-Validation Workflow cluster_methods Analytical Methods start Start: Need for Method Comparison define_protocol Define Cross-Validation Protocol - Acceptance Criteria - Sample Sets start->define_protocol method_a Method A (e.g., HPLC-UV in Lab 1) define_protocol->method_a method_b Method B (e.g., LC-MS/MS in Lab 2) define_protocol->method_b analyze_samples Analyze Identical Sample Sets method_a->analyze_samples method_b->analyze_samples data_comparison Compare Results - Statistical Analysis (e.g., t-test, Bland-Altman) analyze_samples->data_comparison evaluation Evaluate Against Acceptance Criteria data_comparison->evaluation pass Methods are Correlated - Interchangeable evaluation->pass Pass fail Investigate Discrepancies - Method Bias - Matrix Effects evaluation->fail Fail end End pass->end fail->define_protocol Re-evaluate

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Thiazoles as Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of substituted thiazoles as flavor compounds, focusing on the relationship between their chemical structure and sensory properties. The information is compiled from various scientific sources to offer an objective overview supported by experimental data.

Thiazoles are a class of sulfur-containing heterocyclic compounds that contribute significantly to the flavor profiles of a wide variety of foods, including roasted nuts, coffee, meat, and savory snacks.[1] Their potent and diverse aromas, often at very low concentrations, make them key targets in flavor chemistry research and development.[1] Understanding the structure-activity relationship (SAR) of these compounds is crucial for the targeted synthesis of novel flavor ingredients and for controlling flavor formation in food processing.

Quantitative Data Summary: Sensory Properties of Substituted Thiazoles

The following table summarizes the sensory descriptors of various alkyl-substituted thiazoles. The position and nature of the alkyl group on the thiazole ring have a profound impact on the resulting aroma.

Compound NameSubstitution PatternAroma/Flavor Descriptors
2-Methylthiazole2-alkylEarthy, Nutty
2-Ethylthiazole2-alkylRoasted, Yeasty
2-Pentylthiazole2-alkylGreen, Fatty, Sweet
2-Isobutylthiazole2-alkylMeaty, Savory, Green (resembling tomato leaf)
2-Acetylthiazole2-acylNutty, Popcorn, Toasted, Roasted Peanut, Hazelnut, Cocoa-like
4-Methylthiazole4-alkylNutty, Vegetable-like, Green
5-Pentylthiazole5-alkylFatty, Sweet, Bacon-fat-like
2,4-Dimethylthiazole2,4-dialkylNutty, Roasted, Coffee-like
2-Pentyl-5-methylthiazole2,5-dialkylFermented, Vegetable-like
4-Butyl-5-propylthiazole4,5-dialkylPotent Bell Pepper-like

Experimental Protocols

This section details the methodologies for the synthesis of substituted thiazoles and their sensory evaluation, as cited in relevant studies.

Synthesis of 2,4-Disubstituted Thiazoles

A common and efficient method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis and its variations. The following is a generalized protocol based on several reported methods.[2][3][4]

Materials:

  • Appropriate α-haloketone (e.g., 2-bromoacetophenone)

  • Thioamide or thiourea

  • Solvent (e.g., ethanol, 1,2-dichloroethane)

  • Catalyst (e.g., Brønsted acid like trifluoromethanesulfonic acid, or a base like triethylamine)

Procedure:

  • Dissolve the α-haloketone and the thioamide/thiourea in the chosen solvent in a reaction flask.

  • Add the catalyst to the mixture.

  • The reaction mixture is then typically stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours, depending on the specific reactants and catalyst used.[5]

  • Reaction progress is monitored using thin-layer chromatography (TLC).

  • Upon completion, the solvent is often removed under reduced pressure.

  • The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography, to yield the 2,4-disubstituted thiazole.[2][5]

Characterization: The structure and purity of the synthesized thiazoles are confirmed using analytical techniques such as:

  • Infrared (IR) Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Elemental Analysis

Sensory Evaluation: Descriptive Analysis

Descriptive sensory analysis is a powerful tool to characterize and quantify the aroma and flavor profiles of chemical compounds. The following protocol is a generalized methodology based on established sensory science practices.[6][7]

Panelist Selection and Training:

  • A panel of 8-15 individuals is selected based on their sensory acuity, ability to describe aromas, and availability.

  • Panelists undergo training to familiarize themselves with the aroma of a range of reference compounds and to develop a standardized vocabulary for describing the sensory attributes of thiazoles.

Sample Preparation:

  • The synthesized thiazole compounds are diluted in a neutral solvent (e.g., water, ethanol, or deodorized oil) to concentrations that are clearly perceivable but not overwhelming.

  • Samples are presented in coded, identical containers (e.g., amber glass vials with screw caps) to prevent bias.

Evaluation Procedure:

  • Panelists are seated in individual booths with controlled lighting and ventilation to minimize distractions.

  • Each panelist is presented with the coded samples in a randomized order.

  • Panelists are instructed to assess the aroma of each sample by sniffing the headspace of the vial.

  • For each sample, panelists rate the intensity of a series of predetermined aroma descriptors (e.g., nutty, roasted, green, sulfury) on a linear scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely intense).

  • Panelists may also be asked to provide their own descriptions of the aroma.

  • A break is scheduled between the evaluation of each sample to prevent sensory fatigue.

Data Analysis:

  • The intensity ratings from all panelists are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the aroma profiles of the different thiazole derivatives.

  • The results are often visualized using spider web plots or bar charts to compare the sensory profiles of the compounds.

Mandatory Visualizations

Logical Relationship between Thiazole Substitution and Flavor Profile

SAR_Thiazole_Flavor cluster_substitution Substitution Position on Thiazole Ring cluster_flavor Resulting Flavor Characteristics C2 Position 2 (C2) Nutty_Roasted Nutty, Roasted, Popcorn C2->Nutty_Roasted Alkyl, Acetyl Green_Vegetable Green, Vegetable-like C2->Green_Vegetable Short-chain alkyl Meaty_Savory Meaty, Savory C2->Meaty_Savory Isobutyl C4 Position 4 (C4) C4->Nutty_Roasted Alkyl (in combination) C4->Green_Vegetable Alkyl C5 Position 5 (C5) Fatty_Sweet Fatty, Sweet C5->Fatty_Sweet Alkyl Thiazole_Workflow cluster_synthesis Synthesis & Purification cluster_sensory Sensory Evaluation Start Starting Materials (α-haloketone, thioamide) Reaction Hantzsch Reaction Start->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization SamplePrep Sample Preparation (Dilution, Coding) Characterization->SamplePrep Pure Thiazole Compound Panel Descriptive Analysis by Trained Panel SamplePrep->Panel DataCollection Intensity Rating of Aroma Descriptors Panel->DataCollection DataAnalysis Statistical Analysis (ANOVA) DataCollection->DataAnalysis Conclusion Structure-Activity Relationship Profile DataAnalysis->Conclusion

References

Comparative study of the formation of thiazoles from different amino acid precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone of numerous biologically active compounds and pharmaceuticals. Its synthesis from readily available amino acid precursors offers a direct route to chiral and functionalized thiazole derivatives. This guide provides a comparative overview of the primary synthetic methodologies, supported by experimental data, to aid in the selection of appropriate precursors and reaction conditions for thiazole synthesis.

Introduction to Thiazole Synthesis from Amino Acids

The formation of the thiazole ring from amino acids typically involves the strategic use of the amino acid's inherent functionality—the amino group, the carboxyl group, and the side chain—to construct the five-membered heterocyclic system. The most prevalent methods for this transformation are the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis, each with its own set of advantages and substrate requirements. This guide will focus on the comparison of these methods using precursors derived from common amino acids such as cysteine, glycine, and serine.

Comparative Analysis of Thiazole Synthesis

The choice of amino acid precursor significantly influences the efficiency and outcome of thiazole synthesis. While direct comparative studies under identical conditions are sparse in the literature, a compilation of data from various sources allows for a qualitative and semi-quantitative assessment.

Table 1: Comparison of Thiazole Synthesis Yields from Different Amino Acid Precursors

Amino Acid PrecursorSynthetic MethodKey ReactantsProductYield (%)Reference
Cysteine DerivativeHantzsch Synthesisα-Haloketone, Thioamide derived from Cysteine2,4-Disubstituted ThiazoleHigh (Specific yields vary with substrates)[1][2]
Glycine DerivativeHantzsch Synthesis (via thioamide)α-Haloketone, Thioacetamide (from Glycine)2-Substituted-4-methylthiazoleGood to Excellent[1]
Glycine Derivative (Protected)Reaction with Lawesson's ReagentProtected Glycine, Lawesson's Reagent1,3-ThiazolesGood[3]
Serine Derivative (Protected)Multi-step SynthesisN-Trityl-O-methylserineN-Boc-(O-methylseryl) thiazoleGood (No appreciable epimerization)[4]
General Amino Acid (as α-aminonitrile)Cook-Heilbron Synthesisα-Aminonitrile, Carbon Disulfide5-Amino-2-mercaptothiazoleSignificant Yield[5]
Aminoacetonitrile (from Glycine)Cook-Heilbron SynthesisAminoacetonitrile, Dithiophenylacetic acid5-Amino-2-benzylthiazoleGood[5]

Key Observations:

  • Cysteine: As a sulfur-containing amino acid, cysteine is a natural and efficient precursor for thiazole and thiazoline synthesis. The thiol group can directly participate in the cyclization, often leading to high yields.[1] Thiazoles are generally formed via reactions of cysteine, which provides the N-C-C-S backbone of the ring.[1]

  • Glycine: Glycine is a versatile precursor that can be converted into key intermediates for both Hantzsch and Cook-Heilbron syntheses. Its derivatives, such as thioacetamide and aminoacetonitrile, are common starting materials.[1][3][5] Double acylation of a protected glycine affords intermediate α-amido-β-ketoesters, which can be reacted with Lawesson's reagent to furnish 1,3-thiazoles.[3]

  • Serine: The synthesis of thiazoles from serine requires the conversion of the hydroxyl group into a suitable leaving group or its protection. While synthetically feasible, it can involve more steps compared to using cysteine. The choice of protecting group is critical to prevent side reactions and maintain stereochemical integrity.[4]

Reaction Mechanisms and Pathways

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely used method for the preparation of thiazoles, involving the condensation of an α-haloketone with a thioamide.[2] When starting from an amino acid, the corresponding thioamide derivative is first prepared.

Hantzsch_Synthesis AminoAcid Amino Acid Precursor Thioamide Thioamide Derivative AminoAcid->Thioamide Thionation Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack (S on α-C) Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization (N on C=O) Thiazole Thiazole Product Intermediate2->Thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Pathway.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[5] The α-aminonitrile can be derived from an amino acid.

Cook_Heilbron_Synthesis AminoAcid Amino Acid Precursor Aminonitrile α-Aminonitrile AminoAcid->Aminonitrile Nitrile Formation Intermediate1 Dithiocarbamate Intermediate Aminonitrile->Intermediate1 Nucleophilic Attack (N on CS2) CS2 Carbon Disulfide CS2->Intermediate1 Intermediate2 5-Imino-2-thione thiazolidine Intermediate1->Intermediate2 Intramolecular Cyclization (S on C≡N) Thiazole 5-Aminothiazole Product Intermediate2->Thiazole Tautomerization

Caption: Cook-Heilbron Thiazole Synthesis Pathway.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis of thiazoles. Below are generalized protocols for the Hantzsch and Cook-Heilbron syntheses.

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
  • Thioamide Preparation: Convert the desired amino acid into its corresponding thioamide derivative. This can be achieved by reacting the amino acid amide with Lawesson's reagent or through other established thionation methods.

  • Condensation: In a round-bottom flask, dissolve the amino acid-derived thioamide (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Addition of α-Haloketone: Add the α-haloketone (1.0-1.2 eq.) to the solution.

  • Reaction: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired thiazole derivative.

Protocol 2: General Procedure for Cook-Heilbron Thiazole Synthesis
  • α-Aminonitrile Preparation: Synthesize the α-aminonitrile from the corresponding amino acid. This can be achieved through various methods, including the Strecker synthesis.[6]

  • Reaction Setup: In a well-ventilated fume hood, dissolve the α-aminonitrile (1.0 eq.) in a suitable solvent.

  • Addition of Reagent: Add carbon disulfide (or another suitable dithioacid or derivative) (1.0-1.5 eq.) to the solution. The reaction is often carried out at room temperature under mild conditions.[5]

  • Reaction: Stir the reaction mixture for the required duration, monitoring the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, the product is isolated by filtration if it precipitates, or by extraction following solvent evaporation. The crude product is then purified by recrystallization or column chromatography.

Experimental Workflow Visualization

The general workflow for synthesizing and characterizing thiazole derivatives from amino acid precursors is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_analysis Characterization Start Select Amino Acid Precursor Preparation Prepare Key Intermediate (Thioamide or Aminonitrile) Start->Preparation Reaction Thiazole Ring Formation (Hantzsch or Cook-Heilbron) Preparation->Reaction Workup Reaction Work-up (Extraction/Filtration) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis Purity Purity Assessment (HPLC, Elemental Analysis) Analysis->Purity FinalProduct FinalProduct Purity->FinalProduct Final Thiazole Derivative

References

The Role of 5-Ethyl-4-methylthiazole in the Aroma Profile of Roasted Nuts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characteristic aroma of roasted nuts is a complex symphony of volatile organic compounds generated primarily through Maillard reactions and lipid degradation during the roasting process. While numerous compounds contribute to this desirable sensory profile, this guide focuses on the validation of specific molecules as key aroma contributors. Here, we explore the potential significance of 5-Ethyl-4-methylthiazole and compare its characteristics with a well-established key aroma compound in roasted hazelnuts, 3-Methylbutanal.

Unveiling the Key Players: A Comparison of Aroma Compounds

While this compound is recognized for its nutty and cocoa-like aroma, its definitive validation as a key aroma compound in specific roasted nuts through high Odor Activity Values (OAVs) is not extensively documented in current literature. Thiazoles as a class are known to contribute to the overall roasted and nutty character of various foods. For a direct comparison, we present data for 3-Methylbutanal, a confirmed key aroma compound in roasted hazelnut paste, alongside the known odor profile of this compound.

CompoundOdor Descriptor(s)Odor Threshold (µg/kg in oil)Concentration in Roasted Hazelnut Paste (µg/kg)Odor Activity Value (OAV)
This compound Nutty, cocoaNot available in oilNot consistently reported as a key compoundNot available
3-Methylbutanal Malty, chocolate-like2.01200600

Data for 3-Methylbutanal in roasted hazelnut paste is sourced from Burdack-Freitag & Schieberle (2012).

The Pathway to Aroma Validation: Experimental Protocols

The determination of a compound as a "key" contributor to aroma relies on a multi-step analytical approach designed to identify and quantify odor-active compounds and assess their sensory impact. The general workflow for this validation process is outlined below.

Aroma_Validation_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Instrumental & Sensory Analysis cluster_validation Sensory Validation Roasting Nut Roasting Grinding Grinding Roasting->Grinding Extraction Solvent Extraction / Headspace Sampling Grinding->Extraction GC_O Gas Chromatography-Olfactometry (GC-O) Extraction->GC_O Odor-active compound identification GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->GC_MS Compound identification & quantification Quantification Quantification (e.g., SIDA) GC_O->Quantification GC_MS->Quantification OAV_Calc Odor Activity Value (OAV) Calculation Quantification->OAV_Calc [Concentration] / [Odor Threshold] Aroma_Reconstitution Aroma Reconstitution OAV_Calc->Aroma_Reconstitution Sensory_Panel Sensory Panel Evaluation Aroma_Reconstitution->Sensory_Panel

Workflow for the validation of key aroma compounds.
Detailed Methodologies

1. Gas Chromatography-Olfactometry (GC-O) Analysis

  • Principle: This technique separates volatile compounds from a sample, and a trained sensory panelist sniffs the effluent from the gas chromatograph to identify and describe the odor of each compound as it elutes.

  • Protocol:

    • Sample Preparation: Volatile compounds are extracted from the roasted nut sample using methods such as solvent extraction followed by solvent-assisted flavor evaporation (SAFE) or headspace solid-phase microextraction (HS-SPME).

    • Gas Chromatography: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-FFAP or DB-5) to separate the volatile compounds based on their boiling points and polarity.

    • Olfactometry: The column effluent is split between a mass spectrometer (for chemical identification) and a sniffing port. A trained panelist at the sniffing port records the retention time, odor quality, and intensity of each odor detected.

    • Aroma Extract Dilution Analysis (AEDA): To determine the most potent odorants, the sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceivable is its flavor dilution (FD) factor, which is proportional to its odor activity value.

2. Quantification and Odor Activity Value (OAV) Calculation

  • Principle: The OAV is a measure of the sensory impact of a single compound and is calculated by dividing the concentration of the compound in the food by its odor threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma.

  • Protocol:

    • Quantification: The concentration of target aroma compounds is determined using gas chromatography-mass spectrometry (GC-MS), often with stable isotope dilution assays (SIDA) for high accuracy. In SIDA, a known amount of a stable isotope-labeled version of the analyte is added to the sample as an internal standard.

    • Odor Threshold Determination: The odor threshold of the pure compound is determined in a relevant matrix (e.g., deodorized oil) by a trained sensory panel using standardized methods (e.g., ascending forced-choice methodology).

    • OAV Calculation: OAV = Concentration of the compound / Odor threshold of the compound

Signaling Pathways in Aroma Perception

The perception of aroma is a complex neurological process that begins with the interaction of volatile compounds with olfactory receptors in the nasal cavity. This interaction initiates a signaling cascade that results in the perception of a specific smell in the brain.

Aroma_Perception_Pathway cluster_periphery Olfactory Epithelium cluster_bulb Olfactory Bulb cluster_cortex Olfactory Cortex Aroma_Compound Aroma Compound (e.g., this compound) Olfactory_Receptor Olfactory Receptor Neuron Aroma_Compound->Olfactory_Receptor Binding Glomerulus Glomerulus Olfactory_Receptor->Glomerulus Signal Transduction Mitral_Cell Mitral Cell Glomerulus->Mitral_Cell Synaptic Transmission Piriform_Cortex Piriform Cortex (Odor Identification) Mitral_Cell->Piriform_Cortex Amygdala Amygdala (Emotional Response) Mitral_Cell->Amygdala Entorhinal_Cortex Entorhinal Cortex (Memory) Mitral_Cell->Entorhinal_Cortex

Simplified signaling pathway of aroma perception.

Assessing the Contribution of 5-Ethyl-4-methylthiazole to the Overall Flavor of Beef Broth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 5-Ethyl-4-methylthiazole's contribution to the flavor profile of beef broth. While direct quantitative data for this specific compound in beef broth is limited in current literature, this document synthesizes available information on closely related thiazole compounds, outlines established experimental protocols for flavor analysis, and proposes a framework for future research to definitively quantify its impact.

Introduction to this compound and its Role in Flavor

This compound is a sulfur-containing heterocyclic compound belonging to the thiazole family. Thiazoles are known to be potent flavor compounds formed during the Maillard reaction and thermal degradation of sulfur-containing amino acids and thiamine, which are key processes in the cooking of meat.[1][2] These compounds are characterized by their low odor thresholds and diverse flavor notes, often described as nutty, roasted, meaty, and savory.[3] While many thiazoles contribute to the overall flavor of cooked meats, the specific impact of this compound in beef broth is not yet extensively documented. Based on the sensory data of structurally similar compounds, it is hypothesized to impart nutty, green, and earthy notes.

Comparative Flavor Profile Analysis

A study on the odorants in beef and chicken broth identified a similar compound, 5-ethyl-2,4-dimethylthiazole, which was described as having a "popcorn, nutty, sweet and roasted" aroma. This compound was found to have a very low odor threshold of 0.002 mg/kg in water, indicating its high potential to contribute significantly to the overall flavor even at low concentrations.

Table 1: Comparative Data of Key Thiazoles Identified in Beef Products

CompoundReported Flavor DescriptorsOdor Threshold (in water)Typical Concentration in Beef BrothReference
This compound Nutty, Green, Earthy (in propylene glycol)Data not availableData not available[4]
5-Ethyl-2,4-dimethylthiazolePopcorn, Nutty, Sweet, Roasted0.002 mg/kgIdentified, but not quantified
2,4-DimethylthiazoleMeaty, Grilled Chicken, Roasted0.5 mg/kgIdentified, but not quantified
2-Acetyl-2-thiazolineRoasted, Meaty, Popcorn-like0.0001 mg/kgData not available
2-IsobutylthiazoleGreen, Tomato-like0.001 mg/kgData not available

Note: The data for this compound is based on general descriptions and lacks specific quantitative values in a beef broth matrix. The other compounds are provided for comparative purposes to highlight the potent nature of thiazoles.

Experimental Protocols

To definitively assess the contribution of this compound to beef broth flavor, a combination of sensory and analytical experiments is required.

Sensory Evaluation Protocol

Objective: To determine the sensory impact of this compound on the flavor profile of a base beef broth.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 trained sensory assessors will be selected based on their ability to discriminate between different taste and aroma profiles. They will be trained on the specific flavor attributes of beef broth using reference standards.

  • Sample Preparation:

    • A base beef broth will be prepared with a simple, reproducible recipe to minimize interfering flavors.

    • A stock solution of this compound will be prepared.

    • A series of beef broth samples with increasing concentrations of this compound will be prepared, starting below the anticipated detection threshold. A control sample (base broth with no added thiazole) will also be included.

  • Sensory Test: A triangle test or a paired comparison test will be conducted to determine the detection threshold of this compound in the beef broth matrix. Following this, a Quantitative Descriptive Analysis (QDA) will be performed to characterize the flavor profile of the samples. Panelists will rate the intensity of various attributes (e.g., beefy, roasted, nutty, green, brothy, umami) on a structured scale.

  • Data Analysis: Statistical analysis (e.g., ANOVA, PCA) will be used to determine significant differences in flavor attributes between the control and the samples containing this compound.

Chemical Analysis Protocol

Objective: To identify and quantify the concentration of this compound and other volatile flavor compounds in beef broth.

Methodology:

  • Volatile Compound Extraction: Volatile compounds from the beef broth will be extracted using Solid Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE).

  • Gas Chromatography-Olfactometry (GC-O): The extracted volatiles will be analyzed using GC-O. This technique separates the volatile compounds and allows trained assessors to smell each compound as it elutes from the gas chromatograph, providing a description of its odor and an estimation of its intensity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The compounds detected by GC-O will be identified and quantified using GC-MS. An internal standard will be used for accurate quantification.

  • Odor Activity Value (OAV) Calculation: The OAV for this compound will be calculated by dividing its concentration in the beef broth by its sensory threshold in the same matrix. An OAV greater than 1 indicates that the compound is likely to contribute to the overall flavor.[5]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the proposed experimental protocols.

Experimental_Workflow cluster_sensory Sensory Evaluation cluster_chemical Chemical Analysis P1 Panelist Selection & Training P2 Sample Preparation (Base Broth + this compound) P1->P2 P3 Sensory Testing (Triangle Test & QDA) P2->P3 P4 Statistical Analysis P3->P4 C4 Odor Activity Value (OAV) Calculation P4->C4 Correlate Results C1 Volatile Extraction (SPME/SAFE) C2 GC-Olfactometry (GC-O) C1->C2 C3 GC-Mass Spectrometry (GC-MS) C1->C3 C2->C4 C3->C4

Caption: Experimental workflow for assessing flavor contribution.

Sensory_Analysis_Pathway cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Base Beef Broth Control Sample D Sensory Panel Triangle Test (Threshold) A->D E Sensory Panel Quantitative Descriptive Analysis A->E B This compound Stock Solution C Dosed Broth Samples Varying Concentrations C->D C->E D->E F Flavor Profile Comparison Control vs. Dosed E->F

References

Safety Operating Guide

Proper Disposal Procedures for 5-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Ethyl-4-methylthiazole (CAS No. 31883-01-9) could not be located. The following guidance is based on the safety data for structurally similar thiazole derivatives. It is imperative for researchers, scientists, and drug development professionals to consult with their institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal company to ensure full compliance with all federal, state, and local regulations.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Summary and Safety Precautions

Based on data for related thiazole compounds, this compound should be handled as a hazardous substance with the potential for the following hazards. Personal Protective Equipment (PPE) must be worn at all times when handling this chemical.

Hazard ClassificationDescriptionPrecautionary Actions
Health Hazards Causes skin irritation.[1][2] Causes serious eye irritation.[1][2] May cause respiratory irritation.[2] Harmful if swallowed.Avoid breathing vapors or mists.[2] Wash skin thoroughly after handling.[1][2] Wear protective gloves, clothing, and eye/face protection.[1][2] Do not eat, drink, or smoke when using this product.
Physical Hazards Flammable liquid and vapor.Keep away from heat, sparks, open flames, and hot surfaces.[3] Use only non-sparking tools.[3][4] Take precautionary measures against static discharge.[3][4]
Environmental Hazards Potentially harmful to aquatic life.Avoid release to the environment. Do not let the product enter drains.[5]
Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1][3]

1. Waste Identification and Collection:

  • Collect all waste containing this compound in a dedicated, compatible, and properly sealed hazardous waste container.[1] Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Never return unused chemicals to their original container.

2. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste."[6]

  • Include the full chemical name: "this compound."

  • Indicate the approximate concentration and volume of the waste.[6]

  • List all associated hazards (e.g., "Flammable," "Irritant").[6]

  • Record the date when the waste was first added to the container.[6]

3. Storage:

  • Store the hazardous waste container in a designated and well-ventilated satellite accumulation area.[1][2]

  • The storage area should be cool and dry, away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Ensure the container is kept tightly closed when not in use.[1][2]

4. Arranging for Disposal:

  • Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.

  • Provide a complete and accurate description of the waste, including its composition and hazards.

Spill Management Procedures

In the event of a spill, immediate action is crucial to mitigate risks.

1. Evacuate and Secure the Area:

  • Immediately alert personnel in the vicinity and evacuate the immediate area.[5]

  • Remove all sources of ignition.[3][4][5]

2. Personal Protective Equipment (PPE):

  • Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[5]

3. Containment and Cleanup:

  • For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[7] Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[3][4]

  • Thoroughly clean the spill area with soap and water.[7]

  • Collect all cleanup materials, including contaminated gloves and absorbent pads, in a sealed bag and dispose of them as hazardous waste.[6]

4. Reporting:

  • Report the spill to your laboratory supervisor and your institution's EHS department in accordance with established policies.[7]

Visual Guide to Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_start cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Scenario start Unused this compound or Contaminated Material collect_waste Collect in a dedicated, compatible hazardous waste container. start->collect_waste spill Spill Occurs start->spill label_waste Label container with: 'Hazardous Waste' 'this compound' Hazards (Flammable, Irritant) Date collect_waste->label_waste store_waste Store in a designated cool, dry, and well-ventilated area. Away from ignition sources. label_waste->store_waste contact_ehs Contact EHS or certified hazardous waste company. store_waste->contact_ehs disposal Dispose via licensed vendor in accordance with all regulations. contact_ehs->disposal contain_spill Contain with inert absorbent material (e.g., sand, vermiculite). spill->contain_spill cleanup_spill Collect absorbed material using non-sparking tools. contain_spill->cleanup_spill cleanup_spill->collect_waste Place in waste container decontaminate Decontaminate spill area. cleanup_spill->decontaminate report_spill Report to EHS/Supervisor. decontaminate->report_spill

Caption: Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Ethyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for 5-Ethyl-4-methylthiazole

This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain a compliant research environment. The information is tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a volatile organic compound (VOC) that poses several health risks. Based on data from structurally similar compounds and available safety classifications, it is considered harmful if swallowed and can cause skin, eye, and respiratory irritation[1]. Proper selection and use of PPE are the first line of defense against exposure.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves.Prevents direct skin contact and irritation[2][3].
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation[2][4].
Skin and Body Laboratory coat.Provides a barrier against accidental spills.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes inhalation of vapors, which can cause respiratory tract irritation[1][5][6].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the necessary steps from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Fume Hood prep_materials 3. Assemble Materials handle_dispense 4. Dispense Chemical prep_materials->handle_dispense Proceed to Handling handle_reaction 5. Perform Experiment cleanup_decontaminate 6. Decontaminate Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste 7. Segregate Waste cleanup_ppe 8. Doff PPE cleanup_wash 9. Wash Hands

Figure 1. Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory area where the chemical will be handled, put on a lab coat, chemical safety goggles, and appropriate gloves.

  • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height. All handling of this compound should occur within the fume hood to control vapor exposure[5][6].

  • Assemble Materials: Gather all necessary equipment, including primary and secondary containers, dispensing tools (e.g., pipette, syringe), and waste containers, and place them in the fume hood.

  • Dispense Chemical: Carefully dispense the required amount of this compound. Use a secondary container to minimize the risk of spills. Keep the primary container tightly closed when not in use[2][3].

  • Perform Experiment: Carry out the experimental procedure within the fume hood. Avoid sudden movements that could disrupt the airflow.

  • Decontaminate Surfaces: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Segregate Waste: Dispose of all contaminated materials, including gloves, pipette tips, and empty containers, in a designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat and eye protection.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

Waste TypeCollection ProcedureDisposal Route
Liquid Waste Collect in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.Dispose of through an approved waste disposal plant[2][3]. Follow local, state, and federal regulations.
Solid Waste Place contaminated items (e.g., gloves, absorbent pads, empty containers) in a designated, sealed hazardous waste bag or container.Dispose of as hazardous waste in accordance with institutional and regulatory guidelines[7].
Spill Cleanup For minor spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For major spills, evacuate the area and contact the institution's environmental health and safety department.Treat all spill cleanup materials as hazardous waste.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention[2][3].

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[2][3].

  • In case of inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor[3][4].

  • In case of ingestion: If swallowed, seek immediate medical assistance[2].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.